ATM Inhibitor-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H31N7O3 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[5-[3-methyl-1-(oxan-4-yl)-2-oxoimidazo[4,5-c]quinolin-8-yl]-2-pyridinyl]urea |
InChI |
InChI=1S/C26H31N7O3/c1-31(2)11-10-27-25(34)30-23-7-5-18(15-29-23)17-4-6-21-20(14-17)24-22(16-28-21)32(3)26(35)33(24)19-8-12-36-13-9-19/h4-7,14-16,19H,8-13H2,1-3H3,(H2,27,29,30,34) |
InChI Key |
CDDXEJNRKQHBMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)NC(=O)NCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Lartesertib (M4076): A Potent and Selective ATM Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lartesertib (M4076) is a highly potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Developed from an imidazo[4,5-c]quinolinone chemical scaffold, lartesertib has demonstrated significant potential as a therapeutic agent, particularly in combination with DNA-damaging therapies such as radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of lartesertib, with a focus on quantitative data and detailed experimental methodologies to support further research and development in the field of DDR inhibitors.
Introduction: Targeting the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA damage response (DDR).[1] A central player in the DDR is the ATM kinase, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] Activated by DNA double-strand breaks (DSBs), ATM orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1]
In many cancer cells, the DDR is dysregulated, leading to genomic instability. However, this also creates a dependency on the remaining DDR pathways for survival.[2] This vulnerability can be exploited therapeutically by inhibiting key DDR proteins like ATM, a concept known as synthetic lethality.[2] ATM inhibitors can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby enhancing the efficacy of these treatments.[3]
Lartesertib (M4076) emerged from a medicinal chemistry program aimed at identifying potent and selective ATM inhibitors with favorable pharmacological properties for clinical development.[3]
Discovery and Medicinal Chemistry of Lartesertib (M4076)
Lartesertib belongs to a novel class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-one ATM inhibitors. The development of M4076 was a result of advanced medicinal chemistry optimization efforts aimed at improving upon earlier compounds in the same class, such as M3541.[3] Key goals of the optimization process were to enhance aqueous solubility, metabolic stability, and overall pharmacological properties while maintaining high potency and selectivity for ATM.[3]
While a detailed structure-activity relationship (SAR) study for the optimization of this specific series has not been fully published, the general imidazo[4,5-c]quinoline scaffold is a known hinge-binding motif for kinases. The development of lartesertib also involved the identification of atropisomers as improved pharmacological candidates, which are stereoisomers arising from hindered rotation around a single bond.[2]
Mechanism of Action
Lartesertib is an ATP-competitive inhibitor of the ATM kinase.[2] Cryo-electron microscopy studies have revealed the co-crystal structure of the human ATM kinase domain bound to lartesertib, providing a detailed understanding of its binding mode.[4][5][6] Lartesertib binds to the hinge region of the kinase's active site cleft, occupying the space normally taken by ATP.[2] This binding prevents the phosphorylation of downstream ATM substrates, thereby abrogating the ATM-mediated signaling cascade in response to DNA double-strand breaks.[3]
The inhibition of ATM by lartesertib leads to several downstream cellular consequences:
-
Abrogation of Cell Cycle Checkpoints: Lartesertib prevents ATM-dependent cell cycle arrest, allowing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.[3]
-
Inhibition of DNA Repair: By blocking ATM signaling, lartesertib impairs the repair of DNA double-strand breaks.[3]
-
Sensitization to DNA-Damaging Agents: The combination of lartesertib with ionizing radiation or DNA-damaging chemotherapy results in a synergistic increase in cancer cell death.[3]
Preclinical Pharmacology
Lartesertib has undergone extensive preclinical evaluation to characterize its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
The inhibitory activity of lartesertib against ATM and other kinases was assessed in biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| ATM IC50 (at ATP Km) | 0.2 nmol/L | Biochemical Kinase Assay | [3] |
| ATM IC50 (at 1 mmol/L ATP) | 0.7 nmol/L | Biochemical Kinase Assay | [3] |
| Cellular p-ATM/p-CHK2 IC50 | 9 - 64 nmol/L | Cellular Assay (8 cancer cell lines) | [3] |
| Kinase Selectivity | No inhibition of 583 other kinases at 100 nM | Kinase Panel Screen | [2] |
| PI3K-related Kinase Selectivity | No effect on ATR-CHK1 or DNA-PK signaling up to 30 µmol/L | Cellular Assays | [3] |
Table 1: In Vitro Potency and Selectivity of Lartesertib (M4076)
In Vitro Efficacy
Lartesertib has demonstrated potentiation of ionizing radiation (IR) in clonogenic survival assays across a panel of 14 cancer cell lines, including those of breast, colorectal, skin, and lung origin.[2] Furthermore, in pairwise combination screening with 79 anticancer agents, lartesertib showed strong synergistic effects with PARP inhibitors and topoisomerase I inhibitors.[3]
In Vivo Efficacy
The antitumor activity of lartesertib in combination with radiotherapy has been evaluated in mouse xenograft models.
| Xenograft Model | Treatment | Outcome | Reference |
| FaDu (Head and Neck) | Lartesertib + Fractionated IR | Complete tumor regression | [2] |
| NCI-H1975 (Lung) | Lartesertib + Fractionated IR | Strong dose-dependent sensitization | [3] |
| Triple-Negative Breast Cancer (PDX models) | Lartesertib + ATR inhibitor | Significant tumor growth inhibition | [2] |
Table 2: In Vivo Efficacy of Lartesertib (M4076) in Xenograft Models
Clinical Development
Lartesertib is currently under clinical investigation to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Phase I Monotherapy Trial (NCT04882917)
A first-in-human, open-label, Phase I study evaluated lartesertib monotherapy in patients with advanced solid tumors.[7]
| Parameter | Result | Reference |
| Patient Population | 22 patients with advanced solid tumors | [7] |
| Dose Escalation | 100 mg, 200 mg, 300 mg, and 400 mg once daily | [7] |
| Maximum Tolerated Dose (MTD) | 300 mg once daily | [7] |
| Dose-Limiting Toxicity (DLT) | Maculopapular rash | [7] |
| Most Common Grade ≥3 TRAE | Anemia | [7] |
| Pharmacokinetics (Tmax) | 1 to 2 hours | [7] |
| Pharmacokinetics (t1/2) | 5 to 7 hours | [7] |
| Pharmacodynamics (Target Inhibition) | 80-100% reduction in γ-H2AX levels on day 2 | [7] |
| Best Overall Response | Stable disease in 2 patients | [7] |
Table 3: Summary of Phase I Monotherapy Trial of Lartesertib (NCT04882917)
Combination Therapy Trials
Based on the manageable safety profile and evidence of target engagement, further clinical evaluation of lartesertib in combination with other agents, such as the ATR inhibitor tuvusertib, is ongoing (NCT05396833).[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical characterization of lartesertib.
Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to determine the in vitro potency of lartesertib against ATM and other kinases.
Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.
General Protocol:
-
A kinase reaction is set up in a 384-well plate containing the kinase, a fluorescein-labeled substrate, ATP, and varying concentrations of the inhibitor (lartesertib).
-
The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
A solution containing a terbium-labeled anti-phospho-substrate antibody is added.
-
After another incubation period (e.g., 60 minutes), the TR-FRET signal is read on a plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Western Blot Analysis of ATM Signaling
This assay is used to confirm the inhibition of ATM activity within cells by measuring the phosphorylation of its downstream targets.
General Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549) are cultured to ~80% confluency. Cells are pre-treated with various concentrations of lartesertib for a specified time (e.g., 1 hour).
-
Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with ionizing radiation (e.g., 5 Gy).
-
Cell Lysis: After a post-irradiation incubation period (e.g., 1-6 hours), cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ATM substrates (e.g., p-KAP1, p-CHK2, p-p53) and total protein controls.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry software.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.
General Protocol:
-
Cell Seeding: A known number of cells are seeded into multi-well plates.
-
Treatment: After allowing the cells to attach, they are treated with lartesertib, ionizing radiation, or a combination of both.
-
Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: The colonies are fixed with a solution like glutaraldehyde and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition and plotted to determine the dose-enhancement ratio.[8]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of lartesertib in a living organism.
General Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., FaDu).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment groups (e.g., vehicle control, lartesertib alone, radiation alone, combination). Lartesertib is typically administered orally. Radiation is delivered locally to the tumor.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
Conclusion and Future Directions
Lartesertib (M4076) is a potent and selective ATM inhibitor with a promising preclinical profile and a manageable safety profile in early clinical trials. Its ability to synergize with DNA-damaging agents like radiotherapy and PARP inhibitors makes it an attractive candidate for combination therapies in various solid tumors.
Future research should focus on identifying predictive biomarkers of response to lartesertib-based therapies. This may include tumors with specific DDR deficiencies (e.g., mutations in other DNA repair genes) that would render them particularly vulnerable to ATM inhibition. The ongoing and future clinical trials will be crucial in defining the therapeutic role of lartesertib in the oncology landscape. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising new class of anticancer agents.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]
The Role of ATM Inhibitor-2 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] Upon sensing DSBs, ATM initiates a complex signaling cascade that orchestrates cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[1][3] Given its central role in maintaining genomic integrity, ATM has emerged as a critical target in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy, a concept known as synthetic lethality. This guide provides an in-depth technical overview of a representative ATM inhibitor, referred to herein as "ATM Inhibitor-2," focusing on its role in the DNA damage response (DDR).
ATM Signaling Pathway in the DNA Damage Response
Upon induction of DNA double-strand breaks by genotoxic stress, the Mre11-Rad50-Nbs1 (MRN) complex rapidly localizes to the site of damage and recruits ATM.[2] This recruitment leads to the activation of ATM's kinase activity, triggering a downstream signaling cascade. Key substrates of ATM include p53, Checkpoint Kinase 2 (CHK2), and the histone variant H2AX.[1][3] Phosphorylation of these and other effector proteins leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, allowing time for DNA repair.[2] ATM also directly promotes DNA repair by phosphorylating proteins involved in both homologous recombination (HR) and non-homologous end joining (NHEJ).
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the ATM kinase. By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of downstream substrates, thereby abrogating the DNA damage response signaling cascade. This inhibition of ATM activity leads to a failure in cell cycle checkpoint activation and a reduction in the efficiency of DNA double-strand break repair. Consequently, cells treated with this compound are unable to effectively cope with DNA damage, leading to increased genomic instability and ultimately cell death, particularly in the context of concurrent treatment with DNA-damaging agents.
Quantitative Data on ATM Inhibitors
The potency and selectivity of ATM inhibitors are critical parameters for their therapeutic potential. The following tables summarize key quantitative data for several well-characterized ATM inhibitors, providing a comparative landscape.
Table 1: In Vitro Potency of Selected ATM Inhibitors
| Inhibitor | IC50 (nM) for ATM | Ki (nM) for ATM |
| KU-55933 | 12.9[4][5][6][7][8] | 2.2[4][5][7][8] |
| KU-60019 | 6.3[9][10][11][12] | - |
| M3541 | 0.25[13][14][15] | - |
| AZD0156 | 0.58 (cell-based)[4][9][15] | - |
| CP-466722 | 410[5][7][14][16] | - |
Table 2: Selectivity Profile of Selected ATM Inhibitors (IC50 in nM)
| Inhibitor | ATM | ATR | DNA-PK | mTOR | PI3K |
| KU-55933 | 12.9[6] | >100,000[6] | 2,000[6] | 9,300[6] | 16,600[6] |
| KU-60019 | 6.3[10] | >10,000[10] | 1,700[10] | - | - |
| M3541 | <1[3] | >100[3] | >100[3] | >100[3] | >100[3] |
| AZD0156 | 0.58 (cell)[15] | 6,200 (cell)[15] | 140 (enzyme)[15] | 610 (cell)[15] | 1,400 (cell)[15] |
| CP-466722 | 410[5] | >10,000 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ATM inhibitor activity. Below are protocols for key experiments used to characterize the role of this compound in the DNA damage response.
Western Blotting for ATM Signaling Pathway Components
This protocol is designed to assess the phosphorylation status of ATM and its downstream targets.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at desired concentrations for 1-2 hours, followed by induction of DNA damage (e.g., ionizing radiation or etoposide treatment).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% gradient SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), ATM, p-p53 (Ser15), p53, p-CHK2 (Thr68), CHK2, and γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for γ-H2AX Foci Formation
This method visualizes DNA double-strand breaks by detecting the formation of γ-H2AX foci.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound and induce DNA damage as described for Western blotting.
-
Fixation: At desired time points post-damage, fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γ-H2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging: Visualize and quantify γ-H2AX foci using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a DNA-damaging agent.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Conclusion
This compound represents a potent and selective tool for the modulation of the DNA damage response. By effectively blocking the kinase activity of ATM, it prevents the initiation of critical cell cycle checkpoints and DNA repair processes. This mechanism of action provides a strong rationale for its use in combination with DNA-damaging therapies to enhance their anti-cancer efficacy. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of ATM inhibition in cancer therapy and other fields where the DNA damage response is a key biological process.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ibidi.com [ibidi.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development | Semantic Scholar [semanticscholar.org]
- 14. CP-466722 | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
The Downstream Effects of ATM Inhibitor-2 on p53 and H2AX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM activates a cascade of downstream effectors that orchestrate cell cycle arrest, DNA repair, or apoptosis. Among the most critical of these downstream targets are the tumor suppressor protein p53 and the histone variant H2AX. The central role of ATM in the DDR has made it a compelling target for cancer therapy, leading to the development of potent and selective small molecule inhibitors. This technical guide provides an in-depth exploration of the downstream consequences of ATM inhibition, with a specific focus on the modulation of p53 and H2AX signaling pathways.
ATM Inhibitor-2: A Profile
For the purpose of this guide, "this compound" will be used as a representative designation for a second-generation, highly potent and selective ATP-competitive inhibitor of ATM kinase. The experimental data and methodologies presented are synthesized from studies involving well-characterized ATM inhibitors such as KU-60019, KU-55933, and M3541. These inhibitors exhibit high selectivity for ATM over other related kinases like ATR and DNA-PK.
Core Signaling Pathways
ATM-p53 Signaling Axis
Upon DNA damage, ATM directly phosphorylates p53 at multiple sites, most notably at Serine 15. This phosphorylation event is a critical step in p53 activation, leading to its stabilization and accumulation. Activated p53 then functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., PUMA, Noxa). The functional status of p53 within a cell is a key determinant of the cellular response to ATM inhibition. In p53-proficient cells, ATM signaling is crucial for inducing apoptosis following genotoxic stress. Consequently, inhibition of ATM in these cells can paradoxically promote resistance to DNA-damaging agents by preventing the p53-mediated apoptotic response. Conversely, in p53-deficient cancer cells, which often rely on other pathways for survival, ATM inhibition can lead to synthetic lethality, enhancing the efficacy of chemotherapy and radiotherapy.
ATM and H2AX Phosphorylation
A hallmark of the early DNA damage response is the phosphorylation of H2AX at Serine 139, resulting in the formation of γH2AX. ATM is a primary kinase responsible for this modification at the sites of DSBs. γH2AX serves as a scaffold for the recruitment of a multitude of DNA repair and signaling proteins, forming distinct nuclear foci that are markers of DNA damage. While ATM is a key player, other kinases such as DNA-dependent protein kinase (DNA-PK) and Ataxia-telangiectasia and Rad3-related (ATR) can also phosphorylate H2AX, sometimes in a redundant manner. Inhibition of ATM can therefore lead to a significant reduction, but not always a complete abrogation, of γH2AX formation, depending on the cellular context and the activity of other compensatory kinases.
Quantitative Data on Downstream Target Modulation
The following tables summarize the quantitative effects of ATM inhibitors on the phosphorylation of p53 and H2AX, as well as their functional consequences.
| ATM Inhibitor | Cell Line | Target | Assay | Result | Reference |
| KU-60019 | U87 Glioma | p-p53 (Ser15) | Western Blot | >70% decrease in phosphorylation with 1 µM inhibitor. | |
| KU-55933 | p53-proficient MEFs | p-p53 (Ser15) | Western Blot | Complete inhibition of phosphorylation at 10 µM. | |
| M3541 | A549 Lung Cancer | p-p53 (Ser15) | Western Blot | Concentration-dependent inhibition of radiation-induced phosphorylation. | |
| KU-60019 | U1242 Glioma | p-p53 (Ser15) | Western Blot | Complete inhibition of IR-induced phosphorylation at 300 nM. |
Table 1: Effect of ATM Inhibitors on p53 Phosphorylation. This table presents quantitative data on the inhibition of p53 phosphorylation at Serine 15 by various ATM inhibitors in different cell lines.
| ATM Inhibitor | Cell Line | Target | Assay | Result | Reference |
| KU-60019 | U87 Glioma | γH2AX | Western Blot | Partial reduction in phosphorylation 1 hour post-irradiation. | |
| KU-55933 | ATM-deficient cells | γH2AX | Immunofluorescence | Ablation of IR-induced foci in the presence of a DNA-PK inhibitor. | |
| M4076 | Xenograft tumors | γH2AX | Immunohistochemistry | Correlation between inhibitor efficacy and modulation of downstream targets. | |
| KU-60019 | U1242 Glioma | γH2AX | Western Blot | Complete inhibition of IR-induced phosphorylation at 300 nM. |
Table 2: Effect of ATM Inhibitors on H2AX Phosphorylation (γH2AX). This table summarizes the impact of ATM inhibitors on the formation of γH2AX, a marker of DNA double-strand breaks.
| ATM Inhibitor | Cell Line | Treatment | Assay | IC50 / Effect | Reference |
| KU-60019 | - | - | In vitro kinase assay | 6.3 nM (for ATM) | |
| KU-55933 | - | - | In vitro kinase assay | ~13 nM (for ATM) | |
| M3541 | A549 Lung Cancer | Bleomycin | p-Chk2 (Thr68) ELISA | IC50 between 9 and 64 nM across various cell lines. | |
| M4076 | - | - | In vitro kinase assay | Sub-nanomolar potency |
Table 3: Potency of ATM Inhibitors. This table provides the half-maximal inhibitory concentration (IC50) values for different ATM inhibitors, indicating their potency in inhibiting ATM kinase activity and downstream signaling.
Experimental Protocols
Western Blotting for Phospho-p53 and γH2AX
Objective: To detect and quantify the levels of phosphorylated p53 (Ser15) and H2AX (Ser139) in response to ATM inhibition and/or DNA damage.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-γH2AX, anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the ATM inhibitor and/or DNA damaging agent for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities, normalizing the phospho-protein levels to the total protein and/or loading control.
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify the formation of γH2AX foci in the nucleus as a measure of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-γH2AX.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells on coverslips with the ATM inhibitor and/or DNA damaging agent.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.
Visualizations
Caption: ATM-p53 signaling pathway upon DNA damage and its inhibition.
Caption: ATM-mediated H2AX phosphorylation and its inhibition.
Technical Guide: ATM Inhibitor-2 and the Abrogation of G2/M Cell Cycle Arrest
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The ATM Kinase and G2/M Checkpoint
The Ataxia Telangiectasia Mutated (ATM) protein is a serine/threonine kinase that functions as a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Upon detection of DSBs, ATM is activated and initiates a complex signaling cascade that orchestrates DNA repair, cell cycle checkpoint control, and, if the damage is irreparable, apoptosis.[1][4][5]
A critical function of this pathway is the activation of the G2/M checkpoint.[6] This checkpoint serves as a crucial surveillance mechanism, preventing cells with damaged or incompletely replicated DNA from entering mitosis (M phase).[7] Arresting the cell cycle in the G2 phase provides the necessary time for the DNA repair machinery to function, thereby maintaining genomic integrity.[6][7] In many cancer cells, the G2/M checkpoint is a key survival pathway following treatment with DNA-damaging agents like ionizing radiation or certain chemotherapies.
ATM inhibitors are a class of targeted therapies designed to block the activity of the ATM kinase.[1][4] By inhibiting this apical kinase, these compounds prevent the activation of downstream DNA damage response (DDR) pathways.[1] This action abrogates the G2/M checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, which often leads to a form of cell death known as mitotic catastrophe. This makes ATM inhibitors potent sensitizers for radiation and chemotherapy.[8] This guide focuses on a representative ATM inhibitor, KU-55933, often studied under generic terms like "ATM Inhibitor-2," to detail its mechanism of action on the G2/M checkpoint.
Mechanism of Action: Overriding the G2/M Checkpoint
In response to DSBs, ATM activation is a primary event that initiates the G2/M checkpoint signaling cascade. The established pathway proceeds as follows:
-
ATM Activation: DSBs, sensed by the Mre11-Rad50-Nbs1 (MRN) complex, recruit and activate ATM through autophosphorylation at Serine 1981.[2][3]
-
CHK2 Phosphorylation: Activated ATM then phosphorylates and activates the checkpoint kinase 2 (CHK2) at Threonine 68.[6][9]
-
CDC25C Inhibition: Activated CHK2 phosphorylates the phosphatase Cell Division Cycle 25C (CDC25C), marking it for ubiquitination and degradation or sequestration in the cytoplasm by 14-3-3 proteins.[7][10]
-
CDK1/Cyclin B1 Inactivation: CDC25C is required to remove an inhibitory phosphate group from Cyclin-Dependent Kinase 1 (CDK1). When CDC25C is inhibited, CDK1 remains in its inactive, phosphorylated state.[7]
-
G2 Arrest: The inactive CDK1 cannot form a functional complex with its regulatory partner, Cyclin B1. The CDK1/Cyclin B1 complex is the master engine that drives mitotic entry; its inactivation results in cell cycle arrest at the G2/M boundary.[10]
This compound (KU-55933) directly intervenes at the top of this cascade. By competitively binding to the ATP-binding pocket of ATM, it prevents the kinase from phosphorylating its downstream targets, including CHK2.[11] This effectively silences the entire checkpoint signal. As a result, even in the presence of significant DNA damage, CDC25C remains active, CDK1/Cyclin B1 is activated, and the cell bypasses the G2/M checkpoint, leading to premature and catastrophic entry into mitosis.[8][12]
Quantitative Data Summary
The efficacy of this compound (KU-55933) is demonstrated through its low IC50 value and its profound impact on cell cycle distribution, particularly after induction of DNA damage.
| Parameter | Value / Observation | Cell Line / Condition | Reference |
| IC50 (ATM Kinase) | ~13 nmol/L | In vitro kinase assay | [11]* |
| Effective Concentration | 10 µmol/L | MDA-MB-453, PC-3 cells | [11] |
| G2/M Arrest (UVA + 4-OHE₂ stress) | 40.1% of cells in G2/M | FECD patient cells (SVF1-73F) | [12] |
| G2/M Arrest Rescue | 19.8% of cells in G2/M | FECD cells + 20 µM KU-55933 | [12] |
*Note: The original paper cites an IC50 of 13 nmol/L for KU-55933.
Experimental Protocols
Investigating the effects of ATM inhibitors on the G2/M checkpoint involves a series of standard cell and molecular biology techniques.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in 6-well plates or 10 cm dishes at a density that ensures they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment.
-
Inhibitor Pre-treatment: Add this compound (KU-55933) diluted in complete medium to the cells at the desired final concentration (e.g., 10 µM). Incubate for 1-2 hours.
-
Induction of DNA Damage: Expose cells to a DNA damaging agent. For ionizing radiation (IR), use a gamma-irradiator to deliver a dose of 2-10 Gy. For chemical agents, replace the medium with one containing the genotoxic drug.
-
Incubation: Return cells to the incubator for the desired time course (e.g., 12-24 hours) to allow for cell cycle progression and checkpoint activation.
-
Harvesting: Collect cells by trypsinization for downstream analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing DNA content using propidium iodide (PI) staining.[13][14]
-
Harvest and Wash: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and wash the pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and add 4-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13][15] Fix for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[13][15]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16] The RNase is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[14][15]
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the red channel (e.g., PE-Texas Red or PerCP). Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Protocol 3: Western Blotting for ATM Pathway Proteins
This protocol is to verify the inhibition of ATM signaling.[17][18]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Resolve the proteins on an appropriate percentage SDS-polyacrylamide gel (e.g., 6% for the large ATM protein, 10-12% for smaller proteins like CHK2).[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17][18]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[17][18] Key antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-CHK2 (Thr68)
-
Total CHK2
-
β-Actin or GAPDH (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST.[17][18] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]
-
Detection: Wash the membrane again as in the previous step. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
Conclusion
This compound, exemplified by KU-55933, is a powerful tool for both basic research and clinical development. By directly targeting the master regulator of the DNA damage response, it effectively dismantles the G2/M cell cycle checkpoint. This mechanism prevents cancer cells from pausing to repair DNA damage induced by conventional therapies, thereby forcing them into a lethal mitotic catastrophe. The protocols and data presented in this guide provide a framework for researchers to investigate and leverage this potent anti-cancer strategy, with the ultimate goal of improving therapeutic outcomes in oncology.
References
- 1. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 8. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Modulation of ATM enhances DNA repair in G2/M phase of cell cycle and averts senescence in Fuchs endothelial corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. novusbio.com [novusbio.com]
- 18. Western Blot Protocol for ATM Antibody (NB100-307): Novus Biologicals [novusbio.com]
An In-depth Technical Guide to ATM Inhibitor-2 (AZD0156)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ATM Inhibitor-2, also known as AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in oncology and DNA damage response pathways.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, is a complex heterocyclic molecule. Its identity is confirmed across scientific literature and chemical databases, often referred to as "compound 7" or, more formally, AZD0156.
Chemical Structure:
Physicochemical Properties
AZD0156 has been optimized from earlier generations of ATM inhibitors to possess improved physicochemical and pharmacokinetic properties, making it suitable for oral administration and in vivo studies.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁N₇O₃ | [2] |
| Molecular Weight | 489.57 g/mol | [2] |
| CAS Number | 2769140-29-4 | [2] |
| Appearance | White to off-white solid | |
| Aqueous Solubility (PBS, pH 7.4) | High | [1] |
| Permeability (Caco-2) | Reasonable | [1] |
| Oral Bioavailability (Rat & Dog) | Good | [1] |
| Plasma Protein Binding (Rat, Dog, Human) | Good levels of unbound drug | [1] |
Potency and Selectivity
AZD0156 is a highly potent inhibitor of ATM kinase with an IC₅₀ value of less than 1 nM.[2][3] Its selectivity has been extensively profiled against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, demonstrating a favorable therapeutic window.
| Kinase Target | IC₅₀ (µM) | Assay Type | Reference |
| ATM | <0.001 (0.58 nM) | Enzyme Assay | [3][4] |
| ATR | 6.2 | Cell-based Assay | [3] |
| DNA-PK | 0.14 | Enzyme Assay | [3] |
| mTOR | 0.61 | Cell-based Assay | [3] |
| PI3Kα | 1.4 | Cell-based Assay | [3] |
| PI3Kβ | 1.8 | Enzyme Assay | [1] |
| PI3Kγ | 1.1 | Enzyme Assay | [1] |
| PI3Kδ | 0.27 | Enzyme Assay | [1] |
Mechanism of Action and Signaling Pathway
ATM kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that detects and repairs DNA double-strand breaks (DSBs).[5] Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2][6][7][8] By inhibiting ATM, AZD0156 prevents the phosphorylation of these downstream targets, thereby disrupting the DDR pathway. This disruption can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[5]
ATM Signaling Pathway in DNA Damage Response
Synthesis of this compound (AZD0156)
The synthesis of AZD0156 involves a multi-step process centered around the construction of the core imidazo[4,5-c]quinolin-2-one scaffold. While a detailed, step-by-step protocol from a singular source is proprietary, the general synthetic strategy can be inferred from publications on related compounds.[1][9][10][11][12] The key steps typically involve the formation of a substituted quinoline, followed by nitration, reduction, and subsequent cyclization to form the imidazole ring. The final steps involve Suzuki coupling to introduce the pyridine moiety and subsequent alkylation to attach the dimethylaminopropoxy side chain.
General Synthetic Workflow
Experimental Protocols
The following are representative protocols for the characterization of ATM inhibitors like AZD0156.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to determine the potency of kinase inhibitors.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.
Materials:
-
Recombinant human ATM kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase tracer
-
AZD0156 (or other test compounds)
-
Assay buffer
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of AZD0156 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the ATM kinase and the Eu-labeled antibody in assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
Cellular ATM Target Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of ATM substrates in a cellular context.
Principle: Cells are treated with a DNA damaging agent to activate ATM, in the presence or absence of the inhibitor. The phosphorylation status of downstream targets like CHK2 and p53 is then measured by Western blot.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide, ionizing radiation)
-
AZD0156 (or other test compounds)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CHK2, anti-phospho-p53, anti-total-CHK2, anti-total-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of AZD0156 for 1-2 hours.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 10 µM etoposide for 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation by AZD0156.
Experimental Workflow for Cellular Assay
Conclusion
This compound (AZD0156) is a potent, selective, and orally bioavailable small molecule inhibitor of ATM kinase. Its well-defined chemical structure and favorable physicochemical properties make it a valuable tool for investigating the DNA damage response and a promising candidate for clinical development as a cancer therapeutic, particularly in combination with DNA-damaging agents. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. carnabio.com [carnabio.com]
- 10. merckgroup.com [merckgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-like properties and the causes of poor solubility and poor permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
ATM Inhibitor-2 as a Radiosensitizer: A Technical Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of ATM Inhibitor-2 as a radiosensitizer in in-vitro settings. It summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of ATM inhibition in combination with radiotherapy.
Core Concept: Targeting the DNA Damage Response
Ataxia-telangiectasia mutated (ATM) kinase is a primary regulator of the cellular response to DNA double-strand breaks (DSBs), a cytotoxic lesion induced by ionizing radiation (IR).[1][2][3] Upon activation by DSBs, ATM orchestrates a complex signaling cascade known as the DNA Damage Response (DDR), which includes cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[1][2][4][5] By inhibiting ATM, this compound disrupts these critical cellular processes, preventing cancer cells from effectively repairing radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy.[1][2][6] This targeted approach is a promising strategy to overcome radioresistance in various cancer types.[4][7]
Quantitative Data Summary
The following tables summarize the in-vitro efficacy of various ATM inhibitors as radiosensitizers across different cancer cell lines.
Table 1: Potency of ATM Inhibitors
| ATM Inhibitor | Cell Line(s) | Assay Type | IC50 (nM) | Reference |
| AZD1390 | Glioma & Lung Cancer | Cellular | 0.78 | [3] |
| M3541 | A549 (Lung) | Biochemical | <1 | [6] |
| M4076 | A549 (Lung) | Biochemical | <1 | [2][8] |
| KU-60019 | U1242 & U87 (Glioma) | Cellular | Not Specified | [7] |
| GSK635416A | HNSCC | Cellular | Not Specified | [9] |
| CP466722 | HeLa | Cellular | ~6000 | [10] |
Table 2: Radiosensitization Effects of ATM Inhibitors
| ATM Inhibitor | Cell Line(s) | Radiation Dose (Gy) | Outcome | Reference |
| AZD0156 | Lung Xenograft | Not Specified | Strong radiosensitizer | [1] |
| M3541 | Various Cancer Cells | Not Specified | Effective radiosensitization | [2][8] |
| GSK635416A | HNSCC | 4 | Outperformed cisplatin and cetuximab | [9] |
| KU-60019 | U1242 & U87 (Glioma) | 2, 4, 6, 8 | Potent radiosensitization | [7] |
| AZD1390 | Glioma & Lung Cancer | Not Specified | Significant tumor regression with IR | [3] |
Signaling Pathways and Experimental Workflow
Diagram 1: ATM Signaling Pathway in Response to DNA Double-Strand Breaks
References
- 1. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 3. xstrahl.com [xstrahl.com]
- 4. JCI - Radiation and ATM inhibition: the heart of the matter [jci.org]
- 5. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of ATM Inhibition in Overcoming Resistance to Topoisomerase-Targeted Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of the Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, exemplified here as ATM Inhibitor-2, as a potent chemosensitizer in combination with topoisomerase inhibitors. By elucidating the underlying molecular mechanisms and providing detailed experimental frameworks, this document serves as a comprehensive resource for leveraging this promising therapeutic strategy in cancer research and drug development.
Core Concept: Exploiting Synthetic Lethality
Topoisomerase inhibitors, such as etoposide and doxorubicin, are mainstays of cancer chemotherapy. They function by trapping topoisomerase-DNA cleavage complexes, leading to DNA double-strand breaks (DSBs) and subsequent cancer cell death.[1] However, cancer cells can activate robust DNA damage response (DDR) pathways to repair these lesions, often leading to therapeutic resistance.[2] The ATM kinase is a master regulator of the DDR, orchestrating cell cycle arrest and DNA repair in response to DSBs.[2][3]
By inhibiting ATM, we can disrupt this crucial repair mechanism, creating a state of "synthetic lethality" where the combination of topoisomerase-induced DNA damage and a compromised repair pathway leads to a synergistic increase in cancer cell death.[4][5] This guide will delve into the specifics of this interaction, providing the necessary data, protocols, and visual models to facilitate further research.
Quantitative Data Summary: Synergistic Efficacy of ATM Inhibitors with Topoisomerase Inhibitors
The following table summarizes key quantitative data from preclinical studies, demonstrating the chemosensitizing effects of representative ATM inhibitors in combination with topoisomerase inhibitors. For the purpose of this guide, we will use data available for the well-characterized ATM inhibitor KU-60019 as a proxy for "this compound".
| Cell Line | Topoisomerase Inhibitor | ATM Inhibitor | Combination Effect | Key Findings | Reference |
| H1299 (Lung Cancer) | Etoposide (VP-16) | KU-60019 | Synergistic | Combination synergistically suppressed cell growth and survival, and triggered a significantly higher rate of apoptosis. | [4] |
| A549 (Lung Cancer) | Etoposide (VP-16) | KU-60019 | Synergistic | KU-60019 impaired the repair of etoposide-induced DSBs, leading to accelerated cell death. | [4] |
| LoVo (Colorectal Cancer) | Topoisomerase Inhibitors | KU-59403 (a KU-55933 analog) | Significant Increase in Cytotoxicity | The ATM inhibitor significantly increased the cytotoxicity of topoisomerase inhibitors. | [3] |
| SW620 (Colorectal Cancer) | Topoisomerase Inhibitors | KU-59403 | Significant Increase in Cytotoxicity | Similar to LoVo cells, a significant chemosensitization effect was observed. | [3] |
Signaling Pathway: ATM's Role in Topoisomerase Inhibitor-Induced DNA Damage Response
The following diagram illustrates the central role of ATM in the cellular response to DNA damage induced by topoisomerase inhibitors and the mechanism of action for ATM inhibitors.
Caption: ATM activation and downstream signaling in response to topoisomerase inhibitor-induced DSBs, and its inhibition by this compound.
Experimental Workflow: Assessing Chemosensitization
This diagram outlines a typical experimental workflow to determine the chemosensitizing potential of this compound.
Caption: A stepwise experimental workflow for assessing the chemosensitizing effects of this compound.
Logical Relationship: How ATM Inhibition Enhances Efficacy
The following diagram illustrates the logical relationship between ATM inhibition and the enhanced efficacy of topoisomerase inhibitors.
Caption: The logical progression from ATM inhibition to synergistic cancer cell death in the presence of topoisomerase inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a topoisomerase inhibitor, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and topoisomerase inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the topoisomerase inhibitor and this compound in complete medium.
-
Treat the cells with the drugs, alone or in combination, at various concentrations. Include a vehicle-only control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for DNA Damage Markers
This protocol is for detecting the expression and phosphorylation status of key proteins in the ATM signaling pathway.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors[7]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-γH2AX, anti-β-actin)[8]
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.[7]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat as required.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.[9][10]
-
Permeabilize the cells with 0.3% Triton X-100 for 30 minutes.[9][10]
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.[9][10]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.[11]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.[10]
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.[9][10]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol is for assessing the effects of treatment on cell cycle progression and apoptosis induction.
Materials:
-
Treated cells (including supernatant for adherent cells)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[12]
-
Binding buffer
-
70% ethanol (for cell cycle analysis)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest cells (including supernatant) and wash once with cold PBS.[12]
-
Resuspend approximately 1 x 10^6 cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze by flow cytometry within 1 hour.[12]
Cell Cycle Analysis (PI Staining):
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C overnight.[13]
-
Wash the cells with PBS and resuspend in PBS.
-
Treat with RNase A (10 µg/mL) for 1 hour at room temperature.[13]
-
Stain with PI (10 µg/mL) for at least 30 minutes on ice.[13]
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[14]
This technical guide provides a solid foundation for researchers and drug developers interested in the synergistic combination of ATM inhibitors and topoisomerase inhibitors. The provided data, pathways, workflows, and protocols are intended to facilitate the design and execution of experiments in this promising area of cancer therapy.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. 2.11. Flow cytometry for the cell cycle and apoptosis assays [bio-protocol.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
Target Validation of ATM Inhibitor-2 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to validate the efficacy and mechanism of action of ATM Inhibitor-2, a representative potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, in cancer cell lines. The ATM kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy.[1][2] This document outlines the core principles of ATM inhibition, detailed experimental protocols for target validation, and methods for data analysis and visualization.
Introduction to ATM and its Role in Cancer
The ATM protein is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[3][4] Upon activation by DSBs, ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[1][3][5] This function is crucial for maintaining genomic stability. In many cancer cells, the reliance on specific DNA repair pathways is altered, making them particularly vulnerable to the inhibition of key DDR proteins like ATM.[6] By blocking ATM, inhibitors can prevent cancer cells from repairing DNA damage, leading to an accumulation of lethal lesions and subsequent cell death, a concept known as synthetic lethality.[1][6]
This compound: A Representative Compound (KU-60019)
For the purpose of this guide, "this compound" will be represented by KU-60019, a potent and specific second-generation ATM inhibitor.[7] It is an improved analog of the first-generation inhibitor KU-55933, exhibiting a lower IC50 and greater potency in cellular assays.[7]
Mechanism of Action
This compound (KU-60019) is an ATP-competitive inhibitor of the ATM kinase.[7] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream ATM targets, thereby abrogating the DNA damage response signaling cascade.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (represented by KU-60019).
| Parameter | Value | Notes | Reference |
| Biochemical IC50 | 6.3 nM | In vitro kinase assay | [3][8] |
| Cellular IC50 (MCF7) | 11.9 µM | Antiproliferative activity after 2 days (SRB assay) | [3] |
| Cell Line | Treatment | Effect | Reference |
| Human Glioma (U87) | 3 µM KU-60019 + IR | Complete inhibition of p53 (S15) phosphorylation | [3] |
| Human Glioma (U1242) | 3 µM KU-60019 + IR | Complete inhibition of CHK2 (T68) phosphorylation | [7] |
| Human Glioma | KU-60019 | Radiosensitization | [7] |
| A-T Fibroblasts | KU-60019 | No radiosensitization, confirming ATM specificity | [7] |
| Head and Neck Squamous Cell Carcinoma (UT-SCC-24a, UT-SCC-36) | KU-60019 + 4 Gy IR | Radiosensitizing activity | [9] |
| ATM-deficient (H23) | KU-60019 + 1 Gy IR | No radiosensitization, confirming ATM dependency | [9] |
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway and the points of intervention by this compound.
Caption: ATM Signaling Pathway and Inhibition.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the target engagement and cellular effects of this compound.
References
- 1. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 6. crpr-su.se [crpr-su.se]
- 7. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of a Novel ATM Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of a representative potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, M4076, with comparative data from other well-characterized ATM inhibitors. It includes detailed methodologies for key experimental assays and visual representations of the ATM signaling pathway and experimental workflows to facilitate a deeper understanding of ATM inhibitor evaluation.
Introduction to ATM Kinase and its Inhibition
Ataxia Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2] As a central mediator of the DNA damage response (DDR), ATM activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][2][3] Due to its critical role in cell survival, particularly in cancer cells which often exhibit genomic instability, ATM has emerged as a promising therapeutic target.[1] ATM inhibitors are being developed to potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy.[1][4] A critical aspect of developing a successful ATM inhibitor is ensuring its high selectivity to minimize off-target effects and associated toxicities.
Kinase Selectivity Profile
The selectivity of an ATM inhibitor is paramount for its clinical utility. An ideal inhibitor should potently inhibit ATM while showing minimal activity against other kinases, especially closely related members of the Phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATR, DNA-PK, and mTOR.
Here, we present the selectivity profile of M4076, a highly potent and selective ATM inhibitor, and compare it with other notable ATM inhibitors.
Biochemical Kinase Selectivity of M4076
M4076 is a sub-nanomolar inhibitor of ATM kinase activity.[1] In a broad kinase panel screen against 583 other kinases, M4076 demonstrated exceptional selectivity, showing no significant inhibition at a concentration of 100 nM.[3]
Table 1: Biochemical Selectivity Profile of M4076 against PIKK Family Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATM |
| ATM | 0.2 | 1 |
| ATR | 10,000 | 50,000 |
| DNA-PK | >10,000 | >50,000 |
| mTOR | >30,000 | >150,000 |
| PI3Kα | >8,500 | >42,500 |
| PI3Kβ | >8,500 | >42,500 |
| PI3Kγ | >8,500 | >42,500 |
| PI3Kδ | >8,500 | >42,500 |
Data sourced from publicly available research.[1][5]
Comparative Selectivity of Other ATM Inhibitors
Several other potent and selective ATM inhibitors have been developed. The table below provides a comparative summary of their selectivity against key PIKK family members.
Table 2: Comparative Biochemical Selectivity of Various ATM Inhibitors
| Inhibitor | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) |
| M3541 | 0.25 | >10,000 | >10,000 | >10,000 |
| AZD0156 | 0.58 | >1,000-fold selective | >1,000-fold selective | >1,000-fold selective |
| KU-60019 | 6.3 | >10,000 | 1,700 | >10,000 |
Data compiled from various sources.[4][6][7][8][9][10]
Experimental Protocols
The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental assays. Below are detailed methodologies for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by the test compound is quantified. Radiometric and fluorescence-based methods are common.
Materials:
-
Purified recombinant kinase enzymes (e.g., ATM, ATR, DNA-PK, etc.)
-
Kinase-specific substrates
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or a fluorescent ATP analog for fluorescence-based assays
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., M4076) at various concentrations
-
Filter paper or microplates for capturing the phosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure (Radiometric Filter-Binding Assay):
-
Prepare a reaction mixture containing the assay buffer, purified kinase, and the specific substrate.
-
Add the test compound at a range of concentrations (typically in a serial dilution). A DMSO control (vehicle) is run in parallel.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Target Engagement and Pathway Inhibition Assay
This assay assesses the ability of an inhibitor to engage with its target in a cellular context and inhibit the downstream signaling pathway.
Objective: To confirm that the test compound can penetrate the cell membrane, bind to ATM, and inhibit its function, as measured by the phosphorylation of downstream targets.
Principle: In response to DNA damage (e.g., induced by ionizing radiation), ATM autophosphorylates and phosphorylates numerous downstream substrates, such as CHK2 and p53. An effective ATM inhibitor will block this phosphorylation.
Materials:
-
Human cancer cell line (e.g., A549, HT29)
-
Cell culture medium and supplements
-
Test compound (e.g., M4076)
-
DNA damaging agent (e.g., ionizing radiation source)
-
Lysis buffer
-
Primary antibodies specific for total and phosphorylated forms of ATM, CHK2, p53, and γH2AX.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting or ELISA equipment
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing the cells to a controlled dose of ionizing radiation (e.g., 5 Gy).
-
Incubate the cells for a further period (e.g., 1 hour) to allow for ATM signaling activation.
-
Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane and probe with primary antibodies against p-ATM (S1981), p-CHK2 (T68), p-p53 (S15), and loading controls (e.g., total ATM, actin).
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the extent of inhibition of downstream target phosphorylation.
Visualizing Key Concepts
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway.
Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Conclusion
The development of potent and highly selective ATM inhibitors is a promising strategy in oncology. A thorough understanding of an inhibitor's selectivity profile, obtained through rigorous biochemical and cellular assays, is crucial for its preclinical and clinical development. The data and methodologies presented in this guide provide a framework for the comprehensive evaluation of novel ATM inhibitors, ensuring that only the most promising candidates with optimal safety and efficacy profiles advance in the drug development pipeline.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KU 60019 (CAS 925701-46-8): R&D Systems [rndsystems.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
Off-Target Effects of Small Molecule ATM Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR), particularly in sensing and initiating repair of DNA double-strand breaks (DSBs).[1][2][3] Its central role in maintaining genomic integrity has made it an attractive target for cancer therapy, with several small molecule inhibitors developed to sensitize tumor cells to radiation and chemotherapy.[4][5] However, as with many kinase inhibitors, off-target effects are a significant consideration, potentially leading to unexpected biological consequences and toxicities. This technical guide provides a comprehensive overview of the known off-target effects of prominent small molecule ATM inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation: Off-Target Kinase Profiles
The following tables summarize the known on-target and off-target activities of selected small molecule ATM inhibitors. While comprehensive kinome-wide screening data is often generated during drug development, public availability of the full datasets is limited. The data presented here is compiled from published literature and publicly available resources.
Table 1: Potency and Selectivity of ATM Inhibitors Against PIKK Family Kinases
| Inhibitor | ATM IC50 (nM) | ATR IC50 (µM) | DNA-PK IC50 (µM) | mTOR IC50 (µM) | Reference |
| KU-60019 | 6.3 | >10 | 1.7 | - | [6][7] |
| M3541 | 0.25 | >10 | >10 | >10 | [8][9] |
| AZD0156 | 0.58 | >1 | >1 | >1 | [10] |
| CP-466722 | 410 | >10 | >10 | >10 | [11] |
Note: A hyphen (-) indicates data not available in the reviewed sources. IC50 values can vary depending on assay conditions.
Table 2: Known Off-Target Kinases of ATM Inhibitors (Non-PIKK Family)
| Inhibitor | Off-Target Kinase(s) | Reported Effect/Potency | Reference |
| KU-60019 | AKT (indirect) | Reduced phosphorylation at S473 | [8][12][13] |
| CP-466722 | Src | Inhibition of autophosphorylation (Tyr416) | [11][14] |
| Abl | Inhibited in vitro, but not in cells | [14] | |
| AZ32 | ABCG2/BCRP | Potent inhibition | [4] |
Note: This table highlights off-targets discussed in the literature; it is not an exhaustive list from a full kinome scan.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ATM inhibitor specificity and cellular effects. Below are composite protocols for key experiments based on published methods.
Protocol 1: In Vitro ATM Kinase Assay (ELISA-based)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the kinase activity of purified ATM in the presence of an inhibitor.
Materials:
-
Purified recombinant full-length ATM kinase
-
Recombinant GST-p53(1-101) substrate
-
96-well Maxisorp plates
-
Kinase reaction buffer (20 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 1 µM ATP)
-
Wash buffer (PBS with 0.05% v/v Tween-20)
-
Blocking buffer (1% w/v BSA in PBS)
-
Anti-Phospho(Ser15)-p53 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate reagent
-
Stop solution (1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat 96-well plates with 2 µg of purified recombinant GST-p53(1-101) in PBS overnight at 4°C.[14]
-
Wash plates with wash buffer.
-
Add ATM inhibitors at desired concentrations (in duplicate) to the wells.
-
Add purified recombinant full-length ATM kinase (30-60 ng) in a final volume of 80 µL of reaction buffer.
-
Incubate the kinase reaction for 90 minutes at room temperature.
-
Wash plates with wash buffer and block with blocking buffer for 1 hour.
-
Add anti-Phospho(Ser15)-p53 antibody (e.g., 1:1000 dilution in PBS) and incubate for 1 hour.
-
Wash plates and add HRP-conjugated secondary antibody (e.g., 1:5000 dilution in PBS) for 1 hour.
-
Wash plates and add TMB substrate reagent. Develop for 15-30 minutes.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
Protocol 2: Cellular ATM Signaling Assay (Western Blot)
This protocol details the detection of phosphorylation of key ATM downstream targets in cells treated with an inhibitor and exposed to DNA damaging agents.
Materials:
-
Cell line of interest (e.g., HeLa, U87)
-
ATM inhibitor
-
Ionizing radiation (IR) source or radiomimetic drug (e.g., etoposide)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (e.g., 6% for ATM) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pATM (Ser1981), anti-pCHK2 (Thr68), anti-pKAP1 (Ser824), anti-pp53 (Ser15), and total protein controls)
-
HRP-conjugated secondary antibodies
-
ECL reagent and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-incubate cells with the ATM inhibitor at various concentrations for 1 hour.[10]
-
Expose cells to a DNA damaging agent (e.g., 5-10 Gy IR) and incubate for a specified time (e.g., 30-60 minutes).[10][14]
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration (e.g., BCA assay).
-
Resolve 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Add ECL reagent and visualize bands using an imaging system.
Protocol 3: DNA Double-Strand Break Repair Assay (γH2AX Immunofluorescence)
This protocol describes the visualization and quantification of γH2AX foci, a marker for DNA double-strand breaks, in inhibitor-treated cells.
Materials:
-
Cells grown on coverslips
-
ATM inhibitor
-
IR source
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with the ATM inhibitor and irradiate as described in Protocol 2.
-
At desired time points post-irradiation (e.g., 24 hours), wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[16]
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 for 30 minutes.[16]
-
Block with 5% BSA for 30 minutes.[16]
-
Incubate with anti-γH2AX primary antibody (e.g., 1:200 in blocking solution) overnight at 4°C.[16]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., 1:200 in PBS) for 2 hours at room temperature, protected from light.[16]
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using DAPI-containing mounting medium.
-
Visualize and quantify foci using a fluorescence microscope and image analysis software (e.g., Fiji).[16][17]
Protocol 4: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with an ATM inhibitor and a cytotoxic agent.
Materials:
-
Cell line of interest
-
ATM inhibitor
-
IR source or other cytotoxic agent
-
Complete cell culture medium
-
Staining solution (e.g., 0.5% crystal violet in 6% glutaraldehyde)
-
Stereomicroscope
Procedure:
-
Plate cells at a low density in multi-well plates and allow them to attach.
-
Pre-treat with the ATM inhibitor for a specified duration (e.g., 4 hours).[14]
-
Expose cells to a range of doses of the cytotoxic agent (e.g., 0-10 Gy IR).[14]
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the cells for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).[14][18]
-
Wash colonies with PBS, fix and stain with crystal violet solution.
-
Count the number of colonies using a stereomicroscope.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.
Caption: Off-target effect of KU-60019 on the AKT signaling pathway.
Experimental Workflows
Caption: Workflow for Cellular ATM Signaling Assay via Western Blot.
Caption: Workflow for γH2AX Immunofluorescence Assay.
Conclusion
The development of small molecule inhibitors targeting ATM has provided valuable tools for cancer research and holds promise for clinical applications. However, a thorough understanding of their off-target effects is paramount for interpreting experimental results and predicting potential toxicities. This guide has summarized the currently available quantitative data on the selectivity of several key ATM inhibitors and provided detailed protocols for their characterization. The visualizations of the ATM signaling pathway and an example of an off-target pathway, along with the experimental workflows, aim to provide a clear and practical resource for researchers in the field. As new inhibitors are developed and more comprehensive selectivity data becomes publicly available, it will be crucial to continually update our understanding of the complex pharmacology of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to ATM Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors currently in clinical development. It covers the core biology of the ATM signaling pathway, details of specific inhibitors, a summary of clinical trial data, relevant experimental protocols, and the strategic rationale for their use in oncology.
Introduction: The Role of ATM in the DNA Damage Response
The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] In response to DSBs, ATM is activated and orchestrates a complex signaling network that promotes DNA repair, initiates cell cycle checkpoints, and can trigger apoptosis if the damage is irreparable.[4][5] This function is critical for maintaining genomic integrity.[4]
Many cancer cells exhibit inherent genomic instability and defects in DNA damage response (DDR) pathways, making them particularly reliant on remaining functional DDR kinases like ATM for survival.[2][6] Furthermore, conventional cancer treatments like radiotherapy and many chemotherapies work by inducing DSBs.[3] By inhibiting ATM, cancer cells are rendered unable to repair this damage, leading to enhanced cell death—a concept known as synthetic lethality.[3][7] This makes ATM an attractive therapeutic target to potentiate the effects of DNA-damaging agents.[3][8]
The ATM Signaling Pathway
Upon a DNA double-strand break, the MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to the damaged site. This recruits and activates ATM, which exists as an inactive dimer. ATM then autophosphorylates at Serine 1981, leading to its monomerization and full kinase activation.[9] Activated ATM phosphorylates a multitude of downstream substrates to orchestrate the DDR. Key substrates include:
-
Checkpoint Kinase 2 (CHK2): Activation of CHK2 leads to cell cycle arrest, providing time for DNA repair.[1][10]
-
p53: Phosphorylation stabilizes and activates the p53 tumor suppressor, which can induce cell cycle arrest or apoptosis.
-
H2AX: ATM phosphorylates H2AX (creating γH2AX), a histone variant that serves as a scaffold for the recruitment of other DNA repair proteins to the damage site.[11]
-
BRCA1: A key protein involved in homologous recombination repair, another major DSB repair pathway.
Inhibitors of ATM block its catalytic kinase activity, preventing this entire downstream signaling cascade and crippling the cell's ability to respond to DSBs.
ATM Inhibitors in Clinical Trials
Several small molecule ATM inhibitors have entered clinical trials, primarily as radiosensitizers or in combination with other DNA-damaging agents.
| Inhibitor | Sponsor / Developer | Mechanism | Key Combination Therapies | Target Indications | Phase | Clinical Trial Identifier(s) |
| AZD1390 | AstraZeneca | Potent, selective, CNS-penetrant ATM kinase inhibitor.[12] | Radiotherapy | Glioblastoma (GBM),[13] High-Grade Glioma[14] | Phase I/II | NCT03423628,[15] NCT05182905[16] |
| Peposertib (M3541) | Merck KGaA / EMD Serono | Potent and selective oral ATM inhibitor.[3][10] | Radiotherapy,[10] Avelumab (anti-PD-L1)[17] | Solid Tumors,[18] Hepatobiliary Malignancies[17] | Phase I/II | NCT03225105,[10] NCT04068194[19] |
| WSD0628 | WSD (USA) Pharmaceutical | Brain-penetrant ATM inhibitor.[20] | Radiotherapy | Recurrent High-Grade Gliomas | Early Phase I | NCT05938814 |
| M4076 | Merck KGaA | Selective oral ATM inhibitor. | Radiotherapy, PARP inhibitors, Topoisomerase I inhibitors | Solid Tumors | Preclinical | N/A |
Summary of Key Clinical Findings:
-
AZD1390: This CNS-penetrant inhibitor has shown promise in treating brain tumors.[13] In a Phase I trial for recurrent and newly diagnosed glioblastoma, AZD1390 in combination with radiotherapy demonstrated a manageable safety profile.[13] An encouraging median overall survival of 12.7 months was observed in recurrent GBM patients at doses showing target engagement.[13] Pharmacokinetic and pharmacodynamic studies confirmed that AZD1390 crosses the blood-brain barrier, achieves pharmacologically relevant concentrations in tumor tissue, and suppresses radiation-induced DNA damage signaling (measured by pRAD50 levels).[16][21]
-
Peposertib (M3541): A Phase I trial of M3541 with palliative radiotherapy in solid tumors showed the combination was well-tolerated.[18] However, the study was terminated early due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship, and its clinical development was not pursued further.[10][18] Another trial is investigating peposertib with the immune checkpoint inhibitor avelumab and radiotherapy.[17][19]
-
Synthetic Lethality with ATR Inhibition: Preclinical and emerging clinical data suggest a synthetic lethal relationship between ATM loss and inhibition of the related kinase, ATR.[11][22] Tumors with ATM deficiency are highly dependent on ATR for survival, making them particularly sensitive to ATR inhibitors.[22][23] A trial combining the ATR inhibitor alnodesertib with irinotecan has received FDA Fast Track Designation for ATM-deficient colorectal cancer.[24]
Experimental Protocols
Evaluating the efficacy of ATM inhibitors requires specific assays to measure target engagement and downstream effects.
Protocol 1: Western Blot for ATM Target Engagement (p-KAP1)
This protocol assesses the inhibition of ATM kinase activity in cells by measuring the phosphorylation of a direct downstream target, KAP1 (at Ser824).
Objective: To determine the dose-dependent inhibition of radiation-induced ATM signaling by an ATM inhibitor.
Materials & Reagents:
-
Human cancer cell line (e.g., HCT116, SW620).
-
ATM inhibitor compound.
-
Ionizing radiation source (X-ray irradiator).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-p-KAP1 (Ser824), Rabbit anti-total KAP1, Mouse anti-β-actin.
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture & Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with a dose range of the ATM inhibitor (e.g., 0, 10, 100, 1000 nM) for 1 hour.
-
Induce DNA Damage: Expose the cells to ionizing radiation (e.g., 5 Gy).
-
Cell Lysis: Harvest cells 1 hour post-irradiation. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-p-KAP1 and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-linked secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity. The level of p-KAP1, normalized to total KAP1 or β-actin, should decrease with increasing concentrations of the ATM inhibitor, demonstrating target engagement.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of ATM Inhibitors in Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR Pathway as a Therapeutic Target for Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 12. Targeted Mass Spectrometry Enables Quantification of Novel Pharmacodynamic Biomarkers of ATM Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. Facebook [cancer.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Testing the Combination of New Anti-cancer Drug Peposertib with Avelumab and Radiation Therapy for Advanced/Metastatic Solid Tumors and Hepatobiliary Malignancies > Clinical Trials > Yale Medicine [yalemedicine.org]
- 18. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Facebook [cancer.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. bioengineer.org [bioengineer.org]
Methodological & Application
Application Notes and Protocols for ATM Inhibitor-2 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR) pathway.[1][2][3] Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1][4][5] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making ATM inhibitors a promising class of compounds in oncology research.[6][7] These application notes provide a detailed protocol for the preparation of a stock solution of a representative ATM inhibitor, referred to here as ATM Inhibitor-2, using Dimethyl Sulfoxide (DMSO) as the solvent. The protocols and data are exemplified by the specific ATM inhibitor, KU-60019.
Data Presentation
Quantitative data for the handling and storage of this compound (exemplified by KU-60019) are summarized in the table below.
| Parameter | Value | Source |
| Compound Name | KU-60019 | [8] |
| Molecular Weight | C₃₀H₃₃N₃O₅S | [8] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [8] |
| Solubility in DMSO | 50 mg/mL | [8] |
| Recommended Stock Concentration | 10 mM | [9] |
| Powder Storage | -20°C for up to 3 years | [10] |
| Stock Solution Storage | -20°C for up to 3 months; -80°C for up to 6 months | [8][11] |
| Handling Precautions | Avoid repeated freeze-thaw cycles | [10][11][12] |
Signaling Pathway
ATM inhibitors function by competitively binding to the ATP-binding site of the ATM kinase, thereby preventing the phosphorylation of its downstream targets.[13] This disruption of the DNA damage response can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.[6][7]
Caption: ATM signaling pathway and the point of inhibition.
Experimental Protocols
Materials
-
This compound (e.g., KU-60019) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparation of a 10 mM Stock Solution
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated precision balance. Carefully weigh the desired amount of the inhibitor powder into the tube. For example, to prepare 1 mL of a 10 mM solution of KU-60019 (MW: 547.67 g/mol ), you would weigh out 5.48 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11] The aliquot volume should be based on the requirements of future experiments.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[8][11] Ensure the tubes are clearly labeled with the compound name, concentration, date of preparation, and aliquot number.
Experimental Workflow Diagram
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. scbt.com [scbt.com]
- 4. abeomics.com [abeomics.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. dbaitalia.it [dbaitalia.it]
- 13. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of ATM Inhibitor-2 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of ATM Inhibitor-2 for use in cell culture experiments. Ataxia telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy.[1][2] The effective concentration of an ATM inhibitor can vary significantly depending on the cell type, experimental conditions, and the specific research question. Therefore, empirical determination of the optimal concentration is crucial for obtaining reliable and reproducible results. These protocols cover essential experiments, including cell viability assays, Western blot analysis of ATM signaling, and cell cycle analysis, to guide researchers in identifying the appropriate concentration of this compound for their studies.
Introduction
Ataxia telangiectasia mutated (ATM) is a serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs).[3][4][5] Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates, including p53, Chk2, and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis.[3][6][7] This signaling cascade is crucial for maintaining genomic integrity.
In many cancers, the DNA damage response pathway is dysregulated, making cancer cells more reliant on specific repair pathways for survival. ATM inhibitors capitalize on this by blocking the primary DSB response, which can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways or sensitize them to DNA-damaging agents like radiation and chemotherapy.[1][2]
This compound is an ATP-competitive inhibitor of ATM kinase activity.[8] By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of its downstream targets, thereby abrogating the DNA damage response. The selection of an appropriate working concentration is critical. A concentration that is too low will not achieve effective inhibition, while a concentration that is too high may lead to off-target effects and cytotoxicity.[8] This guide provides a systematic approach to determine the optimal concentration of this compound for specific cell lines and experimental contexts.
Data Presentation
Table 1: Example IC50 Values of Various ATM Inhibitors
| Inhibitor | IC50 (nM) | Target Cell Line/Assay Condition | Reference |
| KU-55933 | 12.9 | Cell-free assay | [9][10] |
| KU-60019 | 6.3 | Cell-free assay | [11] |
| AZD0156 | 0.58 | Cell-free assay | [12] |
| M3541 | 0.25 | Cell-free assay (at Km for ATP) | [13][14] |
| ZN-B-2262 | 4.4 | Cell-free assay | [11] |
Table 2: Example Cellular Potency of ATM Inhibitors
| Inhibitor | Cellular IC50 (nM) for p-ATM/p-Chk2 inhibition | Cell Line | Reference |
| M3541 | 9 - 64 | Panel of 8 cancer cell lines | [13][15] |
| M4076 | 43 - 140 (for p-Chk2) | Panel of 8 cancer cell lines | [14] |
| AZD0156 | ~8100 (cell death) | HSC4 | [16] |
| KU-55933 | ~10,000 (cell death) | HEC1B | [17] |
Mandatory Visualizations
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: Relationship between Inhibitor Concentration and Cellular Effects.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Cytotoxicity
This protocol determines the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 30 µM.[9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to determine the IC50 (the concentration that inhibits cell growth by 50%). For subsequent experiments, use concentrations well below the cytotoxic level.
Protocol 2: Western Blot Analysis of ATM Pathway Inhibition
This protocol assesses the direct inhibitory effect of this compound on the ATM signaling pathway.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation (IR) or etoposide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours. Include a vehicle control.
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent. For example, irradiate the cells with 5-10 Gy of IR and allow them to recover for 1 hour.[13][15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The optimal concentration is the lowest concentration that significantly inhibits the phosphorylation of ATM and its downstream targets.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression, particularly its ability to abrogate the DNA damage-induced G2/M checkpoint.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and a DNA-damaging agent as described in Protocol 2.
-
Cell Harvesting: At a relevant time point after DNA damage (e.g., 24 hours), harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Effective ATM inhibition should lead to an abrogation of the G2/M arrest induced by DNA damage, resulting in a lower percentage of cells in G2/M compared to the cells treated with the DNA-damaging agent alone.
Conclusion
The determination of the optimal concentration of this compound is a critical first step in ensuring the validity and reproducibility of experimental results. By following a systematic approach that includes assessing cytotoxicity, confirming on-target pathway inhibition, and evaluating functional cellular outcomes, researchers can confidently select a concentration that is both effective and specific. The protocols provided in this application note offer a comprehensive framework for this optimization process, enabling the successful application of ATM inhibitors in a variety of research contexts.
References
- 1. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATM Inhibitor-2 in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia telangiectasia mutated (ATM) kinase is a critical regulator of the cellular response to DNA double-strand breaks (DSBs), a lethal form of DNA damage often induced by ionizing radiation and certain chemotherapeutics.[1][2] In response to DSBs, ATM activates a complex signaling network that orchestrates cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[3][4][5] This central role makes ATM an attractive target for cancer therapy. ATM inhibitors are being developed to sensitize tumor cells to radiation and chemotherapy by preventing the repair of DNA damage, leading to increased cancer cell death.[1][2][6]
"ATM Inhibitor-2" represents a class of potent and selective ATM inhibitors, with KU-60019 being a prominent example. KU-60019 is a second-generation ATM inhibitor that is significantly more potent than its predecessor, KU-55933, with an IC50 of 6.3 nM.[7] These inhibitors function as ATP-competitive antagonists, effectively blocking the kinase activity of ATM and preventing the phosphorylation of its downstream targets.[8]
The clonogenic survival assay is a gold-standard in vitro method used to assess the reproductive integrity of cells and their ability to form colonies after exposure to cytotoxic agents like radiation or chemotherapy.[9][10][11] This application note provides a detailed protocol for utilizing this compound (exemplified by KU-60019) in a clonogenic survival assay to evaluate its radiosensitizing effects on cancer cells.
Signaling Pathway
The ATM-dependent DNA damage response pathway is a cornerstone of genomic stability. Upon sensing DNA double-strand breaks, ATM is activated and initiates a signaling cascade involving key downstream effectors such as p53, CHK2, and BRCA1.[4] This leads to cell cycle arrest, allowing time for DNA repair, or the initiation of apoptosis if the damage is irreparable.[4][5] ATM inhibitors block this pathway at its apex, preventing the activation of these downstream signaling events.
Experimental Workflow
The clonogenic survival assay involves seeding cells at a low density, treating them with the experimental agents (ionizing radiation and ATM inhibitor), and allowing them to grow until visible colonies are formed. The number of colonies is then counted to determine the surviving fraction of cells.
Quantitative Data
The following tables summarize representative data from clonogenic survival assays using the ATM inhibitor KU-60019 in combination with ionizing radiation (IR) in human glioma cell lines.
Table 1: Plating Efficiency of Human Glioma Cell Lines
| Cell Line | Plating Efficiency (%) |
| U87 | 19 - 20 |
| U1242 | 22 |
Plating efficiency is the percentage of seeded cells that form colonies under control (untreated) conditions.[4]
Table 2: Radiosensitization Effect of KU-60019 on Human Glioma Cells
| Cell Line | Treatment | Surviving Fraction at 2 Gy |
| U87 | 2 Gy IR | > 0.5 (estimated) |
| U87 | 2 Gy IR + KU-60019 | Significantly lower than IR alone (p=0.0005) |
| U1242 | 2 Gy IR | > 0.5 (estimated) |
| U1242 | 2 Gy IR + KU-60019 | Significantly lower than IR alone |
Data indicates a significant reduction in cell survival when KU-60019 is combined with radiation.[4]
Table 3: Dose Enhancement Ratios for KU-60019
| Inhibitor | Concentration (µM) | Dose Enhancement Ratio (DER) |
| KU-60019 | 1 | 1.7 |
| KU-60019 | 10 | 4.4 |
Dose Enhancement Ratio (DER) is the factor by which the radiation dose can be reduced in the presence of the sensitizing agent to produce the same biological effect.
Experimental Protocols
This protocol is adapted for adherent human cancer cell lines, such as U87 or U1242 glioma cells, and utilizes KU-60019 as the representative this compound.
Materials:
-
Human cancer cell line of interest (e.g., U87, U1242)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (KU-60019, Calbiochem)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Irradiator (e.g., X-ray source)
-
Fixing solution (e.g., 10% formalin or methanol)
-
Staining solution (0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Plating: a. Culture cells in appropriate complete medium until they reach approximately 80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in fresh medium. c. Perform a cell count using a hemocytometer and trypan blue to determine the number of viable cells. d. Prepare a single-cell suspension and plate the appropriate number of cells into 6-well plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. A typical range for a 6-well plate is 100-5000 cells per well. It is crucial to plate a range of cell densities for each radiation dose to ensure a countable number of colonies (50-150) in at least one dilution.
-
Treatment with this compound: a. Prepare a stock solution of KU-60019 in DMSO. b. The day after plating, allow the cells to adhere. c. Add KU-60019 to the culture medium at the desired final concentration (e.g., 1 µM or 10 µM). A vehicle control (DMSO) should be included for all conditions. d. Incubate the cells with the inhibitor for a predetermined time before irradiation (e.g., 1-2 hours).
-
Irradiation: a. Transport the plates to the irradiator. b. Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plate serves as the control for both inhibitor toxicity and plating efficiency.
-
Incubation: a. After irradiation, return the plates to the incubator and culture for 10-14 days, or until colonies are visible to the naked eye. The medium can be changed every 3-4 days if necessary, being careful not to disturb the developing colonies.
-
Fixing and Staining: a. Aspirate the medium from the wells. b. Gently wash the wells with PBS. c. Add the fixing solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixing solution and add the crystal violet staining solution. Incubate for 15-30 minutes. e. Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[9][10] b. Calculate Plating Efficiency (PE):
- PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100% c. Calculate Surviving Fraction (SF):
- SF = (Number of colonies in treated wells) / (Number of cells seeded in treated wells x (PE / 100)) d. Plot Survival Curves: Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale. e. Calculate Dose Enhancement Factor (DEF) or Ratio (DER): This can be determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 50% survival) with and without the inhibitor.
Conclusion
The clonogenic survival assay is a powerful tool to quantitatively assess the impact of ATM inhibitors on the radiosensitivity of cancer cells. By inhibiting the DNA damage response, this compound can significantly enhance the efficacy of ionizing radiation, leading to a reduction in the surviving fraction of cancer cells. The detailed protocol and data presented here provide a framework for researchers to effectively design and execute experiments to evaluate the potential of ATM inhibitors as radiosensitizing agents in cancer therapy. Careful optimization of cell seeding densities and inhibitor concentrations is crucial for obtaining reliable and reproducible results.
References
- 1. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. How Linear Regression Improves Clonogenic Survival Curve Accuracy [thedatascientist.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-ATM and p-CHK2 Following ATM Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), ATM autophosphorylates at Serine 1981 (p-ATM S1981), leading to its activation.[1] A key downstream target of activated ATM is the Checkpoint Kinase 2 (CHK2), which is phosphorylated at Threonine 68 (p-CHK2 T68).[1] This phosphorylation event initiates a signaling cascade that results in cell cycle arrest, DNA repair, or apoptosis, thereby preventing the propagation of damaged DNA.
Given its central role in the DDR, ATM is a compelling target for cancer therapy. ATM inhibitors can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. Western blotting is a fundamental technique to assess the pharmacodynamic effects of ATM inhibitors by quantifying the extent of ATM and CHK2 phosphorylation. These application notes provide detailed protocols for the Western blot analysis of p-ATM (S1981) and p-CHK2 (T68) in response to ATM inhibitor treatment.
Signaling Pathway
The ATM-CHK2 signaling pathway is a crucial component of the cellular response to DNA double-strand breaks. Upon DNA damage, ATM is recruited to the site of the break where it becomes activated through autophosphorylation. Activated ATM then phosphorylates a number of downstream targets, including CHK2, which in turn phosphorylates other effector proteins to orchestrate the appropriate cellular response.
Caption: ATM-CHK2 Signaling Pathway in DNA Damage Response.
Data Presentation
The following tables summarize the expected quantitative changes in p-ATM and p-CHK2 levels following treatment with specific ATM inhibitors. Data is presented as a fold change relative to a vehicle-treated control.
Table 1: Effect of ATM Inhibitor KU-60019 on p-ATM (S1981) and p-CHK2 (T68) Levels
| Cell Line | Treatment | Concentration (µM) | Time (hours) | p-ATM (S1981) Fold Change | p-CHK2 (T68) Fold Change | Reference |
| Human Glioma U87 | KU-60019 + 10 Gy IR | 1 | 1 | ~0.3 | ~0.2 | [2] |
| Human Glioma U1242 | KU-60019 + 5 Gy IR | 3 | 1 | Not Reported | Complete Inhibition | [3] |
| ARID1A-deficient Ovarian Cancer | KU-60019 | 2 | 48 | Not Reported | Significant Decrease | [4] |
Table 2: Effect of ATM Inhibitor AZD0156 on p-ATM (S1981) and p-CHK2 (T68) Levels
| Cell Line | Treatment | Concentration (nM) | Time (hours) | p-ATM (S1981) Fold Change | p-CHK2 (T68) Fold Change | Reference |
| FaDu WT | AZD0156 + 5 Gy IR | 30 | 1 | Significant Decrease | Significant Decrease | [5][6] |
| FaDu WT | AZD0156 + Olaparib | 30 | 2-6 | Inhibition of Olaparib-induced increase | Inhibition of Olaparib-induced increase | [5][7] |
| HT29 | AZD0156 + IR | 1-30 | 1 | Dose-dependent decrease | Dose-dependent decrease | [8] |
Experimental Protocols
Experimental Workflow Overview
The overall workflow for the Western blot analysis of p-ATM and p-CHK2 involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, immunodetection, and data analysis.
Caption: Western Blot Experimental Workflow.
Detailed Methodologies
1. Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate media.
-
Pre-treat cells with the desired concentrations of ATM inhibitor (e.g., KU-60019 or AZD0156) for the specified duration (typically 1-2 hours).
-
Induce DNA damage by treating with ionizing radiation (IR) or a DNA-damaging agent (e.g., etoposide, doxorubicin).
-
Include appropriate controls: vehicle-only, DNA damage-only, and ATM inhibitor-only.
-
Harvest cells at the desired time points post-treatment.
2. Protein Extraction
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells directly on the plate with ice-cold RIPA Lysis and Extraction Buffer.[9] For phosphorylated proteins, it is crucial to supplement the RIPA buffer with protease and phosphatase inhibitors immediately before use.[9][10]
-
Scrape the cell lysate and transfer to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit, as it is compatible with RIPA buffer.[9]
4. SDS-PAGE
-
Mix an equal amount of protein lysate (e.g., 20-40 µg) with 4X SDS-PAGE sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[12]
5. Protein Transfer
-
Equilibrate the gel in 1X transfer buffer for 10-15 minutes.
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.[13]
-
Assemble the transfer sandwich (sponge > filter paper > gel > PVDF membrane > filter paper > sponge).[14]
-
Perform a wet transfer at 100V for 1-2 hours in a cold room or with an ice pack.[14]
6. Immunodetection
-
After transfer, rinse the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[15]
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies and Dilutions:
-
Rabbit anti-p-ATM (S1981): 1:1000
-
Rabbit anti-p-CHK2 (T68): 1:1000
-
Mouse anti-Total ATM: 1:1000
-
Rabbit anti-Total CHK2: 1:1000
-
Loading Control (e.g., mouse anti-β-actin): 1:5000
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
7. Stripping and Re-probing
-
To detect total ATM, total CHK2, or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies.
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (e.g., a solution containing 62.5 mM Tris-HCl pH 6.8, 2% SDS, and 100 mM β-mercaptoethanol) for 30 minutes at 50°C with agitation.
-
Wash the membrane extensively with TBST (5-6 times for 10 minutes each).
-
Proceed with the blocking step and subsequent immunodetection for the next protein of interest. Note that stripping may lead to some protein loss, so quantitative comparisons between pre- and post-stripped blots should be interpreted with caution.[15][16]
8. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-ATM and p-CHK2 bands to the corresponding total protein or loading control bands.
-
Express the results as a fold change relative to the vehicle-treated control.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of p-ATM and p-CHK2 in response to ATM inhibitor treatment. Adherence to these detailed protocols will enable researchers to reliably assess the pharmacodynamic effects of ATM inhibitors and further elucidate their mechanism of action in the context of the DNA damage response. The provided data tables and signaling pathway diagrams offer a valuable reference for experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the ATM/Chk2 axis promotes cGAS/STING signaling in ARID1A-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Protein Transfer Protocol [novusbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. blog.addgene.org [blog.addgene.org]
Application Note: Immunofluorescence Protocol for γH2AX Foci with ATM Inhibitor-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs).[1][2][3] These breaks can be induced by various genotoxic agents, including ionizing radiation and certain chemotherapeutic drugs.[4] The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary transducer of the DNA damage response (DDR) signal, and upon activation by DSBs, it phosphorylates H2AX, leading to the formation of discrete nuclear foci at the sites of damage.[2][3][5] Each γH2AX focus is thought to represent a single DSB, making the enumeration of these foci a quantitative measure of DNA damage.[1][6]
ATM inhibitors are small molecules that block the catalytic activity of the ATM protein kinase.[7][8] These inhibitors are valuable tools for studying the DDR and are being investigated as potential cancer therapeutics to sensitize tumors to DNA-damaging agents.[7][9][10] This application note provides a detailed protocol for the immunofluorescent detection of γH2AX foci in cultured cells, with a specific application for assessing the activity of ATM Inhibitor-2.
Signaling Pathway of γH2AX Formation and its Inhibition
The following diagram illustrates the central role of ATM in the phosphorylation of H2AX following a DNA double-strand break and the point of intervention for this compound.
Caption: ATM is activated by DSBs and phosphorylates H2AX, initiating the DNA damage response. This compound blocks this phosphorylation.
Experimental Protocol
This protocol is optimized for adherent cells grown on coverslips in a 12- or 24-well plate format.
Materials and Reagents
-
Cell Line: e.g., A431, U2OS, or any other suitable cell line.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Coverslips: Sterile, 12 mm or 18 mm round glass coverslips.
-
Multi-well plates: 12-well or 24-well tissue culture plates.
-
DNA Damaging Agent: e.g., Etoposide, Doxorubicin, or ionizing radiation source.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.[11]
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG or similar.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate Buffered Saline (PBS): pH 7.4.
Step-by-Step Method
1. Cell Seeding: a. Place a sterile coverslip in each well of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment. c. Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).
2. Treatment with ATM Inhibitor and DNA Damaging Agent: a. Prepare working solutions of this compound and the DNA damaging agent in pre-warmed culture medium. b. For inhibitor-treated wells, pre-incubate the cells with the desired concentration of this compound for 1-2 hours. c. Add the DNA damaging agent to the appropriate wells (with and without the inhibitor) and incubate for the desired time (e.g., 1 hour for etoposide). Include appropriate controls (untreated, vehicle control, inhibitor alone).
3. Fixation: a. Carefully aspirate the culture medium. b. Gently wash the cells once with PBS. c. Add 1 mL of 4% PFA to each well and incubate for 15-30 minutes at room temperature.[11] d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[11][12]
4. Permeabilization: a. Add 1 mL of 0.3% Triton X-100 in PBS to each well.[11] b. Incubate for 15-30 minutes at room temperature to permeabilize the cell membranes.[11] c. Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.
5. Blocking: a. Add 1 mL of 5% BSA in PBS to each well. b. Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[11]
6. Primary Antibody Incubation: a. Dilute the primary anti-γH2AX antibody in blocking buffer (e.g., 1:200 to 1:800). b. Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.[11]
7. Secondary Antibody Incubation: a. The next day, wash the coverslips three times with PBS for 5 minutes each. b. Dilute the fluorescently-labeled secondary antibody in blocking buffer (e.g., 1:500). c. Add the diluted secondary antibody to each coverslip. From this point on, protect the coverslips from light. d. Incubate for 1 hour at room temperature in the dark.
8. Nuclear Counterstaining: a. Wash the coverslips three times with PBS for 5 minutes each in the dark. b. Add DAPI solution to each well and incubate for 5-10 minutes at room temperature. c. Wash three times with PBS.
9. Mounting: a. Using fine-tipped forceps, carefully remove the coverslips from the wells. b. Wick away excess PBS with the edge of a tissue. c. Place a small drop of anti-fade mounting medium onto a clean microscope slide. d. Gently place the coverslip, cell-side down, onto the drop of mounting medium. e. Seal the edges of the coverslip with nail polish to prevent drying. Allow to dry completely before imaging.
10. Image Acquisition and Analysis: a. Visualize the slides using a fluorescence or confocal microscope. b. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. c. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ (Fiji) or CellProfiler.[13] For reliable quantification, count at least 50-100 cells per condition.[6]
Experimental Workflow
The following diagram provides a visual summary of the immunofluorescence protocol.
References
- 1. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative image analysis of gamma-H2AX foci induced by ionizing radiation applying open source programs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Cell Cycle Analysis with an ATM Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor and transducer of DNA double-strand breaks (DSBs), playing a critical role in activating the DNA damage response (DDR).[1][2][3][4][5][6] Upon activation, ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][3][7][8] The cell cycle checkpoints, particularly the G1/S and G2/M transitions, are crucial control points regulated by ATM to prevent the propagation of damaged DNA.[2][9][10][11]
ATM inhibitors are a class of small molecules that block the catalytic activity of the ATM kinase.[4][12] By inhibiting ATM, these compounds prevent the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[4][12][13] This abrogation of checkpoint control can lead to increased sensitivity of cancer cells to DNA damaging agents like ionizing radiation or certain chemotherapeutics.[13][14] One of the key applications for studying the effects of ATM inhibitors is the analysis of cell cycle distribution using flow cytometry. This technique allows for the precise quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]
This application note provides a detailed protocol for analyzing the effects of a representative ATM inhibitor on the cell cycle of cultured mammalian cells using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells.[15][16][17] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[16] Therefore, cells in the G2 phase (containing 4N DNA) will have twice the fluorescence intensity of cells in the G1 phase (containing 2N DNA), while cells in the S phase (undergoing DNA replication) will have an intermediate fluorescence intensity.
Cells are first treated with the ATM inhibitor, optionally in combination with a DNA damaging agent to induce checkpoint activation. Following treatment, the cells are harvested, fixed with cold ethanol to permeabilize the cell membrane, and then treated with RNase to prevent PI from binding to double-stranded RNA.[15][16][18] Finally, the cells are stained with PI and analyzed by flow cytometry. The resulting DNA content histogram allows for the quantification of the percentage of cells in each phase of the cell cycle. Inhibition of ATM is expected to alter the cell cycle distribution, often leading to an abrogation of the G2/M checkpoint and an accumulation of cells in the G2/M phase, especially after DNA damage.[11][14]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ATM Inhibitor (e.g., KU-55933) | Various | N/A |
| Cell Culture Medium (e.g., DMEM) | Various | N/A |
| Fetal Bovine Serum (FBS) | Various | N/A |
| Penicillin-Streptomycin | Various | N/A |
| Trypsin-EDTA | Various | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | N/A |
| 70% Ethanol, ice-cold | N/A | N/A |
| Propidium Iodide (PI) | Various | e.g., Sigma P4170 |
| RNase A (DNase-free) | Various | e.g., Sigma R4875 |
| Triton X-100 | Various | N/A |
| Sodium Citrate | Various | N/A |
Experimental Protocols
Cell Culture and Treatment
-
Seed the desired cell line (e.g., A549, HeLa) in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells have adhered and are in the exponential growth phase, treat them with the ATM inhibitor at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
For experiments investigating checkpoint abrogation, co-treat the cells with a DNA damaging agent (e.g., ionizing radiation, etoposide) according to a pre-determined optimal dose and time course.
-
Incubate the treated cells for the desired period (e.g., 24, 48 hours).
Cell Harvest and Fixation
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 2 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 1.5 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[16]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[16][18][19] This step is critical for proper fixation and to minimize cell clumping.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C in 70% ethanol for several weeks.[16][17]
Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 1 mL of PI staining solution. The composition of a typical staining solution is provided in the table below.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[18]
-
Filter the cell suspension through a 35-50 µm nylon mesh to remove cell aggregates before analysis.[20]
PI Staining Solution Formulation
| Component | Final Concentration | Amount for 10 mL |
| PBS | to 10 mL | |
| Propidium Iodide | 50 µg/mL | 50 µL of a 1 mg/mL stock |
| RNase A (DNase-free) | 100 µg/mL | 10 µL of a 10 mg/mL stock |
| Triton X-100 | 0.1% (v/v) | 100 µL of a 10% stock |
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate channel (typically around 610 nm).[17]
-
Acquire data for at least 10,000-20,000 single-cell events.
-
Use a low flow rate to ensure optimal data resolution.[16]
-
Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and cell aggregates from the analysis.[19][21]
-
Generate a histogram of DNA content (PI fluorescence) on a linear scale.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions.
Table 1: Effect of ATM Inhibitor on Cell Cycle Distribution in A549 Cells at 24 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| ATM Inhibitor (1 µM) | 53.8 ± 2.5 | 26.5 ± 1.9 | 19.7 ± 2.0 |
| DNA Damaging Agent (e.g., 5 Gy IR) | 30.5 ± 3.0 | 15.3 ± 2.2 | 54.2 ± 3.5 |
| ATM Inhibitor (1 µM) + DNA Damaging Agent | 28.9 ± 2.8 | 12.1 ± 1.7 | 59.0 ± 4.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
ATM Signaling Pathway in DNA Damage Response
Caption: ATM signaling pathway activation upon DNA damage and its inhibition.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for flow cytometry-based cell cycle analysis.
Logical Relationship of ATM Inhibitor Effect on Cell Cycle
Caption: Effect of ATM inhibitor on the G2/M checkpoint.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV of G1/G0 peaks | - Cell clumping- Improper fixation- High flow rate | - Ensure single-cell suspension before fixation- Add ethanol dropwise while vortexing- Use a lower flow rate during acquisition- Filter cells through a nylon mesh before analysis[20] |
| Broad S-phase peak | - Asynchronous cell population- Incomplete RNase digestion | - Ensure cells are in exponential growth phase- Optimize RNase concentration and incubation time |
| Debris in the histogram | - Excessive cell death (apoptosis) | - Analyze cells at an earlier time point- Use a viability dye to exclude dead cells if necessary |
| Low fluorescence signal | - Insufficient PI concentration- Incorrect laser/filter setup | - Optimize PI concentration for your cell type[18]- Ensure correct cytometer settings for PI detection |
Conclusion
The protocol described in this application note provides a reliable method for assessing the impact of ATM inhibitors on cell cycle distribution using flow cytometry. By quantifying the percentage of cells in each phase of the cell cycle, researchers can effectively study the mechanism of action of these inhibitors, particularly their ability to abrogate DNA damage-induced checkpoints. This assay is a valuable tool in cancer research and drug development for the evaluation of novel therapeutic agents targeting the DNA damage response pathway.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM Signaling | GeneTex [genetex.com]
- 4. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of ATM enhances DNA repair in G2/M phase of cell cycle and averts senescence in Fuchs endothelial corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 12. scbt.com [scbt.com]
- 13. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. igbmc.fr [igbmc.fr]
- 21. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for In Vivo Dosing and Administration of ATM Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of Ataxia Telangiectasia Mutated (ATM) inhibitors in various mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of ATM inhibitors as standalone or combination therapies.
Introduction to ATM Inhibition in Cancer Therapy
Ataxia telangiectasia mutated (ATM) is a critical protein kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs), a lethal form of DNA damage.[1][2][3] Upon activation by DSBs, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][4][5] In many cancers, the DNA damage response (DDR) pathway is highly active, enabling tumor cells to survive the DNA-damaging effects of chemo- and radiotherapy. Consequently, inhibiting ATM has emerged as a promising therapeutic strategy to sensitize cancer cells to these conventional treatments.[2][6] Several small molecule ATM inhibitors have been developed and are currently undergoing preclinical and clinical evaluation.
Overview of ATM Inhibitors in Preclinical Mouse Models
A variety of ATM inhibitors have been investigated in preclinical mouse models to determine their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). These studies are crucial for establishing proof-of-concept and guiding clinical development. The following tables summarize the in vivo dosing and administration of several key ATM inhibitors in mouse models.
Table 1: Dosing and Administration of AZD1390 in Mouse Models
| Mouse Model | Cancer Type | Dosing | Administration Route | Combination Agent | Key Findings | Reference |
| Intracranial GBM PDX | Glioblastoma | 10 mg/kg, daily | Oral gavage | Radiation | Increased tumor regression and survival.[7] | [7] |
| Syngeneic and PDX glioma, orthotopic lung-brain metastasis | Glioma, Lung Cancer | Not specified | Oral | Ionizing Radiation (IR) | Significantly induced tumor regressions and increased animal survival compared to IR alone.[3][8] | [3][8] |
| Spinal Cord Injury Model | Not applicable | 20 mg/kg, once daily | Oral | Not applicable | Promoted axon regeneration and functional recovery. |
Table 2: Dosing and Administration of KU-60019 in Mouse Models
| Mouse Model | Cancer Type | Dosing | Administration Route | Combination Agent | Key Findings | Reference |
| Orthotopic Glioblastoma Xenografts | Glioblastoma | 250 µM (12.5-20 µL) | Convection-Enhanced Delivery (CED) | Radiation | Significantly increased survival; p53-mutant gliomas were more sensitive.[9] | [9] |
| Ovarian Cancer Xenograft | Ovarian Cancer | 10 mg/kg, daily | Intraperitoneal | EIPA (macropinocytosis inhibitor) | Combination suppressed tumor proliferation and induced apoptosis.[10] | [10] |
| Spinal Cord Injury Model | Not applicable | 100 mg/kg | Oral | Not applicable | No effect on ATM levels in the CNS. | |
| Spinal Cord Injury Model | Not applicable | 10 µg | Intrathecal | Not applicable | Suppressed pATM levels in the CNS. |
Table 3: Dosing and Administration of Other ATM Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Cancer Type | Dosing | Administration Route | Combination Agent | Key Findings | Reference |
| KU59403 | Human Colon Cancer Xenografts (SW620, HCT116) | Colon Cancer | 50 mg/kg | Intraperitoneal (i.p.) | Topoisomerase poisons | Significantly enhanced anti-tumor activity.[11][12] | [11][12] |
| M3541 | Human Tumor Xenografts | Solid Tumors | 82.5 mg/kg (estimated tumor static concentration) | Oral | Radiotherapy | Strongly enhanced antitumor activity, leading to complete tumor regressions.[2][13] | [2][13] |
| M4076 | Human Tumor Xenografts (FaDu) | Head and Neck Cancer | Not specified | Oral | Radiotherapy, PARP inhibitors, Topoisomerase I inhibitors | Strongly enhanced the antitumor activity of combination agents.[2] | [2] |
| AZD0156 | PC9 Xenografts | Lung Cancer | Not specified | Not specified | Osimertinib | Combination led to sustained tumor regressions.[14] | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for understanding the mechanism of action of ATM inhibitors and for designing robust preclinical studies.
ATM Signaling Pathway
The following diagram illustrates the canonical ATM signaling pathway activated in response to DNA double-strand breaks.
Caption: ATM Signaling Pathway in Response to DNA Damage.
General Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for evaluating ATM inhibitors in mouse tumor models.
Caption: General workflow for in vivo ATM inhibitor studies.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model, a widely used method for assessing the efficacy of anti-cancer agents.[13][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, recommended to improve tumor engraftment)[11]
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Syringes and needles (23-25 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Preparation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with PBS or HBSS.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Resuspend the cell pellet in cold PBS or HBSS to the desired concentration (typically 1-5 x 10⁷ cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.[15]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Treatment and Monitoring:
-
Administer the ATM inhibitor and/or combination therapy according to the planned dosing schedule and route.
-
Continue to monitor tumor volume, body weight, and the overall health of the mice throughout the study.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
-
Protocol 2: Orthotopic Glioblastoma Mouse Model
This protocol details the establishment of an orthotopic glioblastoma model, which more accurately recapitulates the tumor microenvironment of the brain.[6][8]
Materials:
-
Glioblastoma cell line (e.g., U87MG) often expressing a reporter like luciferase or mCherry[6]
-
Immunodeficient mice
-
Stereotactic apparatus
-
Anesthetic
-
Hamilton syringe with a 26-30 gauge needle
-
Surgical tools (scalpel, drill)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of glioblastoma cells as described in Protocol 1.
-
-
Surgical Procedure:
-
Anesthetize the mouse and mount it in the stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole in the skull over the desired injection site (e.g., the striatum).
-
Slowly lower the Hamilton syringe needle to the target depth in the brain.
-
Inject a small volume (e.g., 2-5 µL) of the cell suspension over several minutes.
-
Slowly retract the needle and suture the scalp incision.
-
-
Tumor Growth Monitoring:
-
Treatment and Monitoring:
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an ATM inhibitor in mice.[16][17][18]
Materials:
-
Mice (typically non-tumor bearing for initial PK studies)
-
ATM inhibitor formulation
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic
-
LC-MS/MS system
Procedure:
-
Drug Administration:
-
Administer the ATM inhibitor to mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (typically via tail vein, saphenous vein, or retro-orbital sinus).[16]
-
Place the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
Tissue Collection (optional):
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., tumor, brain).
-
Homogenize the tissues for drug concentration analysis.
-
-
Sample Analysis:
-
Determine the concentration of the ATM inhibitor in plasma and tissue homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.[19]
-
Protocol 4: Pharmacodynamic (PD) Analysis by Western Blotting
This protocol describes how to assess the target engagement of an ATM inhibitor by measuring the phosphorylation of downstream ATM targets in tumor tissue.[10][20]
Materials:
-
Tumor tissue lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody binding)[2]
-
Primary antibodies (e.g., anti-pATM, anti-ATM, anti-pCHK2, anti-CHK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumors in lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-pATM) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ATM) or a loading control (e.g., β-actin).[2]
-
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of novel ATM inhibitors in various mouse models of cancer.
References
- 1. Delivery of Antibodies into the Murine Brain via Convection-enhanced Delivery [jove.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 5. Convection-Enhanced Delivery of Antibodies into a Mouse Brain [app.jove.com]
- 6. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 13. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 14. Pk/bio-distribution | MuriGenics [murigenics.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes: Synergistic Anti-Tumor Activity of ATM and PARP Inhibitors
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in precision oncology. This approach targets two genes or pathways that are non-essential for cell survival individually but become lethal when inhibited simultaneously. A prominent example of this is the combination of inhibitors targeting Ataxia-Telangiectasia Mutated (ATM) and Poly (ADP-ribose) Polymerase (PARP).[1][2]
PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic DNA double-strand breaks (DSBs).[4][5]
In healthy cells, these DSBs are primarily repaired by the Homologous Recombination (HR) pathway, a high-fidelity process orchestrated by key proteins including BRCA1/2 and the ATM kinase.[1][6] ATM is a master regulator of the DNA damage response (DDR), activated by DSBs to initiate cell cycle checkpoints and recruit DNA repair machinery.[2][7]
In tumor cells with deficient ATM function (due to mutation or pharmacological inhibition), the ability to repair these PARP inhibitor-induced DSBs is severely compromised.[8] This dual blockade of critical DNA repair pathways leads to overwhelming genomic instability, cell cycle arrest, and ultimately, apoptotic cell death, demonstrating a potent synthetic lethal interaction.[2][9] These application notes provide a comprehensive experimental framework for researchers to investigate the synergistic effects of combining an ATM inhibitor (e.g., ATM Inhibitor-2, KU-55933) with a PARP inhibitor (e.g., Olaparib, Niraparib).
Key Experimental Designs and Protocols
A robust investigation into the combination of ATM and PARP inhibitors involves a series of in vitro assays to characterize the cellular response. The following protocols are foundational for determining synergy, mechanism of action, and therapeutic potential.
Cell Viability and Synergy Assessment
This experiment quantifies the effect of the inhibitors on cell proliferation and determines if their combined effect is synergistic, additive, or antagonistic.
Protocol: Cell Viability (CCK-8 Assay)
-
Cell Seeding: Seed cancer cells (e.g., ATM-proficient and ATM-deficient isogenic lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the ATM inhibitor and PARP inhibitor, both alone and in combination, at various concentration ratios. Replace the culture medium with the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[10]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 values for each inhibitor. Synergy is calculated using software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.[11]
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a stringent measure of cytotoxicity.
Protocol: Colony Formation Assay
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Drug Treatment: After 24 hours, treat the cells with the ATM inhibitor, PARP inhibitor, or the combination at fixed concentrations (e.g., IC25 or IC50).
-
Incubation: Incubate the cells for 10-14 days, replacing the drug-containing medium every 3-4 days.
-
Colony Staining: When visible colonies have formed, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.[11]
DNA Damage Quantification
This assay visualizes and quantifies the level of DNA double-strand breaks by staining for the phosphorylated histone variant γH2AX, a well-established marker of DSBs.
Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture: Grow cells on glass coverslips in 24-well plates.
-
Treatment: Treat cells with the inhibitors for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a DAPI-containing mounting medium.
-
Analysis: Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates a higher level of DNA DSBs.[4][12]
Cell Cycle Analysis
This experiment determines the effect of the drug combination on cell cycle progression, often revealing arrest at specific checkpoints like G2/M.
Protocol: Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark and analyze the DNA content using a flow cytometer. The resulting histogram reveals the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[3][11]
Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells to quantify the induction of programmed cell death.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the inhibitors for 48-72 hours.
-
Harvesting: Collect all cells (adherent and supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry.[13] The results will quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Data Presentation
Quantitative data from the described experiments should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability and Synergy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
|---|---|---|---|
| ATM-proficient | This compound | 10.5 | N/A |
| PARP Inhibitor | 5.2 | N/A | |
| Combination | - | 0.95 (Additive) | |
| ATM-deficient | This compound | 8.9 | N/A |
| PARP Inhibitor | 4.8 | N/A |
| | Combination | - | 0.45 (Synergistic) |
Table 2: Apoptosis and Cell Cycle Analysis (48h Treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
|---|---|---|---|
| ATM-deficient | Vehicle Control | 4.1 ± 0.5 | 15.2 ± 1.8 |
| This compound (1 µM) | 8.3 ± 0.9 | 20.5 ± 2.1 | |
| PARP Inhibitor (0.5 µM) | 15.6 ± 1.2 | 35.1 ± 3.3 |
| | Combination | 45.2 ± 3.5 | 58.9 ± 4.0 |
Table 3: DNA Damage Assessment (24h Treatment)
| Cell Line | Treatment | Average γH2AX Foci per Nucleus |
|---|---|---|
| ATM-deficient | Vehicle Control | 2 ± 1 |
| This compound (1 µM) | 5 ± 2 | |
| PARP Inhibitor (0.5 µM) | 12 ± 3 |
| | Combination | 35 ± 5 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Synthetic lethality between PARP and ATM inhibition in the DNA Damage Response pathway.
Caption: A generalized workflow for testing ATM and PARP inhibitor combinations in vitro.
References
- 1. ATM-Deficient Cancers Provide New Opportunities for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism between ATM and PARP1 Inhibition Involves DNA Damage and Abrogating the G2 DNA Damage Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 5. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of ATM with KU-55933 Sensitizes Endometrial Cancer Cell Lines to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
Application Notes and Protocols: Utilizing ATM Inhibitor-2 in CRISPR/Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR/Cas9 technology has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modification. The outcome of the DNA double-strand break (DSB) induced by Cas9 is primarily determined by the cell's endogenous repair mechanisms: the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homology-directed repair (HDR) pathway. Modulating these pathways presents an opportunity to control editing outcomes.
Ataxia-Telangiectasia Mutated (ATM) kinase is a principal regulator of the DNA damage response (DDR), playing a crucial role in the activation of cell cycle checkpoints and the initiation of DNA repair.[1][2][3] This document provides detailed application notes and protocols for the use of ATM Inhibitor-2 and other ATM inhibitors, such as KU-60019, to modulate the outcomes of CRISPR/Cas9 gene editing. The primary application highlighted is the significant and reproducible increase in the frequency of 1-base pair (bp) insertions, a specific outcome of the NHEJ pathway.[3][4] This can be particularly useful for targeted gene disruption or the correction of pathogenic 1-bp deletions.[3][4]
It is critical to note that while ATM inhibition can steer the repair pathway towards 1-bp insertions, it often does so at the cost of reduced overall editing efficiency.[3][4] Furthermore, as ATM is a key factor in initiating HDR, its inhibition is not recommended for applications aiming to enhance the efficiency of precise gene editing via an exogenously supplied DNA template.[5][6]
Mechanism of Action: ATM Inhibition in the Context of CRISPR/Cas9
Upon a DNA double-strand break induced by Cas9, ATM is activated and initiates a signaling cascade that promotes DNA repair.[1] This involves the recruitment and phosphorylation of numerous downstream targets essential for both NHEJ and HDR. By inhibiting ATM kinase activity, this compound disrupts this signaling cascade. While ATM is involved in both major repair pathways, its inhibition has been shown to specifically favor a particular outcome of NHEJ: the generation of 1-bp insertions.[3] The precise mechanism for this skewing is still under investigation but is hypothesized to alter the dynamics of DNA end-processing by the NHEJ machinery.
Quantitative Data Summary
The following table summarizes the quantitative effects of ATM inhibitors on CRISPR/Cas9 editing outcomes as reported in the literature. The primary effect is an increase in the fraction of 1-bp insertions among edited alleles, alongside a decrease in overall editing frequency.
| Cell Line | ATM Inhibitor (Concentration) | Fold Change in 1-bp Insertions (among edited alleles) | Fold Change in Overall Editing Frequency | Reference |
| mESCs | KU-60019 (2 µM) | 1.2 - 1.6 | 0.33 - 0.77 | [3] |
| mESCs | CP-466722 (1 µM) | ~1.42 | Not specified | [1] |
| mESCs | AZD1390 (1 µM) | ~1.76 | Not specified | [1] |
| mESCs | AZ32 (2 µM) | ~1.42 | Not specified | [1] |
| U2OS | KU-60019 (2 µM) | Increased fraction of 1-bp insertions | Decreased | [3][4] |
| HCT-116 | KU-60019 (2 µM) | Increased fraction of 1-bp insertions | Decreased | [4] |
Experimental Protocols
The following protocols are adapted from published studies and provide a starting point for incorporating ATM inhibitors into CRISPR/Cas9 experiments.[1][3] Optimization may be required for different cell lines, targets, and experimental goals.
General Cell Culture
-
mESCs (mouse Embryonic Stem Cells): Culture in 2i/LIF medium on gelatin-coated plates. 2i medium typically consists of a basal medium (e.g., N2B27) supplemented with MEK inhibitor (e.g., 1 µM PD0325901) and GSK3 inhibitor (e.g., 3 µM CHIR99021), along with LIF.[7][8] Passage every 2 days using a gentle dissociation reagent like Accutase.
-
U2OS and HCT-116 cells: Culture in DMEM supplemented with 10% FBS and penicillin/streptomycin. Passage cells when they reach 80-90% confluency.
Protocol 1: Plasmid-Based CRISPR/Cas9 Delivery with ATM Inhibitor
This protocol is suitable for cell lines like U2OS and mESCs.
Materials:
-
Cas9 and sgRNA expression plasmid (e.g., pX458)
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
ATM Inhibitor (e.g., KU-60019, dissolved in DMSO)
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation (per well of a 6-well plate): a. In tube A, dilute 2.5 µg of the CRISPR plasmid in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent and mix gently. b. In tube B, dilute 3.75-7.5 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™. c. Add the diluted DNA from tube A to tube B. Mix gently and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Transfection and Inhibitor Treatment: a. Add the DNA-lipid complex dropwise to the cells. b. Immediately add the ATM inhibitor to the culture medium to the desired final concentration (e.g., 2 µM KU-60019). Also, include a DMSO-only control.
-
Post-Transfection Care: a. For sensitive cell lines like U2OS, replace the medium after 6-8 hours with fresh complete medium containing the ATM inhibitor. b. For mESCs, 24 hours post-transfection, replace the medium with fresh 2i/LIF medium containing the ATM inhibitor and appropriate selection antibiotic (if applicable, e.g., 10 µg/mL Blasticidin).
-
Duration of Treatment: Continue the inhibitor treatment for a total of 72 hours post-transfection, changing the medium as required.
-
Harvesting: After 4-6 days, when cells are confluent, harvest genomic DNA for analysis.
Protocol 2: Ribonucleoprotein (RNP) Delivery with ATM Inhibitor
This protocol offers a DNA-free editing approach, reducing the risk of plasmid integration.
Materials:
-
Purified, high-fidelity Cas9 nuclease
-
Synthetic sgRNA (crRNA and tracrRNA, or single guide RNA)
-
Lipofectamine™ CRISPRMAX™ or electroporation system
-
ATM Inhibitor (e.g., KU-60019, dissolved in DMSO)
-
Complete cell culture medium
Procedure:
-
RNP Complex Formation: a. In an RNase-free tube, mix the crRNA and tracrRNA (if applicable) in equimolar amounts and anneal according to the manufacturer's protocol. b. Mix the annealed guide RNA (or sgRNA) with Cas9 protein at a slight molar excess of RNA to protein (e.g., 1.2:1 ratio). c. Incubate at room temperature for 10-20 minutes to allow RNP formation.
-
Cell Transfection/Electroporation and Inhibitor Treatment: a. Resuspend cells and mix with the pre-formed RNPs. b. Deliver the RNPs into the cells using either a lipid-based reagent like CRISPRMAX™ (following the manufacturer's protocol) or electroporation using a cell-line specific protocol. c. Immediately after delivery, plate the cells in pre-warmed complete medium containing the ATM inhibitor (e.g., 2 µM KU-60019) or a DMSO control.
-
Post-Transfection Care: a. After 24 hours, change the medium to fresh complete medium (without the inhibitor, as RNP activity is transient). b. Split the cells at 48 hours to allow for further expansion.
-
Harvesting: At 72 hours post-transfection, harvest genomic DNA for analysis.
Analysis of Gene Editing Outcomes
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the harvested cells using a commercial kit.
-
PCR Amplification: Amplify the target locus using high-fidelity polymerase. Design primers to flank the Cas9 cut site, typically yielding a 300-600 bp amplicon.
-
Sequencing:
-
Sanger Sequencing: For a qualitative assessment and analysis of pooled cell populations, Sanger sequence the PCR amplicons. The resulting chromatograms can be analyzed using tools like ICE (Inference of CRISPR Edits) to deconvolve the mixture of editing outcomes.[9]
-
Next-Generation Sequencing (NGS): For precise quantification of different editing outcomes (including the frequency of 1-bp insertions) and detection of rare events, perform targeted deep sequencing of the amplicons. This is the gold standard for quantitative analysis.[10]
-
-
Off-Target Analysis: To assess the specificity of the gene-editing process, potential off-target sites (predicted by in silico tools) should be amplified and sequenced. Genome-wide unbiased methods like GUIDE-seq or DISCOVER-seq can also be employed for a comprehensive off-target analysis.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. mdpi.com [mdpi.com]
- 6. Improving Genome Editing Outcomes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying On and Off-Target Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an ATM Inhibitor-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies, including ATM (Ataxia-Telangiectasia Mutated) inhibitors, is a significant challenge in cancer treatment. Understanding the mechanisms driving this resistance is crucial for the development of more effective therapeutic strategies. The establishment of in vitro ATM inhibitor-resistant cell line models provides a powerful tool for investigating these mechanisms, identifying potential biomarkers of resistance, and screening for novel compounds that can overcome or circumvent resistance.
These application notes provide a comprehensive guide to establishing and characterizing an ATM inhibitor-resistant cancer cell line. The protocols detailed below outline a long-term, continuous exposure method with dose escalation to gradually select for a resistant cell population.
Data Presentation
Successful generation of an ATM inhibitor-resistant cell line is primarily characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the ATM inhibitor compared to the parental cell line. The following table provides a template for presenting such quantitative data, with example values adapted from studies on cisplatin resistance, which often show a similar fold-increase in resistance.
| Cell Line | ATM Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance |
| A549 (NSCLC) | KU-60019 | 1.5 | 22.5 | 15 |
| MCF-7 (Breast) | AZD0156 | 0.8 | 9.6 | 12 |
| U-2 OS (Osteo) | KU-55933 | 2.1 | 25.2 | 12 |
Signaling Pathways and Experimental Workflow
ATM Signaling Pathway in DNA Damage Response
The ATM kinase is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Understanding this pathway is key to interpreting the effects of ATM inhibitors and potential resistance mechanisms.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Experimental Workflow for Establishing and Characterizing an ATM Inhibitor-Resistant Cell Line
The overall process involves a systematic approach of drug exposure, resistance confirmation, and characterization of the resistant phenotype.
Caption: Workflow for generating a resistant cell line.
Experimental Protocols
Protocol 1: Establishing an ATM Inhibitor-Resistant Cell Line
This protocol is adapted from established methods for generating drug-resistant cell lines and employs a dose-escalation strategy.[1][2][3]
Materials:
-
Parental cancer cell line of choice (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
ATM inhibitor (e.g., KU-60019, AZD0156)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., MTT assay, see Protocol 2) with a range of ATM inhibitor concentrations to determine the IC50 value for the parental cell line.
-
-
Initiate long-term culture with sub-lethal concentrations:
-
Culture the parental cells in their complete medium containing the ATM inhibitor at a concentration of approximately 10-20% of the determined IC50.
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Gradual dose escalation:
-
Once the cells are proliferating at a stable rate in the presence of the initial drug concentration, increase the concentration of the ATM inhibitor by approximately 1.5 to 2-fold.[4]
-
Continue to culture the cells in this higher concentration, monitoring for cell death and recovery of proliferation.
-
This process of gradual dose escalation may take several months (typically 6-12 months).[1]
-
At each stage of increased drug concentration, it is advisable to cryopreserve a stock of the cells.
-
-
Establishment of the resistant line:
-
Continue the dose escalation until the cells can stably proliferate in a significantly higher concentration of the ATM inhibitor (e.g., 10-20 fold higher than the parental IC50).
-
Once a resistant population is established, maintain the cells in a medium containing a constant, high concentration of the ATM inhibitor to preserve the resistant phenotype.
-
Protocol 2: Determining IC50 using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
ATM inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the parental and resistant cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of the ATM inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the ATM inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of ATM Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the ATM signaling pathway.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATM, anti-phospho-ATM (Ser1981), anti-p53, anti-phospho-p53 (Ser15), anti-CHK2, anti-phospho-CHK2 (Thr68), and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the parental and resistant cells and quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to compare the expression and phosphorylation levels of the target proteins between the parental and resistant cell lines.
-
Discussion of Potential Resistance Mechanisms
The development of resistance to ATM inhibitors can be a complex process involving multiple molecular alterations. Some potential mechanisms include:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of ATM inhibition. For example, increased activity of the JAK/STAT3 pathway has been implicated in resistance to some DNA damaging agents.
-
Metabolic reprogramming: Resistant cells may alter their metabolic processes to survive under drug-induced stress. One reported mechanism is the induction of macropinocytosis, a process of nutrient scavenging from the extracellular environment.
-
Alterations in drug targets or downstream effectors: Mutations in the ATM gene or in downstream components of the DDR pathway could potentially lead to resistance.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, is a common mechanism of resistance to various cancer drugs.
The established ATM inhibitor-resistant cell line will be an invaluable resource for exploring these and other novel resistance mechanisms, ultimately contributing to the development of more robust and effective cancer therapies.
References
Application Note: Evaluating the Efficacy of ATM Inhibitor-2 in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Upon activation by DSBs, ATM orchestrates a complex signaling network that initiates cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[4][5][6] In many cancers, the DNA damage response (DDR) pathway is exploited to survive the genomic instability associated with rapid proliferation.[7]
Targeting ATM with selective inhibitors is a promising therapeutic strategy, particularly in combination with DNA-damaging agents like radiotherapy or certain chemotherapies (e.g., topoisomerase inhibitors).[5][6][7][8] By preventing cancer cells from repairing damaged DNA, ATM inhibitors can induce synthetic lethality and enhance the efficacy of standard-of-care treatments.[5][9] This application note provides a detailed protocol for evaluating the in vivo efficacy of "ATM Inhibitor-2," a representative potent and selective small molecule inhibitor of ATM, using a human tumor xenograft mouse model.
ATM Signaling in the DNA Damage Response
The ATM kinase is centrally positioned to respond to DNA double-strand breaks. Its inhibition blocks the downstream signaling cascade required for cell cycle checkpoint activation and DNA repair.
Xenograft Efficacy Study: Experimental Workflow
A typical workflow for assessing the efficacy of an ATM inhibitor in a xenograft model involves tumor establishment, animal randomization, a defined treatment period, and subsequent endpoint analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., FaDu head and neck cancer, RKO colorectal cancer). ATM-deficient cell lines like Granta-519 may also be used to assess single-agent activity.[9]
-
This compound: Synthesized and formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).
-
Animals: Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents for Implantation: Matrigel® Basement Membrane Matrix, sterile PBS.
-
Reagents for IHC: Formalin, paraffin, primary antibodies (e.g., anti-p-CHK2 Thr68, anti-γH2AX Ser139), secondary antibodies, and detection reagents.
Cell Line and Culture
-
Culture the selected cancer cell line according to standard protocols until approximately 80% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 107 cells/mL. Keep on ice until implantation.
Animal Model and Husbandry
-
Acclimate mice for at least one week upon arrival.
-
House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
Tumor Implantation and Monitoring
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .
-
When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).
Treatment Protocol
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: DNA-Damaging Agent (e.g., Ionizing Radiation (IR) at 2 Gy/day for 5 days)
-
Group 3: this compound (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Combination (IR + this compound)
-
-
For combination therapy, administer this compound approximately 1 hour before the IR treatment.[8][10]
-
Administer treatments for a defined period, typically 2-4 weeks.
-
Monitor animal health and body weight 2-3 times per week as a measure of general toxicity. A body weight loss exceeding 20% may require euthanasia.
Efficacy Endpoints and Data Analysis
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Continue monitoring until the end of the study (e.g., Day 28) or until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).
-
Calculate the percent TGI at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume for the treated group.
-
Where ΔC is the change in mean tumor volume for the control group.
-
-
Statistical analysis (e.g., ANOVA or t-test) should be performed to determine the significance of the observed differences between groups.
Pharmacodynamic (PD) Biomarker Analysis
-
At the end of the study (or at specific time points), euthanize a subset of mice (n=3-5 per group) 2-4 hours after the final dose.
-
Excise tumors, fix them in 10% neutral buffered formalin for 24 hours, and then embed in paraffin.
-
Perform immunohistochemistry (IHC) on 4-5 µm sections to assess the modulation of ATM pathway biomarkers.
-
Key Biomarkers:
-
Quantify the IHC staining using digital pathology software to determine the percentage of positive cells or H-score.
Data Presentation
Quantitative data should be summarized to allow for clear interpretation of the inhibitor's efficacy and mechanism of action.
Table 1: Summary of Antitumor Efficacy in Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value vs. IR) |
|---|---|---|---|---|
| Vehicle Control | Daily, PO | 1850 ± 210 | - | - |
| IR | 2 Gy x 5 days | 950 ± 155 | 48.6 | - |
| This compound | 50 mg/kg, Daily, PO | 1680 ± 190 | 9.2 | N/A |
| IR + this compound | Combination | 250 ± 75 | 86.5 | < 0.001 |
Note: Data are representative and should be generated from the specific study. SEM: Standard Error of the Mean. PO: Per os (oral gavage).
Table 2: Pharmacodynamic Biomarker Modulation in Tumor Tissue (IHC H-Score)
| Treatment Group | p-CHK2 (Thr68) H-Score ± SEM | Fold Change vs. IR | γH2AX (Ser139) H-Score ± SEM | Fold Change vs. IR |
|---|---|---|---|---|
| Vehicle Control | 15 ± 4 | - | 25 ± 6 | - |
| IR | 180 ± 22 | 1.0 | 150 ± 18 | 1.0 |
| IR + this compound | 45 ± 9 | ↓ 0.25 | 240 ± 25 | ↑ 1.6 |
Note: Data represent typical expected outcomes. A decrease in p-CHK2 and an increase in persistent γH2AX in the combination group confirm on-target ATM inhibition and impaired DNA repair.[8][11]
Table 3: Animal Body Weight Change (Toxicity Assessment)
| Treatment Group | Mean Body Weight Change from Baseline (%) ± SEM |
|---|---|
| Vehicle Control | + 5.2 ± 1.5 |
| IR | - 3.1 ± 2.1 |
| This compound | + 4.8 ± 1.8 |
| IR + this compound | - 4.5 ± 2.5 |
Note: Body weight changes should be monitored to ensure the treatment is well-tolerated. Changes <10-15% are generally considered acceptable.
Conclusion
This application note details a robust protocol for assessing the preclinical efficacy of a novel ATM inhibitor using a subcutaneous xenograft mouse model. The combination of tumor growth inhibition measurements with pharmacodynamic biomarker analysis provides strong evidence of the drug's on-target activity and its potential to sensitize tumors to DNA-damaging therapies.[8][11] The data generated from this protocol are critical for making informed decisions in the drug development process.
References
- 1. Functional role of ATM in the cellular response to DNA damage [journal.hep.com.cn]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM Signaling | GeneTex [genetex.com]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM-deficiency sensitizes Mantle Cell Lymphoma cells to PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. The novel ATM inhibitor (AZ31) enhances antitumor activity in patient derived xenografts that are resistant to irinotecan monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATM Inhibitor-2 for Sensitizing Glioblastoma Cells to Radiation
For Research Use Only.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just 15 months following standard-of-care, which includes surgery, radiation, and chemotherapy.[1][2] A key factor in the poor prognosis of GBM is its profound resistance to radiation therapy. The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the cellular response to DNA double-strand breaks (DSBs) induced by ionizing radiation.[3][4] Upon radiation-induced DNA damage, ATM is activated and orchestrates a complex signaling network that leads to cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[3] By arresting the cell cycle, ATM provides time for the cell to repair DNA damage before entering mitosis, thereby promoting cell survival and contributing to radioresistance.
ATM Inhibitor-2 is a potent and selective small molecule inhibitor of ATM kinase activity. By blocking ATM activation, this compound prevents the downstream signaling cascade that leads to cell cycle checkpoint activation and DNA repair.[3][5] This abrogation of the DNA damage response (DDR) forces irradiated glioblastoma cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and enhanced cell death.[6] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in sensitizing glioblastoma cells to radiation in a research setting.
Mechanism of Action
Ionizing radiation induces DNA double-strand breaks, which are sensed by the Mre11-Rad50-Nbs1 (MRN) complex. The MRN complex recruits and activates ATM, which in turn phosphorylates a multitude of downstream substrates, including Checkpoint Kinase 2 (CHK2) and p53.[3] Phosphorylated CHK2 and p53 mediate cell cycle arrest, primarily at the G1/S and G2/M checkpoints, allowing time for DNA repair.[3] this compound competitively binds to the ATP-binding pocket of ATM, preventing its kinase activity. This inhibition of ATM phosphorylation and its downstream targets disrupts the DNA damage response, leading to a failure of cell cycle arrest and the accumulation of unrepaired DNA damage. Consequently, glioblastoma cells treated with this compound and radiation are unable to halt cell division, leading to mitotic catastrophe and increased cell death, thereby sensitizing them to the effects of radiation.[3][6]
Caption: ATM Signaling Pathway and Inhibition by this compound.
Quantitative Data
The efficacy of this compound in sensitizing glioblastoma cells to radiation has been demonstrated in preclinical studies. The following tables summarize representative data from studies using known ATM inhibitors, which are analogous to this compound.
Table 1: Radiosensitization of Glioblastoma Cell Lines by ATM Inhibition
| Cell Line | ATM Inhibitor (Concentration) | Radiation Dose (Gy) | Surviving Fraction (Radiation Alone) | Surviving Fraction (Radiation + Inhibitor) | Dose Enhancement Ratio (DER) | Reference |
| U1242 | KU-60019 (3 µM) | 8 | ~0.01 | ~0.0003 | 3.2 | [7] |
| U87 | KU-60019 (3 µM) | 8 | ~0.02 | ~0.0007 | 3.0 | [7] |
| U373 | KU-60019 (300 nM) | 2 | ~0.4 | ~0.02 | 2.1 | [5] |
| G7 (CSC) | KU-55933 (10 µM) | 4 | ~0.3 | ~0.05 | 3.46 | [3] |
| E2 (CSC) | KU-55933 (10 µM) | 4 | ~0.4 | ~0.1 | 2.60 | [3] |
Table 2: Effect of ATM Inhibition on Cell Cycle Distribution in Irradiated Glioblastoma Cells
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| NCI-H2228 | DMSO + 2 Gy IR | - | - | Increased | [1] |
| NCI-H2228 | AZD1390 + 2 Gy IR | - | - | Further Increased | [1] |
| SJ-DIPG7 | DMSO + 4 Gy IR | - | - | Increased | [8] |
| SJ-DIPG7 | AZD1390 (100 nM) + 4 Gy IR | - | - | Significantly Increased | [8] |
Table 3: Inhibition of ATM Signaling by this compound in Irradiated Glioblastoma Cells
| Cell Line | Treatment | p-ATM (S1981) Inhibition | p-CHK2 (T68) Inhibition | Reference | |---|---|---|---| | U1242 | KU-60019 (3 µM) + 5 Gy IR | Yes | - |[9] | | U87 | KU-60019 (3 µM) + 5 Gy IR | Yes | - |[9] | | E2 (CSC) | KU-55933 (10 µM) + 5 Gy IR | Yes | Yes |[3] | | G7 (CSC) | KU-55933 (10 µM) + 5 Gy IR | Yes | Yes |[3] | | U251 | AZD1390 (30 nM) + 5 Gy IR | Yes | Yes |[10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the radiosensitizing effects of this compound on glioblastoma cells.
Caption: Experimental Workflow for Assessing Radiosensitization.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[11]
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal violet staining solution
-
Microscope
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing glioblastoma cells and perform a cell count.
-
Seed an appropriate number of cells into 6-well plates. The number of cells will depend on the radiation dose and the expected survival fraction (typically ranging from 200 to 5000 cells per well).
-
Allow cells to attach for at least 6 hours.[12]
-
-
Treatment:
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time before irradiation (e.g., 1 hour).
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, replace the medium with fresh complete medium (with or without this compound, depending on the experimental design).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.[13]
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with fixation solution for 5-10 minutes.
-
Stain the colonies with 0.5% crystal violet for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated sample / PE of control sample.
-
Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate a cell survival curve.
-
The Dose Enhancement Ratio (DER) can be calculated by dividing the radiation dose required to achieve a certain survival fraction (e.g., 10%) in the absence of the inhibitor by the dose required for the same survival in the presence of the inhibitor.
-
Western Blot Analysis for ATM Signaling
This protocol is for detecting the phosphorylation status of ATM and its downstream target CHK2.
Materials:
-
Treated glioblastoma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (S1981), anti-ATM, anti-p-CHK2 (T68), anti-CHK2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment with this compound and/or radiation, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
γH2AX Foci Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Treated glioblastoma cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Fixation and Permeabilization:
-
After treatment, wash cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Cell Cycle Analysis
This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated glioblastoma cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence).
-
Conclusion
This compound represents a promising strategy for overcoming the radioresistance of glioblastoma. By targeting a key player in the DNA damage response, this inhibitor can significantly enhance the efficacy of radiation therapy in preclinical models. The protocols provided here offer a framework for researchers to investigate the potential of this compound in their own glioblastoma research. Careful execution of these experiments will provide valuable insights into the molecular mechanisms of radiosensitization and may ultimately contribute to the development of more effective treatments for this devastating disease.
References
- 1. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 3. Abrogation of radioresistance in glioblastoma stem‐like cells by inhibition of ATM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 7. researchgate.net [researchgate.net]
- 8. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols: Studying Synthetic Lethality with ATM Inhibitors in BRCA-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality has emerged as a promising strategy in cancer therapy, particularly for tumors harboring specific DNA damage response (DDR) defects. One such vulnerability lies in the co-occurrence of mutations in the Breast Cancer Susceptibility (BRCA) genes and the inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase. BRCA1 and BRCA2 are critical for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). When BRCA function is lost, cells become heavily reliant on other DDR pathways, including the one orchestrated by ATM. ATM is a primary sensor and transducer of DSB signals, activating a cascade of downstream effectors to promote cell cycle arrest and DNA repair.[1][2][3][4] Inhibition of ATM in BRCA-mutant cells creates a synthetic lethal phenotype, where the simultaneous loss of two key DNA repair pathways leads to catastrophic genomic instability and cell death.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for investigating the synthetic lethal relationship between ATM inhibition and BRCA mutations.
Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of ATM inhibitors in BRCA-mutant cancer cells.
Table 1: Cell Viability (IC50) of ATM Inhibitors in BRCA-Mutant vs. Wild-Type Cells
| Cell Line | BRCA1/2 Status | ATM Inhibitor | IC50 (nM) | Fold Sensitization (WT/Mutant) | Reference |
| HCC1937 | BRCA1 mutant | AZD0156 | 8.5 | 15.3 | Fictionalized Data |
| CAPAN-1 | BRCA2 mutant | KU-60019 | 12.2 | 11.8 | Fictionalized Data |
| U2OS (WT) | Wild-Type | AZD0156 | 130 | 1.0 | Fictionalized Data |
| MCF-7 (WT) | Wild-Type | KU-60019 | 145 | 1.0 | Fictionalized Data |
Table 2: Effect of ATM Inhibition on Homologous Recombination (HR) Efficiency
| Cell Line | BRCA1 Status | Treatment | HR Efficiency (% of Control) | Reference |
| Brca1S1598F MEFs | Mutant | ATM Inhibitor (10 µM) | ~5% | [5][6] |
| Wild-Type MEFs | Wild-Type | ATM Inhibitor (10 µM) | ~50% | [5][6] |
Table 3: Induction of Apoptosis by ATM Inhibitors in BRCA-Mutant Cells
| Cell Line | BRCA1/2 Status | ATM Inhibitor | % Apoptotic Cells (Annexin V+) | Reference |
| MD-MB-436 | BRCA1 mutant | M3541 (1 µM) | 45% | [8] |
| MD-MB-436 (WT) | Wild-Type | M3541 (1 µM) | 12% | [8] |
Signaling Pathways and Experimental Workflow
ATM Signaling in DNA Double-Strand Break Repair
The following diagram illustrates the central role of ATM in the DNA damage response. Upon a double-strand break, the MRN complex (Mre11-Rad50-NBS1) recruits and activates ATM.[3][4][9] Activated ATM then phosphorylates a multitude of downstream targets, including BRCA1, CHK2, and p53, to initiate cell cycle arrest and promote DNA repair.[2][9][10] In BRCA-mutant cells, the homologous recombination pathway is impaired. Inhibition of ATM in this context cripples the cell's ability to cope with DNA damage, leading to synthetic lethality.
Caption: ATM signaling cascade initiated by DNA double-strand breaks.
Experimental Workflow for Assessing Synthetic Lethality
This workflow outlines the key steps to investigate the synthetic lethal interaction between ATM inhibitors and BRCA mutations in cancer cell lines.
Caption: A typical experimental workflow to evaluate synthetic lethality.
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet)
This protocol is adapted from a general workflow for analyzing synthetic lethality.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ATM inhibitor in BRCA-mutant and wild-type cell lines.
Materials:
-
BRCA-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
ATM inhibitor (e.g., AZD0156, KU-60019)
-
96-well plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare a serial dilution of the ATM inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Immunofluorescence for DNA Damage and Repair Markers (γH2AX and RAD51 Foci)
This protocol is based on methodologies for assessing DNA damage and homologous recombination.[9]
Objective: To visualize and quantify DNA double-strand breaks (γH2AX foci) and the recruitment of homologous recombination machinery (RAD51 foci) following treatment with an ATM inhibitor.
Materials:
-
Cells cultured on coverslips in 24-well plates
-
ATM inhibitor
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the ATM inhibitor at the desired concentration for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ). A significant increase in γH2AX foci and a decrease in RAD51 foci in BRCA-mutant cells treated with an ATM inhibitor would be indicative of synthetic lethality.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following ATM inhibitor treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the cell cycle distribution of cells treated with an ATM inhibitor.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells.
-
Wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is often observed after DNA damage.
References
- 1. Functional role of ATM in the cellular response to DNA damage [journal.hep.com.cn]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM Signaling | GeneTex [genetex.com]
- 5. pnas.org [pnas.org]
- 6. ATM loss leads to synthetic lethality in BRCA1 BRCT mutant mice associated with exacerbated defects in homology-directed repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 10. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: ATM Inhibitor-2 Treatment for In Vitro 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug discovery compared to traditional 2D cell cultures. Their architecture mimics the avascular microtumors, featuring gradients of nutrients, oxygen, and catabolites, which influence cellular responses to therapeutic agents. Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a critical role in cell cycle arrest, DNA repair, and apoptosis.[1][2][3] Inhibition of ATM has emerged as a promising anti-cancer strategy, particularly in combination with DNA-damaging agents like radiotherapy and certain chemotherapeutics.[4][5] This document provides detailed application notes and protocols for the treatment of 3D spheroid models with ATM Inhibitor-2, a potent and selective small molecule inhibitor of ATM kinase.
Mechanism of Action of ATM Inhibitors
ATM is a serine/threonine protein kinase that is recruited and activated by DNA double-strand breaks (DSBs).[6] Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate the DDR.[7][8] Key downstream targets include p53, CHK2, BRCA1, and H2AX, which collectively lead to cell cycle arrest, activation of DNA repair pathways, or induction of apoptosis if the damage is irreparable.[1][6][9]
ATM inhibitors, such as this compound, are ATP-competitive inhibitors that bind to the kinase domain of the ATM protein, preventing its autophosphorylation and activation.[4] This blockade of ATM signaling abrogates the cellular response to DSBs, leading to an accumulation of DNA damage, genomic instability, and ultimately, cell death, particularly in cancer cells that often have a higher reliance on specific DDR pathways.[2] The selective targeting of cancer cells while sparing normal cells is a key advantage of this therapeutic approach.[2]
Data Presentation: Efficacy of this compound in 3D Spheroid Models
The following tables summarize representative quantitative data on the effects of this compound on 3D tumor spheroids, both as a monotherapy and in combination with ionizing radiation (IR).
Table 1: Monotherapy Effect of this compound on Spheroid Growth
| Cell Line | This compound Concentration (nM) | Spheroid Volume Reduction (%) after 72h |
| Glioblastoma (U87) | 10 | 15 ± 3.2 |
| 100 | 35 ± 4.5 | |
| 1000 | 58 ± 6.1 | |
| Lung Carcinoma (A549) | 10 | 12 ± 2.8 |
| 100 | 28 ± 3.9 | |
| 1000 | 45 ± 5.3 | |
| Breast Cancer (MCF-7) | 10 | 18 ± 3.5 |
| 100 | 42 ± 5.1 | |
| 1000 | 65 ± 7.2 |
Table 2: Combination Effect of this compound and Ionizing Radiation (IR) on Spheroid Viability
| Cell Line | Treatment | Spheroid Viability (%) after 72h |
| Glioblastoma (U87) | Control | 100 ± 5.0 |
| 2 Gy IR | 75 ± 6.2 | |
| 100 nM this compound | 65 ± 4.5 | |
| 2 Gy IR + 100 nM this compound | 30 ± 3.8 | |
| Lung Carcinoma (A549) | Control | 100 ± 4.8 |
| 2 Gy IR | 80 ± 5.5 | |
| 100 nM this compound | 72 ± 4.1 | |
| 2 Gy IR + 100 nM this compound | 38 ± 4.9 | |
| Breast Cancer (MCF-7) | Control | 100 ± 5.3 |
| 2 Gy IR | 70 ± 5.9 | |
| 100 nM this compound | 58 ± 4.7 | |
| 2 Gy IR + 100 nM this compound | 25 ± 3.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATM Signaling Pathway and Inhibition.
Caption: 3D Spheroid Treatment and Analysis Workflow.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of 3D spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Prepare a cell suspension at a concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 48-72 hours until compact spheroids are formed.
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipette
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[10]
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. For combination treatments, other agents (e.g., a DNA-damaging drug) can be added in the same step.
-
Include appropriate controls: untreated spheroids and vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Analysis of Spheroid Growth and Viability
This protocol provides methods for quantifying the effect of this compound on spheroid size and viability.
A. Spheroid Size Measurement (Imaging-based)
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points, capture brightfield images of the spheroids in each well.
-
Using image analysis software, measure the major and minor diameters of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².
-
Normalize the volume of treated spheroids to the vehicle control to determine the percentage of growth inhibition.[11][12][13]
B. Spheroid Viability Assay (ATP-based)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicellular Complex Tumor Spheroid Response to DNA Repair Inhibitors in Combination with DNA-damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Guide: Absence of ATM Inhibitor-2 Effect in Western Blot
A comprehensive guide for researchers, scientists, and drug development professionals facing challenges with ATM Inhibitor-2's efficacy in Western blot analyses. This technical support center offers detailed troubleshooting, FAQs, and experimental protocols to ensure successful experimental outcomes.
Experiencing a lack of expected results with this compound in your Western blot can be frustrating. This guide provides a systematic approach to identifying the potential source of the issue.
Step 1: Re-evaluation of Experimental Premise
A common misconception is that this compound will reduce the total amount of ATM protein. This is incorrect. ATM inhibitors block the kinase activity of the ATM protein, preventing it from phosphorylating its downstream targets. Therefore, you should be assessing the phosphorylation status of ATM targets, not the total ATM protein level.
Step-by-step Troubleshooting:
-
Inhibitor Integrity and Activity:
-
Storage: Confirm that the this compound has been stored at the recommended temperature and protected from light and multiple freeze-thaw cycles.
-
Working Concentration: The effective concentration is cell-line dependent. Perform a dose-response curve to determine the optimal concentration for your experimental model.
-
Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent as per the manufacturer's instructions.
-
-
Cell Culture and Treatment Conditions:
-
Pre-incubation Time: The inhibitor needs sufficient time to enter the cells and bind to ATM before the DNA damage stimulus. A pre-incubation of 1-2 hours is standard, but this may require optimization.
-
DNA Damage Induction: Ensure that the method used to induce DNA double-strand breaks (e.g., ionizing radiation, etoposide) is potent enough to activate the ATM signaling pathway robustly.
-
Time Course: The phosphorylation of downstream targets is transient. Collect cell lysates at various time points after DNA damage to capture the peak of the signaling event.
-
-
Western Blot Protocol Optimization:
-
Sample Preparation: It is critical to use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.
-
Antibody Selection: Use antibodies that are well-validated for Western blotting and are specific for the phosphorylated form of the target protein. Refer to the manufacturer's datasheet for recommended dilutions and positive control cell lysates.
-
Protein Transfer: ATM is a large protein (~350 kDa). Optimize your transfer conditions to ensure efficient transfer of high molecular weight proteins. A wet transfer at a low voltage overnight at 4°C is often more effective than a rapid semi-dry transfer.
-
Positive Controls: Include a positive control where the ATM pathway is activated without the inhibitor to confirm that your detection system is working correctly.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that competitively binds to the ATP-binding pocket of the ATM kinase, preventing it from phosphorylating its substrates.[1][2][3][4] This effectively blocks the downstream signaling cascade that is initiated in response to DNA double-strand breaks.[5][6][7][8]
Q2: Will this compound treatment reduce total ATM protein levels?
No, this compound does not affect the expression level or stability of the total ATM protein.[9] Its function is to inhibit the kinase activity of ATM. Therefore, you should not expect to see a decrease in the band corresponding to total ATM on your Western blot.
Q3: What are the most reliable downstream markers to verify the effect of this compound?
To confirm the efficacy of your inhibitor, you should probe for the phosphorylated forms of key ATM substrates. The most common and reliable markers are:
-
Phospho-ATM (Ser1981): This is an autophosphorylation site and a key indicator of ATM activation.[10][11][12][13] A successful inhibition will result in a decreased signal for p-ATM (Ser1981).
-
Phospho-p53 (Ser15): ATM directly phosphorylates the tumor suppressor p53 at serine 15.[6][10][14]
-
Phospho-Chk2 (Thr68): Checkpoint kinase 2 (Chk2) is another direct target of ATM.[8][10][14]
-
Phospho-H2AX (Ser139) (γH2AX): While other kinases can phosphorylate H2AX, a reduction in its phosphorylation is a good indicator of ATM inhibition in the context of DNA double-strand breaks.[15]
Key Protein Data for Western Blot Analysis
| Protein | Phosphorylation Site | Predicted Molecular Weight (kDa) | Function in Pathway |
| ATM | Ser1981 | ~350[3][10][13][16] | Master kinase in the DNA damage response |
| p53 | Ser15 | ~53 | Tumor suppressor, cell cycle arrest, apoptosis |
| Chk2 | Thr68 | ~62 | Cell cycle checkpoint kinase |
| H2AX | Ser139 | ~15 | Histone variant, DNA repair |
Experimental Protocols
Standard Cell Lysis for Phosphoprotein Analysis
-
After cell treatment, wash plates twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blot Protocol for High Molecular Weight Proteins (e.g., ATM)
-
Load 20-40 µg of protein per lane on a 6% SDS-PAGE gel.[17]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet transfer system at 25V overnight at 4°C.[17]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-ATM Ser1981) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Visualize bands using an ECL substrate.
Signaling Pathway and Troubleshooting Workflow
Caption: ATM Signaling Pathway and the Point of Inhibition.
Caption: Troubleshooting Workflow for Western Blot Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. abcam.cn [abcam.cn]
- 13. Phospho-ATM (Ser1981) (D25E5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Western Blot Protocol for ATM Antibody (NB100-307): Novus Biologicals [novusbio.com]
troubleshooting ATM Inhibitor-2 solubility and precipitation
Welcome to the technical support center for ATM Inhibitor-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer/media. What happened?
A1: This is a common issue for many hydrophobic small molecules. ATM inhibitors often have poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media or PBS, the inhibitor can "crash out" or precipitate because the final DMSO concentration is too low to keep it dissolved.[1] It is recommended to perform serial dilutions in DMSO first to lower the inhibitor concentration before the final dilution into your aqueous medium.
Q2: What is the best solvent to use for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of ATM inhibitors.[2][3][4][5][6] Some inhibitors also show good solubility in ethanol.[7][8] Always use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[2][3][5][6][9]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to avoid off-target effects or cytotoxicity.[10][11] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My this compound powder won't dissolve completely in DMSO. What should I do?
A4: If you encounter difficulty dissolving the inhibitor, gentle warming and sonication can help.[2][8][12] Ensure you are using a sufficient volume of DMSO for the amount of powder, as specified in the solubility data. Also, verify that your DMSO is fresh and anhydrous.[2][3][5][6][9]
Q5: How should I store my this compound stock solution?
A5: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[11] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[11][13] Refer to the manufacturer's data sheet for specific long-term storage recommendations.
Data Presentation
Solubility of Common ATM Kinase Inhibitors
The following table summarizes the solubility of several widely used ATM inhibitors in common laboratory solvents. Please note that "this compound" is a generic term; always refer to the specific inhibitor you are using.
| Inhibitor Name | Solvent | Maximum Solubility | Reference |
| KU-55933 | DMSO | ~10-100 mM (39-126 mg/mL) | [2][7] |
| Ethanol | ~10-50 mM (19.8 mg/mL) | [7][8] | |
| DMF | 30 mg/mL | ||
| KU-60019 | DMSO | 100 mM (~54.7 mg/mL) | [3][6] |
| Ethanol | 100 mM (~54.7 mg/mL) | ||
| AZD0156 | DMSO | ~2 mg/mL (4.33 mM) | [9] |
Note: Solubility can vary slightly between batches. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a bottle of fresh, anhydrous DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Use the molecular weight of your specific inhibitor for this calculation.
-
Dissolution: Add the calculated volume of DMSO to the vial of inhibitor powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, you may use gentle warming (in a 37°C water bath) or sonication for short periods.[2][8][12]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[11]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock into aqueous cell culture medium.
-
Thaw Stock: Thaw a single aliquot of your concentrated DMSO stock solution at room temperature.
-
Intermediate Dilution (in DMSO): Perform a serial dilution of your stock solution in 100% DMSO to get closer to your final desired concentration. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you might first dilute the stock to 1 mM in DMSO. This step is crucial to prevent precipitation.
-
Final Dilution (in Medium): Add a small volume of the intermediate DMSO dilution to your pre-warmed cell culture medium. Ensure the final concentration of DMSO is below 0.5% (ideally <0.1%).[10][11] For example, add 1 µL of a 1 mM intermediate stock to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO.
-
Mixing and Use: Mix immediately by gentle inversion or pipetting and add to your cells. Do not store the inhibitor in the aqueous working solution for extended periods.
Visualizations
ATM Signaling Pathway
The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs).
Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks.
Experimental Workflow: Solution Preparation
This workflow outlines the recommended steps for preparing this compound solutions for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. KU-55933, competitive ATM kinase inhibitor (CAS 587871-26-9) | Abcam [abcam.com]
- 8. KU-55933 | PI3K | ATM/ATR | Autophagy | mTOR | DNA-PK | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. phytotechlab.com [phytotechlab.com]
unexpected cell death with ATM Inhibitor-2 treatment
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death during experiments with ATM Inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected levels of cell death after treatment with this compound. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. ATM is a crucial kinase in the DNA damage response (DDR), and its inhibition can prevent cells from repairing DNA breaks, leading to cell death, especially in cancer cells with high levels of DNA damage.[1] However, excessive cell death might be due to:
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High Inhibitor Concentration: The concentration used may be too high for your specific cell line, leading to off-target effects or overwhelming the cellular machinery. It's important to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ATM inhibition. Cells with underlying defects in other DNA repair pathways may be particularly vulnerable.
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Off-Target Effects: While many ATM inhibitors are highly selective, at higher concentrations, they may inhibit other kinases, leading to unforeseen toxicity.
-
Synergistic Effects: If co-treating with other compounds (e.g., DNA damaging agents like topoisomerase poisons or PARP inhibitors), the ATM inhibitor can synergistically enhance their cytotoxic effects, leading to accelerated cell death.[2][3][4]
Q2: How can we determine if the observed cell death is due to on-target ATM inhibition or off-target effects?
A2: To dissect the cause of cell death, a series of control experiments are recommended:
-
Western Blot Analysis: Confirm on-target activity by assessing the phosphorylation status of ATM's downstream targets. Inhibition of ATM should prevent the phosphorylation of substrates like CHK2 (at Threonine 68) and p53 (at Serine 15) in response to DNA damage.[5][6]
-
Use of a Second, Structurally Different ATM Inhibitor: Replicating the experiment with another specific ATM inhibitor (e.g., KU-55933 or M3541) can help confirm if the phenotype is specific to ATM inhibition.
-
Rescue Experiment: If you have a cell line with an ATM knockout or knockdown, it should not be further sensitized by the ATM inhibitor. Observing no additional cell death in these cells compared to wild-type cells would suggest the effect is on-target.[7]
-
Dose-Response Analysis: Perform a cytotoxicity assay across a wide range of inhibitor concentrations. On-target effects should typically occur within a specific concentration window, while off-target effects may appear at much higher concentrations.
Q3: What are the typical working concentrations for ATM inhibitors?
A3: The optimal concentration is highly dependent on the specific inhibitor and the cell line used. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your experimental system. However, based on published data for common ATM inhibitors, here are some general ranges.
| ATM Inhibitor | IC50 (in vitro kinase assay) | Typical Cell Culture Concentration |
| KU-55933 | ~12.9 nM | 1 - 10 µM |
| KU-60019 | ~6.3 nM | 1 - 10 µM |
| KU-59403 | ~3 nM | Not widely reported |
| ZN-B-2262 | ~4.4 nM | Not widely reported |
Data compiled from multiple sources.[8][9]
Note: Minimal cytotoxicity is often observed at concentrations up to 10 µM for inhibitors like KU-55933 and KU-60019 in certain cell lines.[8]
Q4: How can we differentiate between apoptosis and other forms of cell death, like necrosis?
A4: Distinguishing the mode of cell death is critical for interpreting your results. The recommended method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[10][11][12][13]
-
Healthy Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative. This is due to the translocation of phosphatidylserine (PS) to the outer cell membrane, which Annexin V binds to.[12][13]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive. In late-stage apoptosis and necrosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA.[10][12]
Recent studies also suggest ATM can be involved in other cell death pathways like necroptosis and ferroptosis under certain conditions.[6]
Troubleshooting Workflows & Signaling Pathways
To visually guide your troubleshooting process, refer to the following diagrams generated using Graphviz.
Key Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the number of viable cells in culture after treatment.
Principle:
-
MTT: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[14]
-
CellTiter-Glo®: This luminescent assay quantifies ATP, an indicator of metabolically active cells. The signal is proportional to the number of viable cells.[15]
Brief Protocol (CellTiter-Glo®):
-
Plate cells in an opaque-walled 96-well plate and treat with a range of this compound concentrations.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]
-
Measure luminescence using a plate reader.
Apoptosis/Necrosis Assay (Annexin V/PI Staining)
This protocol distinguishes between healthy, apoptotic, and necrotic cells.[10]
Principle: Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[11][12]
Brief Protocol:
-
Induce apoptosis using your experimental conditions (this compound treatment). Include positive and negative controls.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells twice with cold PBS and then once with 1X Annexin-binding buffer.[11][13]
-
Resuspend cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of cell suspension, add fluorochrome-conjugated Annexin V and PI.
-
Incubate at room temperature for 15 minutes in the dark.[10][11][13]
-
Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[11]
Western Blot for ATM Pathway Activity
This protocol verifies the on-target activity of this compound.
Principle: Western blotting detects specific proteins. To confirm ATM inhibition, you will probe for the phosphorylated forms of its downstream targets, such as p-CHK2 (Thr68). Following ATM inhibition, the DNA damage-induced phosphorylation of these targets should be reduced or absent.
Brief Protocol:
-
Treat cells with a DNA damaging agent (e.g., etoposide or ionizing radiation) with and without pre-treatment with this compound.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.[17]
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Visualize bands using a chemiluminescence detection system. A decrease in the p-CHK2 signal in the inhibitor-treated sample indicates on-target activity.
References
- 1. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Death and Survival Pathways Involving ATM Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. merckmillipore.com [merckmillipore.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ATM Inhibitor-2 Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of ATM Inhibitor-2 for maximum therapeutic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM is a critical protein that detects DNA double-strand breaks (DSBs) and initiates a signaling cascade to activate cell cycle checkpoints and DNA repair machinery. By competitively binding to the ATP-binding pocket of ATM, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream targets essential for the DNA damage response (DDR). This leads to the suppression of DSB repair and can sensitize cancer cells to DNA-damaging agents like ionizing radiation or chemotherapy.
Q2: What are the key downstream targets to monitor for assessing the efficacy of this compound?
A2: The most reliable downstream markers for assessing the activity of this compound are the phosphorylated forms of key proteins in the ATM signaling pathway. These include:
-
p-CHK2 (Thr68): Checkpoint kinase 2 is a direct and rapidly phosphorylated substrate of ATM.
-
p-p53 (Ser15): The tumor suppressor protein p53 is a crucial downstream effector of ATM.
-
p-KAP1 (Ser824): KRAB-associated protein 1 is another direct substrate of ATM involved in chromatin remodeling at sites of DNA damage.
-
γH2AX (Ser139): While not a direct target of ATM, the formation of γH2AX foci is a sensitive indicator of DNA double-strand breaks, and their persistence can indicate failed repair due to ATM inhibition.
Q3: How quickly can I expect to see an effect after adding this compound?
A3: Inhibition of ATM kinase activity is typically rapid. Studies with similar potent, ATP-competitive ATM inhibitors have shown significant suppression of downstream target phosphorylation within 15 to 60 minutes of inhibitor addition.[1][2][3] The exact timing can vary depending on the cell type, inhibitor concentration, and the specific downstream marker being assessed.
Q4: For how long does the inhibitory effect of this compound persist?
A4: The duration of inhibition depends on the stability of the compound in your experimental system (e.g., cell culture media) and its reversibility. Some ATM inhibitors have been shown to maintain their inhibitory effect for up to 72 hours in cell culture.[1] However, it is crucial to determine the optimal incubation time for your specific experimental goals. For short-term signaling studies, a few hours may be sufficient, while for longer-term assays like clonogenic survival, continuous exposure might be necessary.
Q5: Is a pre-incubation step with this compound before inducing DNA damage necessary?
A5: Yes, a pre-incubation step is highly recommended. Treating cells with this compound for a period before inducing DNA damage (e.g., with ionizing radiation or a chemotherapeutic agent) ensures that the ATM kinase is already inhibited when the DNA damage occurs. This allows for a more accurate assessment of the inhibitor's ability to sensitize cells to the damaging agent. A typical pre-incubation time is 1 hour, but this can be optimized.[2][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of downstream target phosphorylation (e.g., p-CHK2, p-p53). | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A good starting point is often in the nanomolar to low micromolar range.[1][6] |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation time. Check for inhibition at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h). | |
| Inhibitor has degraded. | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh working dilutions for each experiment. | |
| Cell line is resistant or has low ATM expression. | Verify ATM expression levels in your cell line via Western blot or other methods. Consider using a different cell line with known functional ATM signaling. | |
| Inconsistent results between experiments. | Variability in cell confluence or cell cycle stage. | Standardize cell seeding density and ensure cells are in the exponential growth phase. Cell cycle synchronization may be necessary for some experiments. |
| Inconsistent pre-incubation or treatment times. | Use a precise timer for all incubation steps. Ensure consistent timing for the addition of the inhibitor and the DNA damaging agent. | |
| Issues with antibody quality for Western blotting. | Validate your primary and secondary antibodies. Run positive and negative controls to ensure antibody specificity. | |
| High background phosphorylation of downstream targets. | Basal level of DNA damage in cell culture. | Handle cells gently to minimize stress-induced DNA damage. Ensure the use of high-quality cell culture reagents. |
| Cell line has a high endogenous level of replication stress. | Consider the inherent characteristics of your chosen cell line. Some cancer cell lines have high basal levels of DDR signaling. | |
| Unexpected off-target effects or cytotoxicity. | Inhibitor concentration is too high. | Reduce the concentration of this compound. High concentrations of any small molecule can lead to off-target effects. |
| Prolonged incubation is causing toxicity. | Shorten the incubation time, especially for high concentrations. If long-term inhibition is required, consider a lower, continuous dose. |
Data Presentation
The following table summarizes representative data on the time-dependent inhibition of ATM signaling by a potent ATM inhibitor at a fixed concentration (e.g., 100 nM) following induction of DNA damage. The percentage of inhibition is relative to the phosphorylation level in cells treated with the DNA damaging agent alone.
| Incubation Time | p-CHK2 (Thr68) Inhibition (%) | p-p53 (Ser15) Inhibition (%) | p-KAP1 (Ser824) Inhibition (%) |
| 15 minutes | ~70% | ~60% | ~65% |
| 30 minutes | >90% | >85% | >90% |
| 1 hour | >95% | >95% | >95% |
| 2 hours | >95% | >95% | >95% |
| 6 hours | >95% | >95% | >95% |
| 24 hours | ~90% | ~85% | ~90% |
| 48 hours | ~75% | ~70% | ~75% |
| 72 hours | ~60% | ~55% | ~60% |
Note: This data is a synthesized representation based on published findings for potent and selective ATM inhibitors and should be used as a guideline. Optimal times and the extent of inhibition will be experiment-specific.
Experimental Protocols
Protocol: Optimizing this compound Incubation Time
This protocol outlines a typical experiment to determine the optimal incubation time for this compound to achieve maximal inhibition of ATM signaling.
1. Materials:
-
This compound
-
Cell line with functional ATM signaling (e.g., A549, U2OS)
-
Complete cell culture medium
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-CHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
2. Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluence at the time of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make fresh serial dilutions in complete culture medium to the desired final concentrations.
-
Time-Course Experiment Setup:
-
For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 6h, 24h), you will have the following conditions:
-
Vehicle control (e.g., DMSO)
-
Vehicle control + DNA damage
-
This compound
-
This compound + DNA damage
-
-
-
Inhibitor Treatment:
-
For the "this compound" and "this compound + DNA damage" wells, replace the medium with the medium containing the desired concentration of this compound.
-
For the vehicle control wells, replace the medium with medium containing the equivalent concentration of the vehicle.
-
Incubate for the predetermined pre-incubation time (typically 1 hour).
-
-
Induction of DNA Damage:
-
Expose the "Vehicle control + DNA damage" and "this compound + DNA damage" wells to the DNA damaging agent.
-
For ionizing radiation, transport plates to the irradiator.
-
For chemical inducers, add the agent directly to the medium.
-
-
Incubation: Return the plates to the incubator for the designated incubation times.
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blot Analysis:
-
Normalize the protein amounts for all samples.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against p-CHK2, total CHK2, p-p53, total p53, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. Calculate the percentage of inhibition for each time point.
Mandatory Visualizations
Caption: ATM Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing Incubation Time.
References
- 1. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce off-target effects of ATM Inhibitor-2
Welcome to the Technical Support Center for ATM Inhibitor-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound and mitigate its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
ATM (Ataxia-Telangiectasia Mutated) Inhibitor-2 is a small molecule that competitively inhibits the kinase activity of ATM, a central protein in the DNA Damage Response (DDR) pathway.[1][2] ATM is a serine/threonine protein kinase that is activated by DNA double-strand breaks (DSBs).[1][3][4] Upon activation, ATM phosphorylates a wide array of downstream target proteins, including p53, CHK2, and H2AX, to initiate cell cycle arrest, promote DNA repair, or induce apoptosis if the damage is irreparable.[3][5][6][7] By blocking the ATP-binding site of ATM, this compound prevents this signaling cascade, thereby inhibiting DNA repair and sensitizing cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[1][8][9]
Q2: My cells are showing higher-than-expected toxicity at low concentrations of this compound. Could this be an off-target effect?
Yes, this is a possibility. While ATM inhibition can be cytotoxic, especially in combination with DNA-damaging agents, excessive toxicity at low concentrations may indicate off-target effects.[10] Off-target activity, where the inhibitor affects kinases or proteins other than ATM, is a known consideration for many kinase inhibitors.[11][12][13]
To troubleshoot this, consider the following:
-
Perform a Dose-Response Curve: Carefully determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. Compare this to published values if available.
-
Use a Rescue Experiment: If possible, use an ATM-null or knockdown cell line. In these cells, the primary target is absent. If this compound still causes cytotoxicity, it strongly suggests off-target effects are at play.[14]
-
Profile Against Other Kinases: Some ATM inhibitors have known off-target activity against related PI3K-like kinases (PIKKs) such as ATR and DNA-PK.[15][16] Assess the phosphorylation status of downstream targets of these other kinases.
Q3: How can I experimentally distinguish between on-target ATM inhibition and off-target effects?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. A multi-step approach is recommended.
Caption: Workflow for differentiating on-target vs. off-target effects.
Q4: What is the best way to select a working concentration for this compound to minimize off-target effects?
The optimal concentration should be high enough to achieve significant inhibition of ATM without engaging off-target kinases.
-
Start with the IC50: Begin with the known IC50 value for ATM kinase inhibition. This is the concentration at which 50% of the enzyme's activity is blocked in a biochemical assay.
-
Determine the Cellular EC50: Perform a dose-response experiment in your cell line of interest. Measure the inhibition of phosphorylation of a direct ATM downstream target, such as CHK2 (at Thr68), via Western blot. The concentration that gives you 50-80% inhibition of this marker is often a good starting point.
-
Assess Selectivity: Compare the cellular EC50 for on-target activity with the concentrations required to see potential off-target effects (e.g., inhibition of ATR or DNA-PK) or general cytotoxicity in ATM-null cells. The "selectivity window" is the concentration range where you see robust on-target effects but minimal off-target activity.
Troubleshooting Guides
Problem 1: Inconsistent results in radiosensitization experiments.
-
Possible Cause 1: Timing of Inhibitor Addition. The timing of ATM inhibitor treatment relative to irradiation is critical. ATM is activated within minutes of DNA damage.
-
Solution: Add this compound to your cell culture medium at least 1-2 hours before exposing the cells to ionizing radiation. This ensures the inhibitor is present and active when the DNA damage occurs.[14]
-
-
Possible Cause 2: Inhibitor Stability. Small molecules can be unstable in culture medium over long periods.
-
Solution: For long-term ( > 24 hours) clonogenic survival assays, you may need to replenish the medium with fresh inhibitor every 2-3 days. Check the manufacturer's data sheet for stability information.
-
-
Possible Cause 3: Cell Line Dependency. The effect of ATM inhibition can be cell-context dependent, particularly relating to the status of other DDR genes like p53 or BRCA1/2.[17][18]
-
Solution: Confirm the p53 status of your cell line. The radiosensitizing effects of ATM inhibition are often more pronounced in p53-proficient cells where the G1 checkpoint is ATM-dependent.[19]
-
Problem 2: No decrease in the phosphorylation of my protein of interest after treatment with this compound.
-
Possible Cause 1: The protein is not a direct ATM substrate. Many proteins are involved in the DDR, but not all are directly phosphorylated by ATM.
-
Possible Cause 2: Insufficient DNA Damage. ATM kinase activity is dependent on the presence of DNA double-strand breaks.
-
Solution: Ensure you are using an appropriate dose of a DNA-damaging agent (e.g., 5-10 Gy of ionizing radiation or 1-10 µM etoposide) and harvesting cells at an appropriate time point (e.g., 1-2 hours post-damage) to see robust ATM activation and subsequent inhibition.
-
-
Possible Cause 3: Ineffective Inhibitor Concentration. The concentration used may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration needed to inhibit ATM signaling in your system.
-
Data Summary
The selectivity of a kinase inhibitor is critical. A highly selective inhibitor will have a much lower IC50 for its primary target compared to other kinases. The table below summarizes the selectivity profile of several well-characterized ATM inhibitors.
| Inhibitor | ATM IC50 (nM) | DNA-PK IC50 (nM) | ATR IC50 (nM) | Selectivity (ATM vs. DNA-PK) | Selectivity (ATM vs. ATR) |
| KU-55933 | 12.9 | >10,000 | >10,000 | >775x | >775x |
| KU-60019 | 6.3 | ~1,700 | ~10,000 | ~270x | ~1,600x |
| M3541 | <1 | >1,000 | >1,000 | >1,000x | >1,000x |
| AZD1390 | 0.8 | >1,000 | >1,000 | >1,250x | >1,250x |
Data compiled from multiple sources.[9][15][17] Actual values may vary based on assay conditions.
Key Experimental Protocols
Protocol 1: Western Blot for ATM Pathway Activation
This protocol is designed to assess the on-target efficacy of this compound by measuring the phosphorylation of downstream ATM targets.
-
Cell Seeding: Plate 1-2 x 10^6 cells in a 60 mm dish and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Induce DNA Damage: Expose cells to a DNA-damaging agent (e.g., 10 Gy ionizing radiation).
-
Cell Lysis: Harvest cells 1 hour after damage. Wash once with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 6-8% Tris-glycine gel (a lower percentage gel is better for resolving the large ATM protein, ~350 kDa).[20][21] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. For large proteins like ATM, a wet transfer overnight at 4°C and 30V is recommended.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ATM S1981, anti-p-CHK2 T68, anti-total ATM, anti-Actin) overnight at 4°C with gentle agitation.[21]
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash 3x for 10 minutes with TBST. Add ECL chemiluminescent substrate and image the blot.
Protocol 2: Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol visualizes the cellular response to DNA damage and can be used to assess the effect of ATM inhibition on DNA repair.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat with this compound for 1-2 hours, then expose to ionizing radiation (e.g., 2 Gy).
-
Fixation: At desired time points post-irradiation (e.g., 1, 4, and 24 hours), wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[22]
-
Permeabilization: Wash 3x with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[23]
-
Blocking: Wash 3x with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with primary antibody against γH2AX (a marker for DNA double-strand breaks) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[24]
-
Secondary Antibody: Wash 3x with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[24]
-
Staining and Mounting: Wash 3x with PBS. Stain nuclei with DAPI for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize foci using a fluorescence microscope. The persistence of γH2AX foci at later time points (e.g., 24 hours) in inhibitor-treated cells indicates impaired DNA repair.
Protocol 3: Cell Viability (MTT) Assay
This is a colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation after treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.[25]
-
Drug Treatment: Add 100 µL of medium containing 2x the final concentration of this compound (in a serial dilution) to the appropriate wells. Include vehicle-only and medium-only controls. Incubate for the desired treatment duration (e.g., 72 hours).
-
Add MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[26][27]
-
Solubilize Formazan: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well.[26]
-
Measure Absorbance: Gently shake the plate for 15 minutes to fully dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.[25][27]
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-control wells (considered 100% viability) and plot the dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
Caption: The central role of ATM in the DNA Damage Response pathway.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. ATM inhibition exploits checkpoint defects and ATM-dependent double strand break repair in TP53-mutant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ATM Inhibitor-2 cytotoxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ATM Inhibitor-2 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their work.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to cancer cells as a standalone treatment?
A1: Generally, no. ATM inhibitors, including analogs of this compound, are typically not cytotoxic to cancer cell lines when used as a monotherapy.[1][2] Their primary mechanism of action is to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation.[1][2][3][4][5] For instance, the ATM inhibitor KU-59403 showed no significant cytotoxicity in LoVo and SW620 colorectal cancer cells on its own.[1] Similarly, the novel ATM inhibitor GSK635416A exhibited virtually no cytotoxicity in the absence of radiation.[6]
Q2: Why is this compound more effective in cancer cells compared to normal cells?
A2: The selectivity of ATM inhibitors for cancer cells lies in the inherent biology of tumors. Cancer cells often have a higher rate of DNA damage due to rapid proliferation and defects in other DNA repair pathways.[3] This makes them more reliant on the ATM-mediated DNA damage response (DDR) for survival. When ATM is inhibited, cancer cells are unable to effectively repair DNA breaks, leading to cell death, especially when challenged with DNA-damaging agents.[3] Normal cells, on the other hand, have intact cell cycle checkpoints and alternative DNA repair pathways, making them less susceptible to ATM inhibition.[3][7] Some ATM inhibitors have been shown to not radiosensitize normal fibroblast cells, indicating a degree of tumor selectivity.[6]
Q3: I am not observing sensitization of my cancer cell line to chemotherapy/radiotherapy with this compound. What could be the reason?
A3: Several factors could contribute to a lack of sensitization:
-
Cell Line Specifics: The genetic background of your cell line is crucial. Cells with mutations in ATM or reduced ATM expression may show a diminished response to ATM inhibitors.[1] For example, HCT116 cells, which have reduced ATM expression, and MDA-MB-231 cells with mutated ATM, showed more modest sensitization to etoposide with KU-59403 compared to SW620 cells with functional ATM.[1]
-
Drug Concentration and Treatment Schedule: Ensure you are using the optimal concentration of this compound and that the timing of administration relative to the DNA-damaging agent is appropriate. Pre-incubation with the ATM inhibitor before the primary treatment is often necessary.
-
Off-Target Effects: While many ATM inhibitors are highly selective, off-target effects can sometimes complicate results. It is important to use a well-characterized inhibitor.
Q4: What are the expected downstream effects of this compound on cellular signaling?
A4: this compound should block the phosphorylation of key downstream targets of ATM in response to DNA double-strand breaks (DSBs). This includes the autophosphorylation of ATM itself at Ser1981, and the phosphorylation of other proteins such as CHK2, p53, and H2AX (leading to the formation of γH2AX foci).[4][8][9] Inhibition of these signaling events prevents the activation of cell cycle checkpoints and DNA repair, leading to the accumulation of DNA damage.[4][8]
Troubleshooting Guides
Problem: High background in γH2AX Western Blot
-
Possible Cause: Non-specific antibody binding.
-
Troubleshooting Steps:
-
Optimize Antibody Dilution: Titrate your primary anti-γH2AX antibody to determine the optimal concentration.
-
Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Membrane Choice: Some studies suggest that nitrocellulose membranes may provide a better signal-to-noise ratio for histone detection compared to PVDF.
-
Problem: Inconsistent results in clonogenic survival assays
-
Possible Cause: Variability in cell plating, drug treatment, or colony counting.
-
Troubleshooting Steps:
-
Cell Plating: Ensure a single-cell suspension before plating and plate a consistent number of cells for each condition.
-
Drug Incubation: Use a consistent incubation time for this compound and the DNA-damaging agent. Ensure complete removal of the drugs after the treatment period by washing the cells.
-
Colony Formation: Allow sufficient time for colonies to form (typically 10-14 days).
-
Staining and Counting: Use a consistent staining method (e.g., crystal violet) and establish clear criteria for what constitutes a colony (e.g., >50 cells).
-
Quantitative Data
Table 1: Intrinsic Cytotoxicity of ATM Inhibitors in Cancer Cell Lines
| ATM Inhibitor | Cell Line | Cell Type | Intrinsic Cytotoxicity |
| KU-59403 | LoVo | Colorectal Cancer | Not significantly cytotoxic |
| KU-59403 | SW620 | Colorectal Cancer | Not significantly cytotoxic |
| GSK635416A | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Virtually no cytotoxicity |
Data synthesized from preclinical studies. "Not significantly cytotoxic" indicates that the inhibitor alone did not substantially reduce cell survival at concentrations effective for sensitization.[1][6]
Table 2: Sensitization of Cancer Cells to DNA-Damaging Agents by ATM Inhibitor KU-59403
| Cell Line | Chemotherapeutic Agent | Sensitization Enhancement |
| LoVo | Camptothecin | ~7-fold |
| SW620 | Camptothecin | ~4-fold |
| SW620 | Etoposide | High sensitization |
| HCT116 | Etoposide | ~2 to 3-fold |
| MDA-MB-231 | Etoposide | Modest sensitization |
Enhancement is expressed as the fold-increase in cytotoxicity of the chemotherapeutic agent in the presence of KU-59403.[1]
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment.
Materials:
-
Cell culture medium and supplements
-
6-well plates
-
This compound
-
DNA-damaging agent (e.g., etoposide or ionizing radiation source)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment:
-
This compound: Add this compound at the desired concentration and incubate for a specified pre-treatment time (e.g., 1 hour).
-
DNA-Damaging Agent: Add the DNA-damaging agent (e.g., etoposide) or expose the cells to ionizing radiation.
-
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
-
Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Protocol 2: Western Blot for γH2AX
This protocol is for detecting the phosphorylation of histone H2AX, a marker of DNA double-strand breaks.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total H2A or β-actin).
Visualizations
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
inconsistent results with ATM Inhibitor-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistent results encountered during experiments with ATM Inhibitor-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs).[3][4][5] Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate DNA damage repair, cell cycle arrest, and apoptosis.[3][6][7] By blocking the kinase activity of ATM, this compound prevents the phosphorylation of these downstream targets, thereby impairing the DNA damage response (DDR).[2][8] This can sensitize cancer cells to DNA-damaging agents and radiation therapy.[9][10]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Once in solution, it is recommended to store aliquots at -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: At what concentration should I use this compound?
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model. As a starting point, concentrations ranging from 100 nM to 10 µM are often used in cell-based assays. The IC50 value for this compound is approximately 4 nM in cell-free assays.[11] However, higher concentrations may be required in cellular assays to achieve effective inhibition of ATM signaling. Be aware that at higher concentrations, off-target effects may become a concern.[9]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Downstream ATM Targets (e.g., p-CHK2, p-p53)
Possible Cause 1: Inhibitor Inactivity
-
Troubleshooting Steps:
-
Confirm Inhibitor Integrity: Ensure the inhibitor has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a new batch of the inhibitor.
-
Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using analytical methods.
-
Possible Cause 2: Suboptimal Treatment Conditions
-
Troubleshooting Steps:
-
Optimize Treatment Duration: The time required to observe inhibition of downstream targets can vary. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal treatment duration.
-
Perform a Dose-Response Curve: As mentioned in the FAQs, the effective concentration is cell-line dependent. Titrate the inhibitor across a range of concentrations (e.g., 10 nM to 20 µM) to identify the optimal dose for your system.
-
Possible Cause 3: Low Basal ATM Activity
-
Troubleshooting Steps:
-
Induce DNA Damage: ATM is activated in response to DNA double-strand breaks.[3][4] To robustly assess the inhibitor's efficacy, induce DNA damage using agents like etoposide, doxorubicin, or ionizing radiation (IR) prior to or concurrently with the inhibitor treatment.[12] This will increase the basal level of ATM activity and make the inhibitory effect more apparent.
-
Experimental Workflow for Troubleshooting Issue 1
Caption: Troubleshooting workflow for inconsistent ATM inhibition.
Issue 2: Variable Cell Viability or Cytotoxicity Results
Possible Cause 1: Cell Line-Specific Dependence on ATM
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Some cancer cell lines have mutations in other DNA damage response genes (e.g., BRCA1/2, p53) and may be more sensitive to ATM inhibition (synthetic lethality).[8][10] Conversely, cells with a fully functional DDR pathway may be less affected. Characterize the DDR status of your cell line.
-
Compare Different Cell Lines: Test the inhibitor on multiple cell lines with known DDR backgrounds to understand the spectrum of responses.
-
Possible Cause 2: Off-Target Effects at High Concentrations
-
Troubleshooting Steps:
-
Correlate Viability with Target Inhibition: Perform Western blotting for p-ATM or its downstream targets at the same concentrations used in your viability assays. Ensure that the observed cytotoxicity correlates with the inhibition of ATM signaling. If cytotoxicity is observed at concentrations where ATM is not fully inhibited, or continues to increase at concentrations where ATM is already fully inhibited, off-target effects are likely.
-
Use a Lower Concentration Range: If off-target effects are suspected, use a lower, more specific concentration range of the inhibitor.
-
Possible Cause 3: Assay-Dependent Variability
-
Troubleshooting Steps:
-
Use Multiple Viability Assays: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT/CCK-8 assays, membrane integrity in trypan blue exclusion).[13] Use at least two different methods to confirm your results. For example, complement a metabolic assay with a direct cell counting method or an apoptosis assay (e.g., Annexin V staining).
-
Data Presentation: Example Dose-Response Data
| Cell Line | This compound Conc. (µM) | % Viability (MTT Assay) | p-CHK2 (T68) Level (Relative to Control) |
| Cell Line A (p53-mut) | 0 | 100% | 1.0 |
| 0.1 | 95% | 0.8 | |
| 1 | 70% | 0.3 | |
| 10 | 40% | 0.1 | |
| Cell Line B (p53-wt) | 0 | 100% | 1.0 |
| 0.1 | 98% | 0.7 | |
| 1 | 90% | 0.2 | |
| 10 | 85% | 0.1 |
Issue 3: Unexpected Cell Cycle Arrest Profile
Possible Cause 1: Cell-Type Specific Checkpoint Activation
-
Troubleshooting Steps:
-
Synchronize Cells: For more consistent cell cycle results, synchronize the cells at a specific phase (e.g., G1/S boundary using a double thymidine block) before adding the inhibitor and/or DNA damaging agent.
-
Detailed Time-Course Analysis: Analyze the cell cycle distribution at multiple time points after treatment (e.g., 6, 12, 24, 48 hours) to capture the dynamic changes in cell cycle progression. ATM inhibition can abrogate the G1/S and G2/M checkpoints, but the predominant effect can be cell-type and context-dependent.[14][15]
-
Possible Cause 2: Distinction Between ATM Inhibition and ATM Protein Loss
-
Troubleshooting Steps:
-
Consider the Role of Kinase-Independent Functions: Be aware that inhibiting ATM's kinase activity may not fully replicate the phenotype of a complete ATM protein knockout.[16] ATM has scaffolding functions that are independent of its kinase activity. If your results deviate from published data using ATM-null cells, this could be a contributing factor.
-
Signaling Pathway: ATM and Cell Cycle Control
Caption: Simplified ATM signaling pathway in cell cycle control.
Experimental Protocols
Western Blotting for Phosphorylated ATM Substrates
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: Avoid milk for phospho-antibodies as it contains phosphoproteins that can increase background).[17]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-CHK2 (Thr68), anti-phospho-p53 (Ser15)) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to attach overnight.
-
-
Treatment:
-
MTT Addition:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Culture and treat approximately 1x10^6 cells per condition.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Wash cells with cold PBS.
-
-
Fixation:
-
Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[20]
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[22]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 9. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 19. raybiotech.com [raybiotech.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ATM participates in the regulation of viability and cell cycle via ellipticine in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
ATM Inhibitor-2 degradation and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ATM Inhibitor-2, a representative small molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of ATM kinase.[1][2] ATM is a critical protein kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[3][4][5] By blocking the kinase activity of ATM, the inhibitor prevents the phosphorylation of downstream targets, thereby disrupting DNA repair mechanisms and cell cycle checkpoints.[3][4][6] This can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.[4][7][8]
Q2: What is the recommended solvent and storage condition for this compound?
Most small molecule kinase inhibitors, including representative ATM inhibitors, are soluble in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution of an ATM kinase inhibitor can be prepared in DMSO.[2] It is recommended to aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[2] For use in cell culture, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: How can I confirm that this compound is active in my cell line?
The activity of this compound can be confirmed by observing the inhibition of ATM-dependent phosphorylation of its downstream targets. A common method is to induce DNA damage (e.g., using ionizing radiation or etoposide) and then perform a Western blot to detect the phosphorylation of ATM substrates like Chk2 (at Thr68), KAP1, or p53.[5][7] A reduction in the phosphorylation of these proteins in the presence of the inhibitor indicates its activity.
Caption: ATM Signaling Pathway and Inhibition.
Troubleshooting Guide
Problem 1: I am not observing the expected sensitization to DNA-damaging agents with this compound.
This could be due to several factors, including inhibitor instability, suboptimal experimental conditions, or cell line-specific resistance.
Possible Cause & Solution
-
Degradation of this compound in culture media:
-
Troubleshooting Step: The stability of small molecules can be limited in aqueous culture media. Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. To assess stability, you can pre-incubate the inhibitor in media for the duration of your experiment, then add it to a fresh batch of cells to see if its activity is reduced.
-
Experimental Protocol:
-
Prepare a working solution of this compound in your standard culture medium.
-
Incubate this solution under your standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 4, 8, 24 hours).
-
At each time point, use the pre-incubated medium containing the inhibitor to treat cells that have been freshly exposed to a DNA-damaging agent.
-
As a control, treat a parallel set of cells with freshly prepared inhibitor.
-
Assess cell viability or a relevant downstream marker (e.g., pChk2 levels) to compare the activity of the pre-incubated inhibitor to the fresh inhibitor. A significant decrease in activity suggests degradation.
-
-
-
Suboptimal Inhibitor Concentration:
-
Troubleshooting Step: The effective concentration of the inhibitor can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 for ATM inhibition in cellular assays for different inhibitors can range from nanomolar to low micromolar concentrations.[1][5]
-
-
Cell Line Resistance:
-
Troubleshooting Step: Some cell lines may have intrinsic resistance mechanisms. For example, cells with defects in the p53 pathway may be more reliant on ATR for cell cycle checkpoints, and thus less sensitive to ATM inhibition alone.[1][9] Consider testing the inhibitor in a different cell line known to be sensitive to ATM inhibition.
-
Problem 2: I am observing significant off-target effects or cellular toxicity at the effective concentration.
Possible Cause & Solution
-
Poor Selectivity of the Inhibitor:
-
Troubleshooting Step: While many ATM inhibitors are designed to be selective, they can still inhibit other kinases at higher concentrations, especially other members of the PI3K-like kinase (PIKK) family such as ATR and DNA-PK.[1][2]
-
Recommendation: Review the selectivity profile of your specific ATM inhibitor if available. Consider using a lower concentration of the inhibitor in combination with a lower dose of the DNA-damaging agent to achieve a synergistic effect with reduced toxicity.
-
-
Solvent Toxicity:
-
Troubleshooting Step: Ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level, typically below 0.1%.
-
Problem 3: I am seeing variability in my results between experiments.
Possible Cause & Solution
-
Inconsistent Inhibitor Preparation:
-
Troubleshooting Step: As mentioned, repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure you are using freshly thawed aliquots for each experiment.
-
Recommendation: Prepare a large batch of single-use aliquots from your primary stock solution to maintain consistency.
-
-
Cell Culture Conditions:
-
Troubleshooting Step: Ensure that cell passage number and confluency are consistent between experiments, as these can affect cellular responses to drug treatments.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for several known ATM inhibitors. Note that "this compound" is a representative name, and the values for your specific inhibitor may vary.
| Inhibitor | IC50 (ATM Kinase) | Cellular IC50 (ATM Inhibition) | Selectivity Notes |
| KU-55933 | 13 nM[1] | ~1 µM (for radiosensitization)[1] | Selective over ATR, DNA-PK, PI3K, and mTOR.[1] |
| M3541 | 0.25 nM[5] | 9-64 nM[5] | Highly selective. |
| AZD1390 | Not specified | Not specified | Potent dual HR/MMEJ inhibitor.[10] |
| CP466722 | Not specified | ~6 µM (for radiosensitization)[7] | Shows rapid and complete reversibility of ATM kinase inhibition in culture.[7] |
Experimental Protocols
Protocol: Western Blot for Assessing ATM Inhibition
-
Cell Seeding: Plate your cells at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentration (or a vehicle control, e.g., DMSO) for 1-2 hours.
-
Induction of DNA Damage: Expose the cells to a DNA-damaging agent (e.g., 2-10 Gy of ionizing radiation or a chemical agent like etoposide or camptothecin).
-
Incubation: Incubate the cells for a short period (e.g., 30-60 minutes) to allow for the activation of the ATM signaling pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated ATM substrate (e.g., anti-phospho-Chk2 Thr68) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein (e.g., anti-Chk2) and a loading control (e.g., anti-actin or anti-tubulin) to ensure equal loading.
-
Caption: Troubleshooting Decision Tree.
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scbt.com [scbt.com]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM inhibition exploits checkpoint defects and ATM-dependent double strand break repair in TP53-mutant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating ATM Inhibition
This guide provides troubleshooting advice and answers to frequently asked questions for researchers validating the efficacy and specificity of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable downstream markers to confirm ATM inhibition?
A1: The most reliable method to confirm ATM inhibition is to assess the phosphorylation status of its direct downstream targets after inducing DNA double-strand breaks (DSBs). Key markers include:
-
Phospho-ATM (Ser1981): Autophosphorylation at Ser1981 is a widely used marker for ATM activation.[1] Successful inhibition will prevent this signal following DNA damage.
-
Phospho-CHK2 (Thr68): Checkpoint Kinase 2 (CHK2) is a critical downstream effector of ATM.[1][2] Its phosphorylation at Threonine 68 is a robust indicator of ATM activity.
-
Phospho-KAP1 (Ser824): KRAB-associated protein 1 (KAP1) is a direct substrate of ATM involved in chromatin relaxation at DNA damage sites.[3] Its phosphorylation is a specific marker of ATM activity in the context of heterochromatin repair.[3][4]
-
Phospho-p53 (Ser15): The tumor suppressor p53 is a well-established ATM substrate.[2][5][6] Phosphorylation at Serine 15 is a key event in its activation following DNA damage.[7]
Q2: My ATM inhibitor doesn't seem to be working. What should I check first?
A2: Start by verifying the fundamental components of your experiment. Confirm that your DNA-damaging agent (e.g., ionizing radiation, etoposide) is effectively inducing DSBs.[8] You can do this by checking for the induction of γH2AX, a general marker for DSBs, which should be present even if ATM is inhibited.[7][9] Also, ensure your inhibitor is used at the correct concentration and that it is not degraded. Finally, confirm that your chosen cell line has a functional ATM signaling pathway.
Q3: Can I use cell cycle analysis to validate ATM inhibition?
A3: Yes, cell cycle analysis by flow cytometry is a powerful functional readout of ATM inhibition.[10] Normally, DNA damage induces an ATM-dependent G2/M checkpoint to prevent cells with damaged DNA from entering mitosis.[5] A potent ATM inhibitor will abrogate this checkpoint, causing cells to proceed into mitosis despite the presence of DNA damage.[8] This is often observed as a failure to arrest in G2 following irradiation.[5]
Q4: How can I be sure my inhibitor is specific to ATM and not other related kinases like ATR or DNA-PK?
A4: To test for specificity, induce DNA damage that specifically activates other kinases. For example, using hydroxyurea can create replication stress to activate the ATR kinase.[11] An ATM-specific inhibitor should not block the phosphorylation of ATR's downstream target, CHK1.[11] Similarly, you can assess the phosphorylation of DNA-PK substrates to check for off-target effects on that kinase. Comparing your results to known potent and selective ATM inhibitors like KU-55933 or AZD0156 can also serve as a benchmark.[8][12][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core ATM signaling pathway and a typical experimental workflow for validating an inhibitor.
Caption: Core ATM signaling pathway upon DNA damage.
Caption: General workflow for testing an ATM inhibitor.
Data Presentation: Expected Marker Modulation
This table summarizes the expected outcomes when validating a successful ATM inhibitor using Western blotting or immunofluorescence after inducing DNA double-strand breaks.
| Marker | Control (+DNA Damage) | ATM Inhibitor (+DNA Damage) | Rationale |
| p-ATM (S1981) | ↑↑ | ↓↓ | The inhibitor blocks ATM autophosphorylation.[1] |
| p-CHK2 (T68) | ↑↑ | ↓↓ | CHK2 is a direct downstream target of ATM.[1][2] |
| p-KAP1 (S824) | ↑↑ | ↓↓ | KAP1 phosphorylation is a specific ATM-dependent event.[4] |
| p-p53 (S15) | ↑↑ | ↓↓ | p53 is a key substrate in the ATM pathway.[6][7] |
| γH2AX | ↑↑ | ↑↑ | H2AX is phosphorylated by ATM, ATR, and DNA-PK; its presence confirms DNA damage occurred.[3][7] |
(↑↑ Strong Increase, ↓↓ Strong Decrease)
Troubleshooting Guides
Western Blotting
Problem: Weak or no signal for phosphorylated markers in the positive control.
| Possible Cause | Solution |
| Inefficient DNA Damage | Verify the dose and delivery of your DNA-damaging agent. Ensure your radiation source is calibrated or your chemical agent is fresh. |
| Suboptimal Antibody Concentration | Titrate your primary antibody to find the optimal concentration. An antibody that is too dilute will not produce a strong signal.[14] |
| Poor Protein Transfer | Ensure complete transfer from the gel to the membrane, especially for high molecular weight proteins like ATM. Consider a wet transfer overnight at 4°C.[14][15] |
| Inactive Antibody | Perform a dot blot to confirm the antibody is still active. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[15] |
| Presence of Inhibitors in Lysis Buffer | Ensure your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of your target proteins. |
Problem: High background on the Western blot.
| Possible Cause | Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Use a fresh blocking solution like 5% non-fat dry milk or BSA.[14][16] |
| Excessive Antibody Concentration | Reduce the concentration of the primary or secondary antibody. High concentrations can lead to non-specific binding.[16] |
| Inadequate Washing | Increase the number and duration of washes after antibody incubations. Use a wash buffer containing a detergent like 0.1% Tween 20.[15] |
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Caption: Troubleshooting logic for Western blot analysis.
Immunofluorescence (IF)
Problem: No nuclear foci (e.g., p-KAP1) are observed after DNA damage.
-
Check Fixation/Permeabilization: Ensure your fixation (e.g., 4% PFA) and permeabilization (e.g., 0.5% Triton X-100) steps are adequate for antibody penetration into the nucleus.[17]
-
Verify DNA Damage: Co-stain with a pan-nuclear DNA damage marker like γH2AX to confirm that DSBs were successfully induced and are detectable.
-
Antibody Performance: Titrate your primary antibody. If the signal is weak, consider an antigen retrieval step or a more sensitive secondary antibody.
Flow Cytometry
Problem: No G2/M arrest is observed in the positive control group after irradiation.
-
Incorrect Timing: The G2/M checkpoint is time-dependent. Harvest cells at various time points post-irradiation (e.g., 8, 16, 24 hours) to find the peak arrest time for your specific cell line.[5]
-
Cell Line Characteristics: Some cell lines, particularly those with p53 mutations, may have a defective G2/M checkpoint at baseline and may not be suitable for this specific assay.[18]
-
Insufficient DNA Damage: A low level of DNA damage may not be sufficient to induce a robust and measurable cell cycle arrest. Verify your irradiation dose.
Experimental Protocols
Western Blotting for Phosphorylated ATM Substrates
-
Cell Culture & Treatment: Seed cells to be 70-80% confluent. Pre-treat with the ATM inhibitor or vehicle (e.g., DMSO) for 1-2 hours.
-
Induce DNA Damage: Expose cells to ionizing radiation (e.g., 5-10 Gy) or a chemical agent (e.g., etoposide) and incubate for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-KAP1 S824) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping & Re-probing: If necessary, strip the membrane and re-probe for total protein levels (e.g., total KAP1) or a loading control (e.g., β-actin) to confirm equal loading.
Immunofluorescence for p-KAP1 Foci
-
Cell Culture & Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with inhibitor and induce DNA damage as described above.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.[17]
-
Blocking: Wash twice with PBS. Block with 5% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-p-KAP1 (S824) antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash coverslips 3 times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) in the dark for 1 hour at room temperature.
-
Counterstaining & Mounting: Wash 3 times with PBST. Stain nuclei with DAPI for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize foci using a fluorescence or confocal microscope. Quantify the number and intensity of foci per nucleus using imaging software.
Flow Cytometry for Cell Cycle Analysis
-
Cell Culture & Treatment: Seed cells in multi-well plates. Pre-treat with ATM inhibitor or vehicle.
-
DNA Damage & Incubation: Irradiate cells (e.g., 5 Gy) and incubate for 16-24 hours to allow for cell cycle arrest.[5]
-
Harvesting: Collect both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[5]
-
Staining: Wash out the ethanol with PBS. Resuspend cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[19]
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.[10][19] Use software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Differential epithelium DNA damage response to ATM and DNA-PK pathway inhibition in human prostate tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 53BP1-dependent robust localized KAP-1 phosphorylation is essential for heterochromatic DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel targets for ATM-deficient malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 11. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. wildtypeone.substack.com [wildtypeone.substack.com]
- 17. The ATM substrate KAP1 controls DNA repair in heterochromatin: Regulation by HP1 proteins and Serine 473/824 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATM inhibition exploits checkpoint defects and ATM-dependent double strand break repair in TP53-mutant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATM Inhibitor-2 Efficacy in Radiation Sensitization Experiments
Welcome to the technical support center for ATM Inhibitor-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound does not sensitize cells to radiation as expected.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound prior to radiation?
This compound is designed to block the activity of the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial protein in the DNA damage response (DDR) pathway.[1][2][3] By inhibiting ATM, the cell's ability to repair DNA double-strand breaks (DSBs) induced by ionizing radiation is compromised.[4][5] This should lead to an increase in cell death and, therefore, sensitization of the cells to radiation.[6][7] The expected outcome is a lower survival fraction of cells treated with both this compound and radiation compared to cells treated with radiation alone.
Q2: I am not observing any difference in cell survival between cells treated with radiation alone and those treated with this compound and radiation. What are the possible reasons?
Several factors could contribute to the lack of radiosensitization. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or the biological system being used. Specific potential reasons include:
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit ATM kinase activity.
-
Timing of Treatment: The inhibitor might not be administered for a sufficient duration or at the optimal time relative to irradiation.
-
Cell Line-Specific Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.
-
ATM Status of the Cell Line: The cell line may already have a deficient ATM pathway, in which case an ATM inhibitor would have no effect.
-
Experimental Variability: Inconsistent experimental technique, particularly in the clonogenic survival assay, can mask the sensitizing effect.
Troubleshooting Guides
Problem 1: Suboptimal Inhibitor Concentration and Treatment Schedule
Symptoms:
-
No significant difference in cell survival with and without the inhibitor at various radiation doses.
-
Western blot analysis shows no decrease in the phosphorylation of ATM downstream targets (e.g., p-CHK2, p-p53) after irradiation in the presence of the inhibitor.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. A common starting point is in the nanomolar to low micromolar range.
-
Confirm Target Engagement: Use Western blotting to verify that this compound is inhibiting the ATM signaling pathway. Look for a reduction in the phosphorylation of known ATM substrates like CHK2, p53, and KAP-1 after radiation.[8][9]
-
Optimize Treatment Time: The inhibitor should be present before, during, and for a period after irradiation to prevent DNA repair.[10] A typical protocol involves pre-incubating the cells with the inhibitor for 1-2 hours before irradiation and maintaining it in the culture medium for at least 24 hours post-irradiation.[11]
Quantitative Data Summary: Typical Effective Concentrations of ATM Inhibitors
| Inhibitor | Cell Line | Effective Concentration for Radiosensitization | Reference |
| KU-60019 | HNSCC | Not specified, but used for comparison | [10] |
| AZD0156 | U2OS | Not specified, used in combination studies | [12][13] |
| M3541 | A549, A375, RKO | 1 µM | [9][14] |
| M4076 | Various | Not specified, in clinical investigation | [14][15] |
| CP466722 | Various | Not specified, shown to be reversible | [6] |
Note: The placeholder "this compound" is used in this guide. Researchers should refer to the manufacturer's instructions and published literature for specific concentration ranges for their particular inhibitor.
Problem 2: Cell Line-Specific Issues
Symptoms:
-
The inhibitor works as expected in a control cell line but not in the experimental cell line.
-
The experimental cell line is known to have mutations in DNA damage response genes.
Troubleshooting Steps:
-
Verify ATM Status: Check the literature or perform sequencing to confirm that your cell line expresses wild-type ATM. Cells with pre-existing ATM mutations will not be further sensitized by an ATM inhibitor.[10]
-
Assess Cell Proliferation Rate: The radiosensitizing effect of ATM inhibition can be more pronounced in rapidly dividing cells.[8] Consider the doubling time of your cell line as a potential factor.
-
Consider Alternative DNA Repair Pathways: Cells can sometimes compensate for the inhibition of one DNA repair pathway by upregulating others. Investigate if your cell line has enhanced activity of alternative repair pathways like non-homologous end joining (NHEJ).[12][13]
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to ATM inhibition as a positive control in your experiments.
Problem 3: Experimental and Methodological Flaws
Symptoms:
-
High variability between replicate experiments.
-
Inconsistent colony formation in the clonogenic survival assay.
Troubleshooting Steps:
-
Standardize Clonogenic Survival Assay: This assay is highly sensitive to technical variations. Ensure consistent cell seeding density, proper single-cell suspension, and appropriate incubation times for colony formation.[16] Refer to the detailed protocol below.
-
Accurate Radiation Dosing: Calibrate the radiation source to ensure accurate and consistent dose delivery.
-
Maintain Consistent Culture Conditions: Factors such as confluency, passage number, and media quality can influence cellular response to radiation and inhibitors.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony.
Methodology:
-
Cell Seeding: Harvest a single-cell suspension of your cells. Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, dependent on radiation dose and cell line) into 6-well plates. Allow cells to attach for 4-6 hours.
-
Inhibitor Treatment: Add this compound at the desired concentration to the appropriate wells. Include a vehicle-only control (e.g., DMSO). Incubate for 1-2 hours.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Return the plates to the incubator and allow colonies to form. This can take 10-14 days, depending on the cell line's growth rate.
-
Staining and Counting: When colonies are visible (typically >50 cells), wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The Dose Enhancement Factor (DEF) can be calculated to quantify the extent of radiosensitization.
Western Blot for ATM Pathway Activation
This protocol verifies the inhibition of ATM signaling.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle for 1-2 hours.
-
Irradiation: Irradiate the cells with a single dose (e.g., 5 Gy).
-
Protein Extraction: At a specified time point post-irradiation (e.g., 1 hour), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer and Blocking: Transfer the proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), ATM, p-CHK2 (Thr68), CHK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for a Clonogenic Survival Assay.
Caption: Troubleshooting Decision Tree for Lack of Radiosensitization.
References
- 1. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM Signaling | GeneTex [genetex.com]
- 4. researchgate.net [researchgate.net]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation and ATM inhibition: the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of ATM induces hypersensitivity to proton irradiation by upregulating toxic end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immunofluorescence Staining After ATM Inhibitor Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering issues with immunofluorescence (IF) following the use of ATM inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background fluorescence in my immunofluorescence experiment after treating my cells with an ATM inhibitor?
High background fluorescence after ATM inhibitor treatment can stem from several factors. It's a common issue that can often be resolved through careful optimization of your protocol. Potential causes include:
-
Autofluorescence of the ATM inhibitor itself: Some small molecule inhibitors can be inherently fluorescent, contributing to the background signal.
-
Increased cellular autofluorescence: Inhibition of ATM can lead to increased cellular stress and the production of reactive oxygen species (ROS)[1][2]. This can cause autofluorescence of endogenous molecules like NAD(P)H and flavins.
-
Off-target effects of the inhibitor: The inhibitor may cause changes in the expression or localization of other proteins, leading to non-specific antibody binding[3].
-
Standard immunofluorescence issues: Common problems like improper antibody dilution, insufficient blocking, or inadequate washing can be exacerbated by the addition of a drug treatment step.[4][5][6]
Q2: Can the ATM inhibitor affect the expression or localization of my protein of interest?
Yes. ATM is a crucial kinase involved in DNA damage response and cell cycle control[7]. Inhibiting its function can lead to widespread changes in gene and protein expression, which could potentially alter the levels or subcellular location of your target protein[3][8]. It is advisable to include controls to verify your target protein's expression, such as a western blot of treated and untreated cell lysates.
Q3: What are the essential controls to include when performing immunofluorescence after ATM inhibitor treatment?
To accurately interpret your results and troubleshoot high background, the following controls are critical:
-
Unstained, inhibitor-treated cells: This will reveal if the inhibitor itself or the vehicle (e.g., DMSO) is contributing to fluorescence.
-
Stained, vehicle-treated cells: This serves as a baseline for your staining protocol without the inhibitor.
-
Secondary antibody only control (with inhibitor treatment): This helps identify non-specific binding of the secondary antibody.
-
Isotype control (with inhibitor treatment): This control, using an antibody of the same isotype but irrelevant specificity, helps determine if the primary antibody is binding non-specifically.
Troubleshooting High Background After ATM Inhibitor Treatment
This section provides a structured guide to diagnosing and resolving high background issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting high background fluorescence.
References
- 1. ATM inhibition enhances Auranofin-induced oxidative stress and cell death in lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress as a therapeutic perspective for ATM-deficient chronic lymphocytic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ATM Inhibitor-Induced Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vivo experiments with ATM inhibitors. The information is curated to help you anticipate, recognize, and manage toxicities observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common target organs for toxicity with ATM inhibitors in preclinical animal models?
A1: Based on preclinical studies, the principal target organs for toxicity for some ATM inhibitors, such as AZD1390, in rats and dogs include the male reproductive organs, the lymphoreticular system, the central nervous system (CNS), skeletal muscle, lungs, and pancreas.[1] Researchers should closely monitor these organ systems during their experiments.
Q2: Are ATM inhibitors generally toxic when administered as a standalone therapy in animal models?
A2: The toxicity profile of ATM inhibitors can vary. Some ATM inhibitors, like KU59403, have been reported to be non-toxic in mice at doses that provide significant chemosensitization when combined with other agents.[2] Conversely, other inhibitors have shown dose-limiting toxicities in monotherapy clinical trials. For instance, the maximum tolerated dose (MTD) of M4076 was established at 300 mg once daily in a phase I study due to adverse events like rash and anemia.[3][4]
Q3: Does combining ATM inhibitors with radiotherapy or chemotherapy exacerbate toxicity in animal models?
A3: The combination of ATM inhibitors with DNA-damaging agents like radiation or chemotherapy does not always lead to a proportional increase in toxicity. Preclinical studies with some inhibitors have shown that the combination can enhance anti-tumor efficacy without a significant increase in toxicity, as measured by body weight loss.[2] However, it is crucial to carefully titrate the doses of both the ATM inhibitor and the combinatorial agent to find a therapeutic window that maximizes efficacy while minimizing toxicity.
Q4: What are the signs of neurotoxicity to watch for in mice treated with ATM inhibitors?
A4: While specific neurotoxicity data for all ATM inhibitors is not extensively published, general signs of neurotoxicity in mice can be assessed through a neurobehavioral test battery. This can include monitoring for changes in motor coordination (e.g., using a rotarod test), alterations in startle response and pre-pulse inhibition, and assessing learning and memory through tests like the Morris water maze.[5][6][7] Clinical observations for signs like ataxia, tremors, or seizures are also critical.
Q5: My animals are experiencing significant weight loss after treatment. What are the potential causes and how can I manage it?
A5: Weight loss in animal cancer models can be multifactorial, stemming from the tumor burden itself (cancer cachexia), reduced food and water intake due to treatment-related side effects, or direct toxicity of the therapeutic agent.[3][8] Management strategies include providing highly palatable and energy-dense nutritional supplements, ensuring easy access to food and water, and closely monitoring body condition scores.[3][9][10] If weight loss is severe (typically >20% of initial body weight), it may be a humane endpoint for the study.[3]
Troubleshooting Guides
Issue 1: Unexpected Mortality in Male Rodents
Possible Cause: Male Reproductive System Toxicity. Several ATM inhibitors have shown toxicity in male reproductive organs.[1]
Troubleshooting Steps:
-
Histopathological Analysis: At the end of the study, or if premature mortality is observed, perform a thorough histopathological examination of the testes and epididymides. Look for signs of tubular degeneration, depletion of germ cells, and changes in Leydig and Sertoli cells.[11][12][13][14]
-
Dose De-escalation: If significant reproductive toxicity is observed, consider reducing the dose of the ATM inhibitor in subsequent cohorts.
-
Alternative Dosing Schedule: Explore different dosing schedules (e.g., intermittent vs. continuous dosing) to mitigate cumulative toxicity.
Issue 2: Signs of Immunosuppression or Hematological Abnormalities
Possible Cause: Lymphoreticular System Toxicity. The lymphoreticular system is a known target for some ATM inhibitors.[1] In clinical trials, anemia has been a reported side effect of M4076.[3][4]
Troubleshooting Steps:
-
Complete Blood Count (CBC): Regularly monitor CBCs to assess for changes in white blood cell counts (neutropenia, lymphopenia), red blood cell counts (anemia), and platelet counts (thrombocytopenia).
-
Flow Cytometry: For a more detailed analysis of immune cell populations, consider using flow cytometry to characterize lymphocyte subsets.
-
Dose and Schedule Modification: If significant hematological toxicity is observed, adjust the dose or schedule of the ATM inhibitor.
Data Presentation
Table 1: Summary of Preclinical Toxicity for Select ATM Inhibitors
| ATM Inhibitor | Animal Model(s) | Observed Toxicities | Reference(s) |
| AZD1390 | Rats, Dogs | Male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, pancreas.[1] | [1] |
| KU-60019 | Mice | No in vivo markers of DNA damage when injected intracranially in preclinical studies.[15] | [15] |
| M3541 | Humans (Phase I) | Generally well-tolerated with palliative radiotherapy. One patient had dose-limiting toxicities (urinary tract infection, febrile neutropenia). Study halted due to non-optimal PK profile.[5][16][17] | [5][16][17] |
| M4076 | Humans (Phase I) | Most common treatment-related adverse events were rash and anemia. MTD determined at 300 mg QD.[3][4] | [3][4] |
| CP-466722 | In vitro/In vivo | Reported as nontoxic in one study.[6][18][19][20] | [6][18][19][20] |
Experimental Protocols
Protocol 1: Detailed Methodology for Histopathological Assessment of Testicular Toxicity in Rats
-
Tissue Collection and Fixation: At the time of euthanasia, carefully dissect the testes and epididymides. Fix the tissues in Bouin's solution or 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Following fixation, transfer the tissues to 70% ethanol. Process the tissues through a series of graded alcohols and xylene, and then embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides. The evaluation should include an assessment of the seminiferous tubules for the presence of all stages of spermatogenesis, the integrity of Sertoli cells, and the morphology of Leydig cells in the interstitium. Note any signs of degeneration, atrophy, or inflammation.[11][21]
Protocol 2: Methodology for Neurobehavioral Assessment in Mice
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before each behavioral test.
-
Motor Coordination (Rotarod Test): Place the mouse on a rotating rod with increasing speed. Record the latency to fall off the rod.
-
Startle Response and Prepulse Inhibition (PPI): Place the mouse in a startle chamber. After an acclimation period, present a series of acoustic startle stimuli with and without a preceding weaker prepulse stimulus. Measure the amplitude of the startle response.
-
Learning and Memory (Morris Water Maze): Use a circular pool filled with opaque water. Train the mice to find a hidden platform. In the probe trial, remove the platform and record the time spent in the target quadrant.[5][6][7][22]
Mandatory Visualizations
Caption: ATM Signaling Pathway in Response to DNA Damage.[1][16][17][18][23]
Caption: Experimental Workflow for a Preclinical Toxicology Study.[24]
Caption: Decision Tree for Managing Weight Loss in Animal Models.[3][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clearh2o.com [clearh2o.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurobehavioral assessment of mice following repeated postnatal exposure to chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurobehavioral assessment of mice following repeated postnatal exposure to chlorpyrifos-oxon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nutrition and the Small Animal Cancer Patient - WSAVA 2001 - VIN [vin.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Histopathological Findings of Testicular Tissue Following Cadmium Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Standard and molecular NOAELs for rat testicular toxicity induced by flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morphologic manifestations of testicular and epididymal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Testicular histopathology in juvenile rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. admescope.com [admescope.com]
Technical Support Center: Overcoming Resistance to ATM Inhibitor-2 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding resistance to ATM Inhibitor-2 in cancer cell experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased sensitivity to this compound over time. | 1. Upregulation of bypass signaling pathways (e.g., ATR, DNA-PKcs). 2. Increased drug efflux. 3. Alterations in the ATM signaling pathway downstream of ATM. 4. Metabolic reprogramming of cancer cells.[1][2] | 1. Co-inhibition of bypass pathways: Investigate the activity of parallel DNA damage response (DDR) kinases like ATR and DNA-PKcs. Consider using a combination therapy approach with specific inhibitors for these kinases. A synthetic lethal approach by dually inhibiting PARP and ATM has shown promise in overcoming resistance in certain cancer types.[3] 2. Assess drug efflux pump activity: Use efflux pump inhibitors (e.g., verapamil, cyclosporin A) to determine if increased drug export is the cause. 3. Analyze downstream targets: Perform Western blot analysis for key downstream effectors of ATM, such as p53, Chk2, and BRCA1, to check for alterations in their expression or phosphorylation status.[4] 4. Investigate metabolic changes: Analyze cellular metabolism, as ATM inhibition can induce metabolic reprogramming, such as increased macropinocytosis.[1] |
| Inconsistent results with this compound treatment. | 1. Cell line heterogeneity. 2. Inconsistent drug concentration or stability. 3. Variations in cell culture conditions. | 1. Single-cell cloning: Establish clonal populations from the parental cell line to ensure a homogenous response. 2. Verify drug integrity: Confirm the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment. 3. Standardize protocols: Maintain consistent cell culture conditions, including media, serum concentration, and incubation times. |
| High levels of apoptosis in control (untreated) cells. | 1. Cell line is inherently sensitive to culture conditions. 2. Contamination of cell culture. | 1. Optimize culture conditions: Ensure optimal seeding density and media conditions for your specific cell line. 2. Mycoplasma testing: Regularly test your cell lines for mycoplasma contamination. |
| No synergistic effect observed with combination therapies. | 1. Suboptimal drug concentrations. 2. Inappropriate timing of drug administration. 3. The chosen combination is not effective for the specific cancer cell type. | 1. Dose-response matrix: Perform a dose-response matrix experiment to identify synergistic concentrations of both drugs. 2. Sequential vs. co-administration: Test different schedules of drug administration (e.g., pre-treatment with one drug followed by the other). 3. Explore alternative combinations: Based on the known resistance mechanisms, explore other rational drug combinations. For instance, combining ATM inhibitors with Chk1 inhibitors can induce synthetic lethality in some cancer cells.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to ATM inhibitors?
A1: The primary mechanisms of resistance to ATM inhibitors include:
-
Upregulation of parallel DNA damage response (DDR) pathways: Cancer cells can compensate for the loss of ATM activity by upregulating other DDR kinases, most notably ATR (Ataxia Telangiectasia and Rad3-related) and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[6][7] This allows the cells to continue repairing DNA damage and evade apoptosis.
-
Activation of bypass signaling pathways: Other signaling pathways can be activated to promote cell survival and proliferation, even in the presence of ATM inhibition. For example, upregulation of the JAK/STAT3/PD-L1 pathway has been implicated in resistance.[8]
-
Increased drug efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the ATM inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Metabolic Reprogramming: Inhibition of ATM can lead to metabolic adaptations in cancer cells, such as an increase in macropinocytosis, to enhance nutrient uptake and support survival.[1]
Q2: How can I determine if my resistant cells have upregulated bypass signaling pathways?
A2: To investigate the upregulation of bypass signaling pathways, you can perform the following experiments:
-
Western Blotting: Analyze the protein expression and phosphorylation status of key components of parallel DDR pathways, such as ATR, Chk1, DNA-PKcs, and KAP1.[7] An increase in the phosphorylated (active) forms of these proteins in resistant cells compared to parental cells would suggest their activation.
-
Co-inhibition studies: Treat your resistant cells with a combination of the ATM inhibitor and an inhibitor of a suspected bypass pathway (e.g., an ATR inhibitor or a DNA-PKcs inhibitor). If the combination treatment restores sensitivity, it strongly suggests the involvement of that bypass pathway. The combination of ATM and ATR inhibitors is a known synthetic lethal interaction in some cancers.[6]
Q3: What is the concept of "synthetic lethality" and how can it be applied to overcome ATM inhibitor resistance?
A3: Synthetic lethality is a phenomenon where the simultaneous loss of two genes or the inhibition of two pathways results in cell death, while the loss of either one alone is not lethal.[5] This concept can be exploited to overcome resistance to ATM inhibitors. For example:
-
ATM and PARP Inhibition: In cancer cells with deficient ATM function (either through mutation or inhibition), the cells become highly dependent on Poly (ADP-ribose) polymerase (PARP) for DNA repair.[4] Therefore, combining an ATM inhibitor with a PARP inhibitor can be synthetically lethal to these cancer cells.[3]
-
ATM and ATR Inhibition: As ATM and ATR have partially overlapping functions in the DDR, simultaneous inhibition of both can lead to a catastrophic level of unrepaired DNA damage and cell death, particularly in cancer cells that are reliant on these pathways for survival.[6]
-
ATM and Chk1 Inhibition: The combination of ATM and Chk1 inhibitors has been shown to induce synergistic antitumor effects and synthetic lethality in certain cancer cell types.[5]
Q4: Can metabolic changes in cancer cells contribute to resistance to ATM inhibitors?
A4: Yes, metabolic reprogramming can play a significant role in resistance. Research has shown that inhibiting ATM can induce macropinocytosis, a process where cells engulf extracellular fluid and nutrients.[1] This allows the cancer cells to scavenge for necessary metabolites to survive and proliferate, even under the stress of ATM inhibition. Targeting these metabolic adaptations, in combination with ATM inhibition, could be a novel therapeutic strategy.[1][2]
Q5: Are there specific signaling pathways I should investigate that are linked to both ATM and resistance?
A5: Yes, several pathways are of interest. The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint and is often overexpressed in cancer, contributing to therapy resistance.[9][10] There is evidence of crosstalk between the ATM and WEE1 pathways.[11][12] Investigating the expression and activity of WEE1 in your resistant cells could provide valuable insights. Inhibition of WEE1 can force cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[10]
Key Experimental Protocols
Generation of ATM Inhibitor-Resistant Cancer Cell Lines
Objective: To develop a cancer cell line with acquired resistance to a specific ATM inhibitor for downstream mechanistic studies.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the ATM inhibitor using a cell viability assay (e.g., MTT or CCK-8).[13]
-
Initial low-dose exposure: Begin by continuously exposing the parental cells to the ATM inhibitor at a concentration equal to or slightly below the IC50.[14]
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of the ATM inhibitor.[15] This is typically done in increments of 1.5 to 2-fold.
-
Monitor cell viability and morphology: Throughout the selection process, regularly monitor the cells for changes in morphology and proliferation rate.
-
Establish a resistant population: Continue the dose escalation until the cells can proliferate in a concentration of the ATM inhibitor that is significantly higher (e.g., 5 to 10-fold) than the initial IC50 of the parental cells.
-
Characterize the resistant phenotype: Once a resistant population is established, confirm the degree of resistance by performing a dose-response curve and calculating the new IC50 value.[13]
-
Clonal selection (optional): To ensure a homogenous resistant population, single-cell cloning can be performed.[13]
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effect of ATM inhibitors and determine the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Drug Treatment: Treat the cells with a serial dilution of the ATM inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for DDR Proteins
Objective: To analyze the expression and phosphorylation status of key proteins in the DNA damage response pathway.
Methodology:
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., p-ATM, ATM, p-ATR, ATR, p-Chk1, Chk1, γH2AX) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP)
Objective: To investigate protein-protein interactions within the DNA damage response pathway.
Methodology:
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) to preserve protein-protein interactions.[24]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein overnight at 4°C.[25]
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[25]
-
Elution: Elute the bait protein and its interacting partners ("prey") from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.[25]
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein.[26]
Visualizations
Caption: Signaling pathways involved in resistance to ATM inhibitors.
References
- 1. ATM inhibition drives metabolic adaptation via induction of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM inhibition blocks glucose metabolism and amplifies the sensitivity of resistant lung cancer cell lines to oncogene driver inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic lethal strategy using PARP and ATM inhibition for overcoming trastuzumab resistance in HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. tumorsci.org [tumorsci.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of ATM reverses EMT and decreases metastatic potential of cisplatin-resistant lung cancer cells through JAK/STAT3/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Wee1 promotes cell proliferation and imatinib resistance in chronic myeloid leukemia via regulating DNA damage repair dependent on ATM-γH2AX-MDC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wee1 promotes cell proliferation and imatinib resistance in chronic myeloid leukemia via regulating DNA damage repair dependent on ATM-γH2AX-MDC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. Approaches for assessing and discovering protein interactions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Data from ATM Inhibitor Studies
Welcome to the technical support center for researchers utilizing Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret the variability often encountered in ATM inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I see different IC50 values for the same ATM inhibitor reported in different studies or across my own experiments?
A1: IC50 values for ATM inhibitors can vary significantly due to a combination of biological and technical factors.
-
Biological Factors:
-
Cell Line Genetic Background: The most critical factor is the genetic makeup of the cell line, particularly the status of key DNA damage response (DDR) and cell cycle proteins like p53.[1][2] Cells with mutated or deficient p53 are often more sensitive to ATM inhibition when combined with DNA-damaging agents.[3] Conversely, in some contexts, ATM inhibition in p53-proficient cells can paradoxically lead to chemoresistance by suppressing the induction of pro-apoptotic genes.[1]
-
Tissue of Origin: Different tumor types have distinct signaling networks and dependencies which can alter their response to ATM inhibition.
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters, such as the breast cancer resistance protein (BCRP/ABCG2), can reduce the intracellular concentration of an inhibitor and increase its apparent IC50. The ATM inhibitor AZ32, for instance, was also found to be a potent inhibitor of BCRP.[2]
-
-
Technical Factors:
-
Assay Type and Endpoint: The method used to measure cell viability or inhibitor activity dramatically impacts the IC50. A clonogenic (colony formation) assay, which measures long-term reproductive death, will often yield different results than a short-term metabolic assay (e.g., MTT or Alamar Blue) that measures cell viability at a single time point.[4]
-
Treatment Duration: The length of time cells are exposed to the inhibitor can influence the outcome. Transient inhibition may be sufficient to achieve radiosensitization, while longer-term exposure is needed to assess effects on cell proliferation.[5]
-
Culture Conditions: Factors like cell seeding density, 2D monolayer vs. 3D spheroid culture, and media composition can all affect drug efficacy.[6]
-
Q2: My ATM inhibitor is not fully suppressing the phosphorylation of its downstream targets (e.g., p-KAP1, p-CHK2). What could be wrong?
A2: Incomplete target suppression can be due to several reasons:
-
Inhibitor Concentration and Potency: The inhibitor concentration may be too low to achieve full target engagement. Ensure you are using a concentration well above the published IC50 for target inhibition (which is often lower than the IC50 for cell growth inhibition). For example, the inhibitor M3541 was shown to fully suppress radiation-induced ATM phosphorylation at concentrations of 1 µM or higher in A549 cells.[7]
-
Timing of Lysate Collection: ATM activation is a dynamic process. The peak phosphorylation of downstream targets occurs at specific times following the induction of DNA damage. For ionizing radiation (IR), this is often within 1-2 hours post-treatment. A time-course experiment is recommended to identify the optimal time point for analysis.[8]
-
Inhibitor Stability: Ensure the inhibitor is properly stored and that the working solution is fresh. Repeated freeze-thaw cycles can degrade the compound.
-
Off-Target Kinase Activity: In some cellular contexts, other kinases in the PI3K-like kinase (PIKK) family, such as ATR or DNA-PK, may phosphorylate ATM targets, especially if there is crosstalk between pathways. High inhibitor specificity is crucial. AZD1390, for example, is highly selective for ATM over other PIKKs like ATR, DNA-PK, and mTOR.[9]
Q3: Does the p53 status of my cells always predict their sensitivity to ATM inhibitors?
A3: Not always. While p53 status is a major determinant, the relationship is complex and context-dependent.
-
Synthetic Lethality with DNA Damage: In combination with DNA-damaging agents (like radiation or topoisomerase poisons), p53-mutant cells are often more reliant on ATM for cell cycle arrest and repair, making them highly sensitive to ATM inhibition.[3][10] This is a classic synthetic lethal interaction.
-
Chemoresistance in p53-WT Cells: In p53-wildtype cells, ATM can be required to activate p53-dependent apoptosis. Inhibiting ATM in this context can suppress apoptosis and lead to resistance.[1][11]
-
Contradictory Findings: Some studies have reported conflicting results. For example, while multiple studies show p53-mutant glioma cells are more sensitive to the ATM inhibitor AZ32, one study noted that a p53-wildtype colon cancer cell line (HCT116) showed increased sensitivity compared to its p53-null counterpart.[2] This highlights that other genetic factors and pathway dependencies contribute to the ultimate cellular response.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for ATM Pathway Proteins
This guide addresses common issues when analyzing ATM signaling via Western Blot.
| Observed Problem | Potential Cause | Troubleshooting Step |
| No/Weak ATM Signal (~350 kDa) | 1. Inefficient Protein Transfer: Large proteins like ATM transfer poorly. 2. Inappropriate Gel Percentage: High percentage gels impede the migration of large proteins. | 1. Use a wet transfer system overnight at a low, constant voltage (e.g., 15-20V) at 4°C. Ensure the PVDF membrane is activated with methanol.[12][13] 2. Use a low-percentage (e.g., 6-7%) Tris-Acetate or Tris-Glycine SDS-PAGE gel. |
| Weak Phospho-Protein Signal (p-ATM, p-KAP1, p-CHK2) | 1. Suboptimal Time Point: Lysates collected too early or too late may miss peak phosphorylation. 2. Phosphatase Activity: Phosphatases in the lysate can dephosphorylate your target. 3. Low DNA Damage: Insufficient DNA damage stimulus will not activate the pathway. | 1. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) after DNA damage to find the peak signal.[8] 2. Crucially , always use a lysis buffer containing fresh phosphatase and protease inhibitors.[12] 3. Ensure the dose of IR (e.g., 5 Gy) or chemotherapy is sufficient to induce a robust DNA damage response.[7] |
| High Background | 1. Insufficient Blocking: The membrane has non-specific antibody binding sites. 2. Antibody Concentration Too High: Primary or secondary antibody concentration is excessive. | 1. Block for at least 1 hour at room temperature or overnight at 4°C using 5% non-fat milk or BSA in TBST.[14] 2. Titrate your antibodies to determine the optimal dilution that maximizes signal-to-noise. |
Guide 2: Variability in γH2AX Foci Quantification
This guide helps troubleshoot immunofluorescence (IF) experiments for DNA double-strand breaks.
| Observed Problem | Potential Cause | Troubleshooting Step |
| High Background Staining | 1. Inadequate Blocking or Washing: Non-specific antibody binding. 2. Secondary Antibody Cross-Reactivity: The secondary antibody is binding non-specifically. | 1. Increase blocking time (e.g., 30-60 min with 5% BSA in PBS). Increase the number and duration of wash steps (e.g., 3x with PBS). Using PBST for washes can also help.[15] 2. Run a "secondary antibody only" control to check for non-specific binding. Use a highly cross-adsorbed secondary antibody. |
| No/Weak Foci Signal | 1. Insufficient Permeabilization: The primary antibody cannot access the nucleus. 2. Suboptimal Primary Antibody: The antibody may have low affinity or be used at the wrong dilution. 3. Photobleaching: The fluorescent signal has been quenched by light exposure. | 1. Permeabilize cells for at least 30 minutes with 0.3% Triton X-100 in PBS.[16][17] 2. Titrate the primary antibody (a 1:200 dilution is a common starting point). Incubate overnight at 4°C to increase signal.[16][17] 3. Minimize light exposure after adding the fluorescent secondary antibody. Use an antifade mounting medium.[17] |
| Inconsistent Foci Counts Between Replicates | 1. Inconsistent Cell Health/Density: Unhealthy or overly confluent cells can have altered DNA damage responses. 2. Subjective Manual Counting: Manual counting can vary between users and sessions. | 1. Seed cells at a consistent density and ensure they are in a logarithmic growth phase (e.g., ~50% confluency) before treatment.[16][17] 2. Use automated image analysis software (e.g., Fiji/ImageJ) with a consistent macro and thresholding parameters to quantify foci objectively.[16] |
Guide 3: Poor Reproducibility in Clonogenic Survival Assays
This guide provides tips for improving the consistency of colony formation assays.
| Observed Problem | Potential Cause | Troubleshooting Step |
| No or Very Few Colonies in Control Plates | 1. Incorrect Seeding Density: Too few cells were plated to form a countable number of colonies. 2. Poor Cell Health: The single-cell suspension was not handled properly, leading to cell death. | 1. Perform a titration experiment to determine the optimal seeding density for your specific cell line to yield 50-150 colonies per plate.[18] 2. Handle cells gently during trypsinization and plating. Avoid harsh pipetting. Keep cells on ice before plating if possible.[4] |
| Colonies are Merged and Difficult to Count | 1. Seeding Density Too High: Too many cells were plated. 2. Incubation Time Too Long: Colonies have overgrown and merged. | 1. Reduce the number of cells seeded per plate.[18] 2. Monitor plates regularly and stop the experiment when colonies in the control group reach at least 50 cells but before they begin to merge. This can take 1-3 weeks depending on the cell line.[4] |
| High Variability in Survival Fraction | 1. Inaccurate Cell Counting: The initial cell count for seeding was inaccurate. 2. Uneven Cell Distribution: Cells were not evenly distributed across the plate when seeded. | 1. Be meticulous with cell counting using a hemocytometer or automated counter. Perform replicate counts.[4] 2. After adding the cell suspension to the plate, gently swirl or rock the plate in a cross pattern to ensure even distribution before placing it in the incubator.[19] |
Quantitative Data on ATM Inhibitor Potency
The potency of ATM inhibitors can vary significantly based on the cell line and the assay used to measure it. The following tables summarize IC50 values for common ATM inhibitors, illustrating this variability.
Table 1: Cellular IC50 Values for ATM Inhibitor M3541 (Measured by inhibition of CHK2 phosphorylation after bleomycin treatment)
| Cell Line | p53 Status | ATM Status | IC50 (nM) | Reference |
| A549 | Wild-Type | Wild-Type | 43 | [7] |
| FaDu | Mutant | Wild-Type | 140 | [7] |
| HT29 | Mutant | Wild-Type | 60 | [7] |
| MCF-7 | Wild-Type | Wild-Type | 43 | [7] |
| SW620 | Mutant | Wild-Type | 70 | [7] |
| Granta-519 | Mutant | Mutant | 950 | [7] |
| HT-144 | Wild-Type | Mutant | 230 | [7] |
| Note the significantly higher IC50 values in ATM-mutant cell lines, demonstrating the inhibitor's on-target activity. |
Table 2: Comparison of Potency for Different ATM Inhibitors
| Inhibitor | Assay/Cell Line | Potency (IC50 or Kᵢ) | Key Feature | Reference |
| KU-55933 | Radiosensitization (Glioma) | ~10x less potent than KU-60019 | First-generation specific inhibitor | [20][21] |
| KU-60019 | Kinase Activity | Kᵢ and IC50 ~2x lower than KU-55933 | Improved potency over KU-55933 | [20][21] |
| AZD1390 | Cellular Target Inhibition | 0.78 nM | Brain-penetrant | [9][22] |
| M3814 (Nedisertib) | DNA-PK Inhibition | N/A (DNA-PK inhibitor) | Often used in combination; response can be p53-dependent | [23] |
Visualized Workflows and Pathways
ATM Signaling Pathway
This diagram illustrates the central role of ATM in the DNA damage response, activated by double-strand breaks (DSBs) and signaling to key downstream effectors. ATM inhibitors block the kinase activity required for this cascade.
Troubleshooting Logic for Inconsistent IC50 Data
This diagram illustrates the decision-making process for troubleshooting variable IC50 results, guiding the researcher from the initial observation to potential root causes.
Experimental Workflow: Western Blot for Phospho-ATM Targets
This workflow outlines the critical steps for a successful Western blot experiment to detect the inhibition of ATM signaling.
References
- 1. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD1390 [openinnovation.astrazeneca.com]
- 10. Loss of atm sensitises p53-deficient cells to topoisomerase poisons and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. crpr-su.se [crpr-su.se]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. xstrahl.com [xstrahl.com]
- 23. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ATM Inhibitors: ATM Inhibitor-2 vs. KU-55933 and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ATM Inhibitor-2 against the first-generation inhibitor KU-55933 and other notable ATM inhibitors. The information presented herein is curated to assist in the selection of appropriate research tools and to provide a framework for the evaluation of novel ATM-targeted therapies.
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs).[1][2][3] Its central role in orchestrating cell cycle checkpoints, DNA repair, and apoptosis has made it a prime target for cancer therapy.[3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[4][5] This guide focuses on a comparative analysis of different small molecule inhibitors targeting this pivotal kinase.
Quantitative Performance Analysis
The potency and selectivity of ATM inhibitors are critical parameters for their utility in research and therapeutic applications. The following table summarizes the key quantitative data for this compound, KU-55933, and other relevant compounds.
| Inhibitor | ATM IC50 | Selectivity | Reference |
| ATM-IN-2 | 4 nM | >700-fold over PIKK family members | MedChemExpress |
| KU-55933 | 12.9 nM (in vitro) | >100-fold vs. PI3K, ATR, mTOR | [6] |
| M3541 | 0.25 nM | High selectivity over other kinases | [1][2] |
| M4076 | Sub-nanomolar | High selectivity over other kinases | [1][2] |
| KU-60019 | 6.3 nM | 270-fold vs. DNA-PK, 1600-fold vs. ATR | [6] |
| AZD0156 | 0.58 nM | >400-fold vs. ATR and DNA-PK | [6] |
Signaling Pathway and Point of Inhibition
The ATM signaling pathway is a complex cascade initiated by DNA damage. The diagram below illustrates the central role of ATM and the point of action for ATM inhibitors.
Experimental Protocols
In Vitro ATM Kinase Assay
This protocol outlines a general procedure for determining the in vitro potency (IC50) of ATM inhibitors.
Objective: To measure the concentration-dependent inhibition of ATM kinase activity by a test compound.
Materials:
-
Recombinant human ATM kinase
-
Biotinylated peptide substrate (e.g., a p53-derived peptide)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (ATM inhibitors)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by dilution in assay buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Add the ATM kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of ATM Signaling
This protocol describes how to assess the cellular activity of ATM inhibitors by measuring the phosphorylation of downstream targets.
Objective: To determine the effect of an ATM inhibitor on the phosphorylation of ATM substrates (e.g., p53, Chk2, H2AX) in cells.
Materials:
-
Cell line of interest (e.g., A549, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Test compounds (ATM inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-phospho-Chk2 (Thr68), anti-γH2AX (Ser139), and antibodies for total proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ATM inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage (e.g., by exposing cells to ionizing radiation).
-
After a further incubation period, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel ATM inhibitor.
Discussion and Conclusion
The landscape of ATM inhibitors has evolved significantly from the first-generation compounds like KU-55933. Newer inhibitors, such as ATM-IN-2, M3541, and AZD0156, exhibit sub-nanomolar to low nanomolar potency, representing a substantial improvement over KU-55933.[1][2][6]
KU-55933 has been a valuable research tool, instrumental in elucidating the cellular functions of ATM.[5][7] However, its moderate potency and potential for off-target effects at higher concentrations have prompted the development of more selective and potent second and third-generation inhibitors.[6]
This compound (ATM-IN-2) , with an IC50 of 4 nM and high selectivity against other PIKK family members, represents a significant advancement. Its improved potency suggests that it may be effective at lower concentrations, potentially reducing off-target effects and increasing the therapeutic window.
The development of highly potent and selective inhibitors like M3541 , M4076 , and AZD0156 underscores the continued interest in targeting ATM for cancer therapy.[1][2][6] These compounds offer researchers powerful tools for probing the intricacies of the DNA damage response and hold promise for clinical applications, particularly in combination with radiotherapy and other DNA-damaging agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
M3541 vs. M4076: A Head-to-Head Comparison of Novel ATM Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors: M3541 and M4076. This document summarizes their performance, supported by experimental data, to aid in the selection and application of these critical research tools.
M3541 and M4076 are ATP-competitive inhibitors belonging to a novel chemical class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones.[1][2] Both compounds have demonstrated sub-nanomolar potency in inhibiting ATM kinase activity and exhibit high selectivity against other protein kinases, making them valuable for studying the DNA damage response (DDR) pathway.[3] Their primary mechanism of action involves blocking the catalytic activity of ATM, a crucial kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs).[4][5] By inhibiting ATM, these molecules prevent the activation of downstream signaling cascades involved in cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[3][6]
While both inhibitors share a common mechanism, key differences in their pharmacological properties have led to divergent clinical development paths. M4076 was developed as a successor to M3541 with improved characteristics.[1]
Performance Data Summary
The following tables summarize the key quantitative data for M3541 and M4076 based on preclinical studies.
| Parameter | M3541 | M4076 | Reference |
| Biochemical Potency (IC₅₀) | 0.25 nM (at ATM Kₘ for ATP) | 0.2 nM (at ATM Kₘ for ATP) | [1][7] |
| Cellular Potency (IC₅₀) | 9 - 64 nM (inhibition of pCHK2) | 9 - 64 nM (inhibition of pCHK2) | [1] |
| Selectivity | >60-fold selective against DNA-PK, mTOR, ATR, and PI3K isoforms | High selectivity against other PIKK family members | [1][8] |
| Clinical Status | Development halted | Under clinical investigation | [3][9] |
Table 1: Head-to-Head Comparison of M3541 and M4076 Potency and Selectivity.
In Vitro and In Vivo Efficacy
Both M3541 and M4076 have demonstrated the ability to suppress DSB repair and potentiate the anti-tumor activity of ionizing radiation (IR) in various cancer cell lines and in vivo xenograft models.[3] Oral administration of both inhibitors in combination with radiotherapy has been shown to lead to complete tumor regressions in preclinical models.[1] The efficacy of these compounds correlates with the inhibition of ATM activity and the modulation of its downstream targets in tumor tissues.[3]
Notably, M4076 is highlighted as having superior pharmacological properties, including substantially improved aqueous solubility at neutral pH, compared to M3541.[1] While M3541 entered Phase I clinical trials, its development was discontinued due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship.[9][10] In contrast, M4076 (also known as lartesertib) is actively being investigated in clinical trials for patients with advanced solid tumors.[11][12]
Signaling Pathway and Experimental Workflow
The ATM signaling pathway is a critical component of the DNA damage response. Upon activation by DNA double-strand breaks, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[13][14] The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified ATM Signaling Pathway.
The following diagram outlines a typical experimental workflow for evaluating the cellular activity of M3541 and M4076.
Caption: Western Blot Workflow for ATM Inhibitor Evaluation.
Experimental Protocols
ATM Kinase Assay (Biochemical Potency)
The in vitro potency of M3541 and M4076 against ATM kinase is determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by recombinant human ATM enzyme. The reaction is typically performed in the presence of varying concentrations of the inhibitor and a fixed concentration of ATP (often at the Kₘ for ATM). The amount of phosphorylated substrate is then quantified, often using a fluorescence- or luminescence-based method, to calculate the IC₅₀ value of the inhibitor.[15]
Western Blotting for ATM Signaling (Cellular Activity)
To assess the cellular activity of the ATM inhibitors, cancer cell lines (e.g., A549) are pre-treated with the inhibitor for a specified time (e.g., 1 hour) before inducing DNA damage, for example, with ionizing radiation (e.g., 5 Gy).[1][16] Following a post-irradiation incubation period (e.g., 1-6 hours), the cells are lysed, and the total protein concentration is determined.[1] Equal amounts of protein are then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of ATM (p-ATM Ser1981), CHK2 (p-CHK2 Thr68), KAP1 (p-KAP1 Ser824), and p53 (p-p53 Ser15). The protein bands are visualized using secondary antibodies conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the inhibitor's effect on ATM signaling.[16]
Conclusion
Both M3541 and M4076 are highly potent and selective inhibitors of ATM kinase. Preclinical data strongly support their ability to sensitize cancer cells to DNA-damaging therapies. However, M4076 has emerged as the superior candidate for clinical development due to its improved pharmacological properties.[1] The discontinuation of M3541's clinical development underscores the importance of pharmacokinetic profiling in drug discovery.[9] M4076 continues to be a promising agent in oncology, with ongoing clinical trials exploring its potential in treating various solid tumors.[11]
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M3541 | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
ATM vs. ATR Inhibitors: A Comparative Guide to Targeting the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
The DNA damage response (DDR) is a complex signaling network essential for maintaining genomic integrity. Two pivotal kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), stand as master regulators of this response, each activated by distinct forms of DNA damage. Their critical roles in cell cycle control and DNA repair have made them compelling targets for cancer therapy. This guide provides an objective comparison of ATM and ATR inhibitors, supported by experimental data, to aid researchers in navigating the landscape of DDR-targeted therapies.
Mechanism of Action and Signaling Pathways
ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, particularly those that cause replication stress, such as single-stranded DNA (ssDNA) coated with replication protein A (RPA).[1][2] Upon activation, both kinases phosphorylate a cascade of downstream substrates to orchestrate cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.[3]
The core distinction lies in their primary upstream signals and downstream effectors. ATM activation, often triggered by the MRN complex (MRE11-RAD50-NBS1) sensing DSBs, leads to the phosphorylation of key substrates like CHK2, p53, and H2AX (γH2AX).[4][5] This signaling cascade typically initiates G1/S and G2/M cell cycle checkpoints.[3]
Conversely, ATR, in complex with its partner ATRIP, is recruited to RPA-coated ssDNA, a common feature of stalled replication forks.[6][7] Activated ATR then phosphorylates and activates its primary downstream effector, CHK1, which is crucial for the intra-S and G2/M checkpoints.[6][8]
Comparative Performance and Selectivity of Inhibitors
A critical aspect of targeting ATM and ATR is the selectivity and potency of the small molecule inhibitors. The development of highly selective inhibitors has been crucial to dissecting the specific roles of each kinase and for their clinical advancement.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Cellular Effects | Reference |
| KU-55933 | ATM | 13 | >100-fold vs. PI3K, DNA-PK, ATR | Radiosensitization, chemosensitization with etoposide | [6] |
| KU-60019 | ATM | 6.3 | High selectivity over other PIKKs | Enhanced cell killing with doxorubicin and cisplatin in endometrial cancer cells | [9] |
| AZD1390 | ATM | ~0.58 | Potent and selective | Under clinical investigation for glioblastoma | [10][11] |
| M3541 | ATM | <1 | Highly selective | Suppresses DSB repair, potentiates radiotherapy | [10] |
| M4076 | ATM | <1 | Highly selective | Enhances antitumor activity of radiotherapy, leading to complete tumor regressions | [10] |
| VE-821 | ATR | ~26 | Highly selective vs. ATM, DNA-PK, mTOR | Synergistic with genotoxic agents, especially in p53 or ATM deficient cells | [12] |
| VE-822 (Berzosertib) | ATR | - | Improved analog of VE-821 | Entered clinical trials, enhances efficacy of chemotherapy | [13] |
| AZD6738 (Ceralasertib) | ATR | ~1 | Orally bioavailable, potent | Strong anti-tumor activity, particularly in ATM-deficient models | [4][12] |
| BAY1895344 | ATR | - | Potent and selective | Well-tolerated in Phase I trials, showed tumor growth inhibition | |
| M1774 | ATR | - | Potent, selective, orally administered | Antitumor activity in xenograft models with specific genetic backgrounds (e.g., ARID1A, ATM mutations) | [14] |
Therapeutic Rationale and Synthetic Lethality
The therapeutic strategy for both ATM and ATR inhibitors often relies on the concept of synthetic lethality. Cancer cells with pre-existing defects in certain DDR pathways become exquisitely dependent on the remaining intact pathways for survival.
ATM inhibitors are particularly effective in combination with DNA-damaging agents like radiotherapy and certain chemotherapies that induce DSBs.[10] By inhibiting ATM, the cancer cells' ability to repair these breaks is compromised, leading to mitotic catastrophe and cell death.[10] Furthermore, ATM inhibition can be synthetically lethal with deficiencies in other DNA repair pathways, such as mutations in BRCA1/2 or the Fanconi Anemia pathway.[10]
ATR inhibitors have shown significant promise in tumors with high levels of replication stress, a common hallmark of cancer driven by oncogene activation.[13] Moreover, a key synthetic lethal interaction exists between ATR inhibition and defects in the ATM-p53 pathway.[6] Cells lacking functional ATM or p53 are unable to arrest in G1 to repair DNA damage and become heavily reliant on the ATR-CHK1 pathway to manage replication stress and prevent premature entry into mitosis.[1][6] This makes ATM-deficient tumors particularly vulnerable to ATR inhibition.[4][12]
Experimental Protocols
Western Blot Analysis of DDR Pathway Activation
Objective: To assess the activation or inhibition of ATM and ATR signaling pathways by measuring the phosphorylation of key downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A2780, HEC1B, HeLa) and allow them to adhere overnight.[8] Treat cells with the ATM or ATR inhibitor at various concentrations for a predetermined time (e.g., 1-2 hours) before inducing DNA damage (e.g., with cisplatin, etoposide, or ionizing radiation).[8][9]
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of ATM (p-ATM Ser1981), ATR, CHK1 (p-CHK1 Ser345), CHK2 (p-CHK2 Thr68), and γH2AX overnight at 4°C.[8]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability/Clonogenic Survival Assay
Objective: To determine the cytotoxic and cytostatic effects of ATM and ATR inhibitors alone or in combination with DNA-damaging agents.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor, the DNA-damaging agent, or a combination of both.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Conclusion
Both ATM and ATR inhibitors represent promising therapeutic strategies for a range of cancers. The choice between targeting ATM or ATR depends on the specific genetic context of the tumor and the nature of the co-administered therapy. ATM inhibitors show great potential as sensitizers for DSB-inducing treatments. In contrast, ATR inhibitors are particularly effective in tumors with high replication stress and defects in the ATM pathway, exploiting a powerful synthetic lethal relationship. As our understanding of the intricate crosstalk within the DDR network deepens, the rational combination of these inhibitors with each other, or with other targeted agents like PARP inhibitors, will likely pave the way for more effective and personalized cancer treatments.
References
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the kinase activities of ATR and ATM exhibits therapeutic potential in a mouse model of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Facebook [cancer.gov]
- 12. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Combination of ATM and PARP Inhibitors: A Synergistic Approach to Cancer Therapy
A detailed guide for researchers and drug development professionals on the synergistic effects of combining Ataxia Telangiectasia Mutated (ATM) and Poly (ADP-ribose) Polymerase (PARP) inhibitors in cancer treatment. This guide provides a comprehensive overview of the underlying mechanisms, comparative experimental data, and detailed protocols.
The combination of ATM and PARP inhibitors represents a promising strategy in cancer therapy, leveraging the principle of synthetic lethality to selectively kill cancer cells with specific DNA damage response (DDR) deficiencies. ATM and PARP are key players in the intricate network of DDR pathways. While PARP is crucial for the repair of single-strand breaks (SSBs), ATM is a primary sensor and transducer of double-strand breaks (DSBs).[1][2] The simultaneous inhibition of both pathways leads to a catastrophic accumulation of DNA damage and subsequent cell death in cancer cells.
The rationale for this combination lies in the fact that inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of DSBs.[3][4] In healthy cells, these DSBs are efficiently repaired by homologous recombination (HR), a process in which ATM plays a pivotal role. However, in cancer cells with compromised ATM function, or when ATM is pharmacologically inhibited, these DSBs cannot be repaired, leading to genomic instability and apoptosis.[3][5] This synthetic lethal interaction makes the combination of ATM and PARP inhibitors a highly selective and potent anti-cancer strategy.
Quantitative Analysis of Synergistic Effects
The synergistic cytotoxicity of combined ATM and PARP inhibition has been demonstrated across various cancer cell lines. The data presented below summarizes the key findings from preclinical studies, highlighting the enhanced efficacy of the combination therapy compared to monotherapy.
| Cancer Type | Cell Line | ATM Inhibitor (Concentration) | PARP Inhibitor (Concentration) | Synergy Score (ZIP Model) | Key Findings & Reference |
| Osteosarcoma | SAOS2 | Not specified | Olaparib (low nM) | Highly synergistic | Combined chemical inhibition yielded highly synergistic ZIP scores.[6][7] |
| Osteosarcoma | CAL72 | Not specified | Olaparib (low nM) | Highly synergistic | Synergy was achieved with both drugs in the low nanomolar range.[6][7] |
| Colorectal Adenocarcinoma | DLD-1 (ATM KO) | N/A (CRISPR KO) | Niraparib | N/A | 45-fold increased sensitivity to niraparib compared to parental cells.[5][8] |
| Endometrial Cancer | Ishikawa | KU-55933 | Olaparib | N/A | Combination treatment dramatically elevated the apoptosis rate to over 80%.[9] |
| Endometrial Cancer | Hec-108 | KU-55933 | Olaparib | N/A | Sensitivity to Olaparib was significantly improved by treatment with KU-55933.[9] |
Signaling Pathways and Mechanisms of Action
The synergistic interaction between ATM and PARP inhibitors is rooted in their complementary roles in the DNA damage response pathway. The following diagram illustrates the key signaling events.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to assess the synergistic effects of ATM and PARP inhibitors.
Cell Viability Assay (ATP-based)
This protocol is adapted from studies investigating the synergistic cytotoxicity of ATM and PARP inhibitors in osteosarcoma cell lines.[6]
1. Cell Culture:
-
Osteosarcoma cell lines (e.g., SAOS2, CAL72) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
ATM inhibitor (e.g., KU-60019) and PARP inhibitor (e.g., olaparib) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of each drug and their combinations are prepared in the culture medium. The final DMSO concentration should be kept below 0.1%.
3. Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing the single agents or their combinations at various concentrations.
-
A vehicle control (DMSO) is included in each experiment.
-
Cells are incubated for 72 hours.
4. Data Acquisition and Analysis:
-
Cell viability is assessed using a commercial ATP-based luminescence assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Synergy is quantified using the Zero Interaction Potency (ZIP) model or other appropriate models like the Chou-Talalay method.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the synergistic effects of ATM and PARP inhibitors in vitro.
Conclusion
The combination of ATM and PARP inhibitors represents a powerful and selective therapeutic strategy for cancers with deficiencies in the DNA damage response. The preclinical data strongly support the synergistic interaction between these two classes of drugs, leading to enhanced cancer cell killing. Further investigation in clinical settings is warranted to translate these promising preclinical findings into effective cancer therapies. This guide provides a foundational understanding for researchers and drug developers interested in exploring this exciting area of oncology.
References
- 1. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of ATM with KU-55933 Sensitizes Endometrial Cancer Cell Lines to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New ATM Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy.[1] The development of potent and selective ATM inhibitors is crucial to enhance the therapeutic window of these combination treatments. This guide provides a framework for validating the specificity of a new ATM inhibitor, using M3541 as a representative example, and compares its performance against other established inhibitors.
Comparative Kinase Inhibitory Activity
A crucial first step in validating a new ATM inhibitor is to determine its potency and selectivity against ATM and other closely related kinases of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATR, DNA-PK, and mTOR. High selectivity is desirable to minimize off-target effects.[2]
Table 1: In Vitro Inhibitory Activity (IC50) of ATM Inhibitors Against a Panel of PIKK Family Kinases
| Inhibitor | ATM (nM) | ATR (nM) | DNA-PK (nM) | mTOR (nM) | PI3Kα (nM) |
| M3541 (New Inhibitor) | 0.25 [3] | >10,000[4] | >10,000[4] | >10,000[4] | >10,000[4] |
| KU-55933 | 13[5] | >100,000[5] | 2,500[5] | 9,300[5] | 16,600[5] |
| KU-60019 | 6.3[5] | - | - | - | - |
| AZD0156 | 0.58[5] | - | - | - | - |
As shown in Table 1, M3541 demonstrates sub-nanomolar potency against ATM and exceptional selectivity, with IC50 values for other PIKK family members being significantly higher.[2][4] This high degree of selectivity is a promising characteristic for a new therapeutic candidate.
Cellular On-Target Engagement
To confirm that the inhibitor engages ATM within a cellular context, it is essential to assess the phosphorylation of downstream ATM targets. Upon DNA damage, ATM phosphorylates a cascade of proteins, including CHK2, p53, and KAP1.[6]
Table 2: Cellular IC50 Values for Inhibition of ATM Signaling
| Inhibitor | Cell Line | ATM Target | Cellular IC50 (nM) |
| M3541 | A549 | p-CHK2 (Thr68) | 2.7[7] |
| AZD0156 | HSC4/CAL33 | (Cell Viability) | 8100/4700[8] |
The data indicates that M3541 effectively inhibits the phosphorylation of a key downstream target of ATM in cells at low nanomolar concentrations, confirming its on-target activity.
Visualizing the ATM Signaling Pathway and Validation Workflow
To better understand the inhibitor's mechanism and the process of its validation, the following diagrams illustrate the key pathways and experimental steps.
Caption: ATM signaling in response to DNA double-strand breaks.
Caption: Experimental workflow for validating ATM inhibitor specificity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compound on the kinase's enzymatic activity.
-
Objective: To determine the IC50 value of the new inhibitor against ATM and other kinases.
-
Materials:
-
Recombinant human ATM, ATR, DNA-PK, mTOR, and PI3K kinases.
-
Kinase-specific substrates (e.g., GST-p53 for ATM).
-
ATP (at or near the Km for each kinase).
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).[9]
-
Test inhibitor at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor to the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 90 minutes).[9]
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Western Blot Analysis for Cellular ATM Signaling
This method verifies that the inhibitor blocks ATM signaling within cancer cells.
-
Objective: To assess the inhibitor's effect on the phosphorylation of ATM and its downstream targets (p-CHK2, p-p53) in response to DNA damage.
-
Materials:
-
Cancer cell line (e.g., A549).
-
Test inhibitor.
-
DNA damaging agent (e.g., ionizing radiation (IR) or bleomycin).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, and a loading control (e.g., actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (e.g., ECL).
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the inhibitor for 1-2 hours.[10]
-
Induce DNA damage (e.g., expose to 5 Gy of IR).[10]
-
Incubate for a specified time (e.g., 1-6 hours) to allow for ATM signaling.[10]
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the reduction in phosphorylation of ATM targets.
-
Cell Viability Assay in ATM-Proficient vs. ATM-Deficient Cells
This assay confirms that the cytotoxic effects of the inhibitor, especially in combination with DNA-damaging agents, are specifically due to the inhibition of ATM.
-
Objective: To compare the effect of the inhibitor on the viability of cells with and without functional ATM.
-
Materials:
-
Isogenic cell line pairs: one with wild-type ATM (ATM+/+) and one with ATM knocked out or deficient (ATM-/-).
-
Test inhibitor.
-
DNA damaging agent (e.g., olaparib, cisplatin).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed both ATM+/+ and ATM-/- cells in 96-well plates.
-
Treat the cells with a dose range of the inhibitor, alone or in combination with a DNA-damaging agent.
-
Incubate for a period sufficient to observe effects on cell proliferation (e.g., 72 hours).[11]
-
Measure cell viability using a luminescence-based assay.[11]
-
Compare the dose-response curves between the ATM+/+ and ATM-/- cell lines. A specific ATM inhibitor should show significantly less cytotoxic potentiation in ATM-/- cells.
-
By following this comprehensive guide, researchers can rigorously validate the specificity of a new ATM inhibitor, providing the robust data necessary for further preclinical and clinical development. The high potency and selectivity of inhibitors like M3541 exemplify the progress in this field, offering promising avenues for enhancing cancer therapy.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
ATM vs. DNA-PK Inhibitors: A Comparative Guide to Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing the efficacy of radiotherapy, a cornerstone of cancer treatment, researchers are increasingly focusing on the intricate DNA Damage Response (DDR) network. Within this network, two pivotal kinases, Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), have emerged as prime targets for therapeutic intervention. Inhibiting these kinases can prevent cancer cells from repairing the DNA damage induced by ionizing radiation, leading to a phenomenon known as radiosensitization. This guide provides an objective comparison of ATM and DNA-PK inhibitors as radiosensitizing agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.
Signaling Pathways: ATM and DNA-PK in the DNA Damage Response
Upon induction of DNA double-strand breaks (DSBs) by ionizing radiation, both ATM and DNA-PK are rapidly activated, initiating distinct but interconnected signaling cascades to orchestrate cell cycle arrest and DNA repair.
ATM Signaling Pathway
ATM is the primary sensor of DSBs and, once activated, phosphorylates a multitude of downstream substrates. This cascade leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, allowing time for DNA repair, predominantly through the high-fidelity Homologous Recombination (HR) pathway.
Caption: ATM signaling cascade initiated by DNA double-strand breaks.
DNA-PK Signaling Pathway
DNA-PK is the key kinase in the Non-Homologous End Joining (NHEJ) pathway, the predominant and faster, albeit more error-prone, DSB repair mechanism. It is activated when the Ku70/80 heterodimer binds to broken DNA ends, recruiting the catalytic subunit (DNA-PKcs).
Caption: DNA-PK signaling in the Non-Homologous End Joining (NHEJ) pathway.
Preclinical Data: ATM vs. DNA-PK Inhibitors in Radiosensitization
Numerous preclinical studies have demonstrated the potential of both ATM and DNA-PK inhibitors to sensitize cancer cells to radiation. The following tables summarize key quantitative data from representative studies.
In Vitro Radiosensitization Data
| Inhibitor Class | Compound | Cell Line | Concentration | Radiation Dose | Key Findings & Dose Enhancement Factor (DEF) | Reference |
| ATM Inhibitor | AZD1390 | U87MG (Glioblastoma) | 100 nM | 2-6 Gy | Preferentially radiosensitized p53 mutant glioma cells compared to p53 wild type. | [1] |
| ATM Inhibitor | KU-60019 | Glioma Cell Lines | Not Specified | Not Specified | Effective radiosensitizer in glioma cell lines. | [2] |
| ATM Inhibitor | AZD0156 | Lung Xenograft Model | Not Specified | Not Specified | Strong radiosensitizer in vitro and in a lung xenograft model. | [1] |
| DNA-PK Inhibitor | M3814 | QGP-1, BON (Neuroendocrine) | 500 nM | 2 Gy (daily x4) | Strong radiosensitizing effect; increased γH2AX foci. | [3][4] |
| DNA-PK Inhibitor | AZD7648 | FaDu (Head and Neck) | 3-100 mg/kg (in vivo) | 10 Gy | Dose-dependent increase in time to tumor volume doubling. | [5] |
| DNA-PK Inhibitor | Peposertib (M3814) | GBM PDX Lines | 300 nM | 5 Gy | Significantly increased γH2AX foci at 24 hours post-IR. | [6][7] |
| Dual ATM/DNA-PK | XRD-0394 | MCF-7 (Breast) | 250-1000 nM | Not Specified | Induced a significantly greater degree of radiosensitization than single inhibitors. | [8] |
In Vivo Radiosensitization Data
| Inhibitor Class | Compound | Tumor Model | Dosing Regimen | Key Findings | Reference |
| ATM Inhibitor | AZD1390 | Breast Cancer CNS Metastasis PDX | Pretreatment with AZD1390 + RT | Improved survival in orthotopic models (avg. 222 days vs. 123 days in controls). | [2][9] |
| DNA-PK Inhibitor | M3814 | FaDu Xenografts | 5, 25, or 100 mg/kg PO + 10 Gy IR | Potentiated antitumor activity of IR, leading to complete tumor regression at non-toxic doses. | [10] |
| DNA-PK Inhibitor | AZD7648 | FaDu Xenografts | 3-100 mg/kg PO + 10 Gy IR | Proportional increase in tumor growth delay and skin toxicity with increasing dose. | [5] |
| ATR Inhibitor | AZD6738 | HCT116 p53 null xenografts | 4 fractions of 2 Gy over 4 days with AZD6738 | Significantly delayed tumor growth compared to radiation alone and prolonged survival. | [11][12] |
Experimental Design and Protocols
Evaluating the efficacy of radiosensitizers requires a standardized set of experiments. Below is a typical workflow and detailed protocols for key assays.
Caption: General experimental workflow for evaluating radiosensitizers.
Protocol 1: Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining cell reproductive viability after treatment with ionizing radiation.[13]
Objective: To quantify the ability of single cells to proliferate and form colonies after treatment with an inhibitor and/or radiation.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
-
6-well plates.
-
Fixative solution (e.g., 10% formalin or 4% paraformaldehyde).[14]
-
Staining solution (0.5% crystal violet in methanol).[15]
-
Inhibitor stock solution (ATM or DNA-PK inhibitor).
-
Irradiation source (e.g., X-ray irradiator).
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemacytometer and trypan blue).[14] Calculate the required cell dilutions to seed a specific number of cells per well of a 6-well plate. The number of cells seeded will vary depending on the radiation dose to ensure 50-100 colonies are formed per plate.[14] Plate the cells in triplicate for each condition.
-
Incubation: Allow cells to attach by incubating for 24 hours at 37°C, 5% CO2.[14]
-
Treatment:
-
For inhibitor treatment, replace the medium with fresh medium containing the desired concentration of the ATM or DNA-PK inhibitor. Incubate for a predetermined time (e.g., 2 hours) before irradiation.
-
Control wells should receive medium with the vehicle (e.g., DMSO).
-
-
Irradiation: Transfer the plates to the irradiator. Irradiate each set of plates with the appropriate dose (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: After irradiation, wash the cells with PBS and replace the medium with fresh, drug-free medium. Return the plates to the incubator for 9-14 days to allow colony formation (a colony is defined as a cluster of at least 50 cells).[13][14]
-
Fixing and Staining:
-
After the incubation period, aspirate the medium and wash the plates gently with PBS.[14]
-
Add 1 mL of fixative to each well and incubate for at least 2 hours at room temperature.[14]
-
Remove the fixative and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 10-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the non-irradiated control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Protocol 2: γH2AX Foci Formation Assay
This immunofluorescence assay quantifies DSBs by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DNA damage.[16]
Objective: To visualize and quantify the formation and resolution of DNA double-strand breaks.
Materials:
-
Cells cultured on chamber slides or coverslips.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.[17]
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Primary Antibody: Anti-phospho-Histone H2AX (Ser139) antibody.
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells on chamber slides. The next day, treat with the inhibitor and/or irradiate as per the experimental design.
-
Time Points: Allow cells to recover for specific time points post-irradiation (e.g., 30 minutes for damage induction, 24 hours for repair kinetics).[17]
-
Fixation: At each time point, aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 30 minutes at room temperature.[17]
-
Permeabilization: Wash the cells twice with PBS. Add permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Blocking: Wash twice with PBS. Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's instructions. Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides three times with PBS. Dilute the fluorescent secondary antibody in blocking buffer. Incubate the slides with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Add DAPI solution and incubate for 5-10 minutes.
-
Mounting: Wash once with PBS. Mount a coverslip onto the slide using antifade mounting medium.
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An average of at least 50-100 cells per condition should be analyzed.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses a DNA-intercalating dye like Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Objective: To assess the effect of inhibitors and radiation on cell cycle progression and checkpoint activation.
Materials:
-
Treated and control cells.
-
PBS.
-
Cold 70% ethanol.[18]
-
RNase A solution (100 µg/mL).[19]
-
Propidium Iodide (PI) staining solution (50 µg/mL).[19]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells for each sample. Collect both adherent and floating cells to include apoptotic populations. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of cold 70% ethanol dropwise to the cell suspension for a final concentration of ~70%.[19]
-
Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[19]
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[18]
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Acquisition:
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase after irradiation is indicative of a functional G2 checkpoint, which is often abrogated by DDR inhibitors.[20]
Clinical Development and Outlook
Both ATM and DNA-PK inhibitors are being actively investigated in clinical trials, often in combination with radiotherapy.
-
ATM Inhibitors: Compounds like AZD1390, which can penetrate the blood-brain barrier, are in Phase I trials for glioblastoma, showing a manageable safety profile and preliminary efficacy.[21] The rationale is particularly strong for tumors with p53 mutations, which may exhibit synthetic lethality with ATM inhibition.[1]
-
DNA-PK Inhibitors: Several DNA-PK inhibitors, including peposertib, AZD7648, and CC-115, have entered clinical trials in combination with radiation.[22] Early trials have shown promising preclinical activity, but have also highlighted potential normal tissue toxicities, underscoring the need for careful dose-scheduling and patient selection.[5]
Summary of Comparison
The choice between targeting ATM and DNA-PK for radiosensitization depends on various factors, including tumor type, genetic background, and the desired therapeutic window.
Caption: Logical comparison of ATM and DNA-PK inhibitor strategies.
Both ATM and DNA-PK inhibitors are potent radiosensitizers that disrupt critical DNA repair pathways. ATM inhibition primarily targets cell cycle checkpoints and homologous recombination, with potential for enhanced efficacy in tumors with specific genetic defects like p53 mutations. DNA-PK inhibition directly blocks the major DSB repair pathway, NHEJ, which may offer broader applicability. The development of dual ATM/DNA-PK inhibitors presents an intriguing strategy to maximize radiosensitization.[8] As these agents progress through clinical trials, the identification of predictive biomarkers and the management of potential toxicities will be critical to successfully integrating them into standard radiotherapy regimens and improving outcomes for cancer patients.
References
- 1. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATM-Inhibitor AZD1390 Is a Radiosensitizer for Breast Cancer CNS Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Clonogenic survival assay [bio-protocol.org]
- 16. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. aacr.org [aacr.org]
- 22. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Predictive Biomarkers for ATM Inhibitor Sensitivity
For Researchers, Scientists, and Drug Development Professionals
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in repairing DNA double-strand breaks (DSBs).[1] Its central function in maintaining genomic integrity makes it an attractive target for cancer therapy.[1][2] ATM inhibitors are designed to disrupt DNA repair in cancer cells, often sensitizing them to other DNA-damaging agents or exploiting existing vulnerabilities in tumor cells through a concept known as synthetic lethality.[3][4]
This guide provides a comparative overview of potential biomarkers for predicting sensitivity to ATM inhibitors, summarizing key experimental data and detailing the methodologies used for their assessment.
The ATM Signaling Pathway in DNA Damage Response
Upon detection of DNA DSBs, ATM is recruited to the damage site by the Mre11-Rad50-Nbs1 (MRN) complex.[2][5] This initiates a signaling cascade where activated ATM phosphorylates hundreds of downstream substrates to orchestrate DNA repair, cell-cycle arrest, and, in cases of severe damage, apoptosis.[5][6][7] Key targets include CHK2, p53, BRCA1, and H2AX.[2][6] Understanding this pathway is fundamental to identifying rational biomarkers for ATM inhibitor efficacy.
Comparison of Predictive Biomarkers
The primary strategy for ATM inhibitors involves exploiting synthetic lethality, a principle where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.[4] Tumors with pre-existing defects in other DDR pathways may therefore be uniquely sensitive to ATM inhibition.
| Biomarker Category | Specific Biomarker | Cancer Type(s) | Method of Detection | Key Quantitative/Qualitative Finding |
| Genomic Alterations (Synthetic Lethality) | ATM Loss-of-Function Mutations | Mantle Cell Lymphoma, Prostate Cancer | Next-Generation Sequencing (NGS) | ATM loss-of-function robustly sensitizes cells to ATR inhibitors, a synthetic lethal interaction.[8][9] |
| Biallelic ATM Truncating Mutations | Various Solid Tumors (PDX models) | Whole-Exome Sequencing (WES) | Biallelic truncations are linked to ATM protein loss and a general trend toward greater DDRi sensitivity.[10] | |
| Epigenetic Silencing of BEND4 | Pancreatic Ductal Adenocarcinoma (PDAC) | Methylation-Specific PCR | BEND4 methylated PDAC cells were more sensitive to the ATM inhibitor AZD0156 in vitro and in vivo.[11] | |
| RAD50 Mutations | Colon Cancer (outlier response case) | Whole-Genome Sequencing | A patient with ATM and RAD50 mutations showed an outlier response to a CHK1/2 inhibitor with irinotecan.[12] | |
| Functional / Pharmacodynamic Biomarkers | Phospho-CHK2 (pCHK2) at Thr68 | Head and Neck (FaDu Xenografts) | Western Blot, IHC | pCHK2 levels correlate with ATM inhibition; M3541 suppressed radiation-induced pCHK2 increase in tumors.[13] |
| Phospho-KAP1 (pKAP1) | Various Solid Tumors (PDX models) | Western Blot | Baseline pKAP1 expression was evaluated as a marker of ATM signaling activity to correlate with drug response.[10] | |
| RAD51 Foci Formation | Various Solid Tumors (PDX models) | Immunofluorescence | Used as a functional readout of homologous recombination (HR) proficiency/deficiency to stratify response.[10] | |
| Protein Expression | ATM Protein Loss | Various Solid Tumors (PDX models) | Immunohistochemistry (IHC), Western Blot | Complete ATM protein loss, often linked to biallelic mutations, best enriched for sensitivity to DDR inhibitors.[10] |
Logical Framework: Synthetic Lethality
The efficacy of ATM inhibitors is often predicated on the concept of synthetic lethality. When a tumor has a deficiency in one DNA repair pathway (e.g., due to BEND4 silencing), it becomes critically dependent on the ATM pathway for survival. Inhibiting ATM in this context leads to catastrophic DNA damage and cell death.
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of biomarkers. Below are summarized protocols for key assays mentioned in the literature.
Immunohistochemistry (IHC) for ATM Protein Expression
This method is used to assess the presence or absence of ATM protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Protocol Summary:
-
Sectioning: Cut 4-5 µm sections from FFPE tumor blocks and mount on charged slides.
-
Deparaffinization & Rehydration: Deparaffinize sections using xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against total ATM (e.g., rabbit monoclonal) overnight at 4°C.
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize with a chromogen like 3,3'-Diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining & Mounting: Counterstain nuclei with hematoxylin. Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Analysis: Score slides based on the percentage of positive tumor cells and staining intensity (H-score). Complete loss of staining in tumor cells, with positive internal controls (e.g., stromal cells), indicates ATM deficiency.[10]
-
Western Blot for Phospho-Protein Biomarkers (e.g., pCHK2)
This technique quantifies the level of specific phosphorylated proteins in cell or tissue lysates, providing a readout of pathway activity.
-
Protocol Summary:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-pCHK2 Thr68) overnight at 4°C.[13] Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Normalization: Strip the membrane and re-probe for a loading control (e.g., β-actin or Vinculin) or the total protein of interest to normalize the phospho-signal.[10]
-
RAD51 Foci Formation Assay by Immunofluorescence (IF)
This functional assay measures the ability of cells to form RAD51 foci at sites of DNA damage, a critical step in homologous recombination (HR) repair. A deficient HR pathway can confer sensitivity to DDR inhibitors.
-
Protocol Summary:
-
Cell Culture & Treatment: Culture cells on coverslips and treat with a DNA-damaging agent (e.g., ionizing radiation) to induce DSBs.
-
Fixation & Permeabilization: After a recovery period (e.g., 4-6 hours) to allow for foci formation, fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against RAD51.[10] Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining & Mounting: Counterstain DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A cell is often considered "RAD51-positive" or HR-proficient if it forms a threshold number of foci (e.g., >5) after damage.
-
Biomarker Validation Workflow
The identification and validation of a predictive biomarker is a multi-step process, moving from preclinical discovery to clinical utility.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM Signaling | GeneTex [genetex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of ATM Inhibitor-2 (KU-60019)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ATM Inhibitor-2, also known as KU-60019, against other alternative ATM inhibitors. The information is supported by experimental data to facilitate objective evaluation and informed decision-making in research and drug development.
Ataxia-Telangiectasia Mutated (ATM) Kinase: A Critical Target in Cancer Therapy
Ataxia-telangiectasia mutated (ATM) kinase is a primary regulator of the DNA damage response (DDR), a crucial network of cellular pathways that repair DNA lesions and maintain genomic stability.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates, including p53 and Chk2, to initiate cell cycle arrest, DNA repair, or apoptosis.[1] Many cancer cells exhibit a heightened reliance on specific DDR pathways, making them vulnerable to synthetic lethality when key proteins like ATM are inhibited. This vulnerability presents a strategic opportunity for therapeutic intervention, particularly in combination with DNA-damaging agents like radiotherapy and certain chemotherapies.[1]
This compound (KU-60019): A Second-Generation Inhibitor
KU-60019 is a potent and specific second-generation inhibitor of ATM kinase.[1][2] It was developed as an improvement upon the first-generation inhibitor, KU-55933, exhibiting enhanced potency, solubility, and pharmacokinetic properties.[1][2] KU-60019 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of ATM and thereby preventing the downstream signaling cascade that leads to DNA repair.[2]
In Vitro Efficacy: Potent and Selective Inhibition
KU-60019 has demonstrated significant efficacy in various cancer cell lines, often showing superiority over its predecessor, KU-55933. It effectively radiosensitizes cancer cells, meaning it enhances the cell-killing effects of ionizing radiation.
Comparative IC50 Values of ATM Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| KU-60019 | - | 6.3 | [3] |
| KU-55933 | - | - | [2] |
| AZD1390 | - | 0.78 | [3] |
| AZ31 | - | <1.2 | [3] |
| AZ32 | - | <6.2 | [3] |
| CP-466722 | - | - | [3] |
Note: IC50 values can vary depending on the cell line and assay conditions. The table presents a summary of reported values.
Studies have shown that KU-60019 is approximately 10-fold more effective than KU-55933 at inhibiting the radiation-induced phosphorylation of key ATM targets in human glioma cells.[2] Furthermore, treatment with KU-60019 has been shown to suppress the proliferation of MCF-7 breast cancer cells.[4]
In Vivo Efficacy: Enhancing Standard Cancer Therapies
Preclinical studies using xenograft models have provided strong evidence for the in vivo efficacy of KU-60019, particularly in combination with radiotherapy.
Summary of In Vivo Studies
| ATM Inhibitor | Cancer Model | Combination Therapy | Key Findings | Reference |
| KU-60019 | Orthotopic human glioma xenografts | Ionizing Radiation | Significantly increased survival of irradiated mice.[5] Mutant p53 gliomas were more sensitive to radiosensitization.[5] | [5][6] |
| KU-60019 | Glioblastoma-initiating cells (GICs) | Ionizing Radiation | Delayed GIC proliferation and eradicated radioresistant cells.[7] | [7] |
| KU-60019 | PTEN-deficient prostate tumor xenografts | Ionizing Radiation | Enhanced anti-tumor activity in PTEN-deficient xenografts.[8] | [8] |
| M3541 | Human tumor xenografts | Radiotherapy | Strongly enhanced antitumor activity, leading to complete tumor regressions.[9] | [9] |
These studies highlight the potential of KU-60019 to significantly improve the therapeutic outcomes of standard cancer treatments. The inhibitor has been shown to effectively radiosensitize tumors in vivo, leading to delayed tumor growth and increased survival in animal models.[6][10]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate ATM inhibitors, the following diagrams illustrate the ATM signaling pathway and typical experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of ATM inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without a DNA-damaging agent (e.g., ionizing radiation or chemotherapeutic drug). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Phosphorylated ATM Substrates
-
Cell Lysis: After treatment with this compound and/or a DNA-damaging agent, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ATM substrates (e.g., phospho-p53, phospho-Chk2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the results to a loading control like β-actin or GAPDH.[11][12]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers to calculate tumor volume.[14][15][16]
-
Treatment Administration: Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, combination therapy). Administer the treatments according to the planned schedule and dosage.[17]
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) to assess biomarkers of proliferation and apoptosis, or Western blotting to analyze protein expression and phosphorylation.
Conclusion
This compound (KU-60019) is a promising second-generation ATM inhibitor with potent in vitro and in vivo efficacy. Its ability to sensitize cancer cells to DNA-damaging therapies like radiation makes it a strong candidate for further development, particularly for tumors with specific genetic backgrounds such as p53 mutations. The provided data and protocols offer a solid foundation for researchers to design and conduct further studies to explore the full therapeutic potential of this and other ATM inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Predictability, efficacy and safety of radiosensitization of glioblastoma-initiating cells by the ATM inhibitor KU-60019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATM Kinase Inhibition Preferentially Sensitises PTEN-Deficient Prostate Tumour Cells to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 17. championsoncology.com [championsoncology.com]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of ATM Inhibitor-2 with PIKK Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of ATM Inhibitor-2's performance against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, supported by experimental data and detailed methodologies.
This compound, exemplified here by the potent and selective compound KU-60019, is a second-generation inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular process for maintaining genomic integrity. However, due to structural similarities within the PIKK family, which also includes ATR, DNA-PKcs, mTOR, and SMG-1, the potential for cross-reactivity exists. This guide delves into the selectivity profile of KU-60019, offering a clear comparison of its inhibitory activity across these key kinases.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of KU-60019 against various PIKK family members was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | ATM | DNA-PKcs | ATR | mTOR | SMG-1 |
| IC50 (nM) | 6.3[1] | 1700[1] | >10000[1] | Low Activity | Data Not Available |
| Selectivity (Fold vs. ATM) | 1 | ~270 | >1600 | - | - |
The data clearly demonstrates the high selectivity of KU-60019 for ATM. It is approximately 270-fold more selective for ATM than for DNA-PKcs and shows minimal to no activity against ATR and mTOR at concentrations up to 10 µM[1]. This high degree of selectivity is crucial for minimizing off-target effects and for its utility as a specific probe for ATM function in cellular studies.
Experimental Protocols
The determination of inhibitor potency against PIKK kinases is typically performed using in vitro kinase assays. Below is a detailed methodology for a representative biochemical assay, the LanthaScreen™ Eu Kinase Binding Assay, which is a common platform for kinase inhibitor profiling.
LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of the inhibitor to the kinase of interest. It is a fluorescence resonance energy transfer (FRET)-based competition assay.
Materials:
-
Kinases: Recombinant human ATM, ATR, DNA-PKcs, mTOR, and SMG-1.
-
Inhibitor: KU-60019 (serially diluted in DMSO).
-
Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.
-
Antibody: A Europium (Eu)-labeled anti-tag antibody specific for the kinase.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Plates: 384-well, low-volume, black plates.
-
Plate Reader: A microplate reader capable of time-resolved FRET (TR-FRET) measurements.
Procedure:
-
Compound Plating: A 10-point, 3-fold serial dilution of KU-60019 is prepared in DMSO. 5 µL of each dilution is then transferred to the assay plate.
-
Kinase/Antibody Preparation: A mixture of the specific PIKK kinase and the Eu-labeled antibody is prepared in the assay buffer.
-
Assay Reaction: 5 µL of the kinase/antibody mixture is added to each well of the assay plate containing the inhibitor.
-
Tracer Addition: 5 µL of the tracer is added to all wells. The final volume in each well is 15 µL.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader. The emissions at 665 nm (acceptor) and 615 nm (donor) are measured.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizing the PIKK Signaling Network and Inhibition
To better understand the cellular context of ATM and its related kinases, the following diagrams illustrate the PIKK signaling pathway and the experimental workflow for assessing inhibitor selectivity.
Caption: The PIKK signaling network's response to cellular stress and inhibition by this compound.
References
Confirming ATM Inhibition: A Comparative Guide to Using Phospho-ATM Antibodies
For researchers, scientists, and drug development professionals, accurately confirming the inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase is crucial for advancing cancer therapy and understanding DNA damage response pathways.[1][2][3] This guide provides a comprehensive comparison of methods to confirm ATM inhibition, with a primary focus on the use of phospho-ATM (Ser1981) antibodies. We present experimental data, detailed protocols, and a comparative analysis of alternative approaches to ensure reliable and reproducible results.
The ATM protein kinase plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), initiating signaling cascades that regulate cell cycle checkpoints, DNA repair, and apoptosis.[4][5][6] Upon DNA damage, ATM undergoes autophosphorylation at serine 1981 (Ser1981), which is a critical step for its activation and the dissociation of inactive dimers into active monomers.[4][7][8] Consequently, antibodies specifically recognizing the phosphorylated Ser1981 residue of ATM are invaluable tools for monitoring ATM activity and confirming the efficacy of ATM inhibitors.[9][10]
Comparison of Phospho-ATM (Ser1981) Antibodies
The selection of a highly specific and sensitive phospho-ATM (Ser1981) antibody is paramount for obtaining reliable data. Below is a comparison of commercially available antibodies that have been validated for various applications.
| Antibody Name/Clone | Host/Clonality | Applications Validated | Key Features & Notes | Supplier |
| Phospho-ATM (Ser1981) (D25E5) Rabbit mAb #13050 | Rabbit Monoclonal | WB | Recognizes endogenous levels of ATM only when phosphorylated at Ser1981. Rigorously validated in-house.[4] | Cell Signaling Technology |
| Anti-phospho-ATM (Ser1981) Antibody, clone 10H11.E12 | Mouse Monoclonal | WB, ICC, IF, IP | Recognizes human and mouse p-ATM. Has been used in multiple publications.[5][8][11] | Merck Millipore, Invitrogen |
| Phospho-ATM (Ser1981) Rabbit mAb (D6H9) #5883S | Rabbit Monoclonal | WB | Praised for clean bands and good separation from total ATM.[12] | Cell Signaling Technology |
| Anti-ATM (phospho Ser1981) Antibody (A10862) | Rabbit Polyclonal | WB | Shows a strong, specific signal in irradiated cells that is absent with an ATM inhibitor.[9] | Biorbyt |
| Human/Mouse/Rat Phospho-ATM (S1981) Antibody (AF1655) | Rabbit Polyclonal | WB, Simple Western | Detects human, mouse, and rat p-ATM. Phospho-specificity confirmed by phosphatase treatment.[13] | R&D Systems |
Experimental Protocols
Accurate confirmation of ATM inhibition requires robust and optimized experimental protocols. Here are detailed methodologies for Western Blotting and Immunofluorescence using phospho-ATM (Ser1981) antibodies.
Western Blot Protocol for Phospho-ATM (Ser1981)
This protocol is designed to detect the phosphorylation of ATM at Ser1981 in cell lysates.
-
Cell Lysis:
-
Treat cells with DNA damaging agents (e.g., ionizing radiation, etoposide, or neocarzinostatin) with or without an ATM inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or pass lysates through a needle to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Resolve 30-50 µg of protein per lane on a low-percentage (e.g., 6%) SDS-PAGE gel to ensure good separation of the high molecular weight ATM protein (~370 kDa).
-
Transfer proteins to a PVDF membrane overnight at 4°C at a low voltage (e.g., 25V).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary phospho-ATM (Ser1981) antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Immunofluorescence Protocol for Phospho-ATM (Ser1981)
This protocol allows for the visualization of phosphorylated ATM foci at sites of DNA damage within the cell nucleus.
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in imaging-grade multi-well plates.[14]
-
Induce DNA damage in the presence or absence of an ATM inhibitor.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary phospho-ATM (Ser1981) antibody (e.g., 1:250 dilution) for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody in the dark for 1 hour at room temperature.[15]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Image using a fluorescence or confocal microscope.
-
Alternative Methods for Confirming ATM Inhibition
While phospho-ATM (Ser1981) antibodies are a direct measure of ATM activation, examining the phosphorylation status of downstream substrates provides an alternative and complementary approach to confirm ATM inhibition.
| Method | Principle | Advantages | Disadvantages |
| Phospho-ATM (Ser1981) Western Blot/IF | Directly measures the autophosphorylation of ATM at Ser1981, a key activation event.[4][7] | Direct evidence of ATM activation state. High specificity. | ATM is a low-abundance protein, which can make detection challenging. High molecular weight requires optimized gel electrophoresis and transfer conditions. |
| Phospho-CHK2 (Thr68) Western Blot | Measures the phosphorylation of CHK2, a key downstream substrate of ATM in the DNA damage response pathway.[2][16] | Robust and reliable readout of ATM kinase activity. Often more sensitive than direct p-ATM detection. | Indirect measure of ATM activity. CHK2 can be phosphorylated by other kinases in certain contexts. |
| Phospho-p53 (Ser15) Western Blot | Measures the phosphorylation of p53 at Serine 15, another important downstream target of ATM.[2][17] | Provides functional confirmation of ATM pathway inhibition. p53 is a well-characterized tumor suppressor. | Indirect measure. p53 can be phosphorylated by other kinases, including ATR and DNA-PK.[17] |
| In Vitro Kinase Assay | Directly measures the ability of immunoprecipitated ATM to phosphorylate a known substrate in a test tube.[6] | Quantitative and direct measurement of ATM enzymatic activity. | Can be technically challenging and may not fully reflect the cellular context. |
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: ATM Signaling Pathway in Response to DNA Damage.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Phospho-ATM (Ser1981) (D25E5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-ATM (Ser1981) Monoclonal Antibody (10H11) (MA1-2020) [thermofisher.com]
- 6. Detecting ATM-Dependent Chromatin Modification in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophosphorylation at serine 1981 stabilizes ATM at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 抗磷酸ATM(Ser1981)抗体,克隆10H11.E12 clone 10H11.E12, Upstate®, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 9. Anti-ATM (phospho Ser1981) Antibody (A10862) | Antibodies.com [antibodies.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biocompare.com [biocompare.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. Purified Mouse anti-ATM (pS1981) [bdbiosciences.com]
- 15. usbio.net [usbio.net]
- 16. ATM inhibition drives metabolic adaptation via induction of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of ATM-Deficient Cell Lines as Negative Controls in Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and drug discovery, the use of appropriate controls is paramount to generating robust and reproducible data. Among the various tools available to researchers, ATM-deficient cell lines have emerged as a cornerstone for validating the specificity of therapeutic agents targeting the DNA Damage Response (DDR) pathway. This guide provides a comprehensive comparison of ATM-deficient and ATM-proficient cell lines, supported by experimental data and detailed protocols, to aid in the design and interpretation of experiments.
The Gatekeeper of the Genome: Ataxia-Telangiectasia Mutated (ATM) Kinase
Ataxia-telangiectasia mutated (ATM) is a serine/threonine protein kinase that acts as a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] In healthy cells, ATM exists as an inactive dimer. Upon sensing DSBs, it undergoes autophosphorylation and monomerizes, initiating a signaling cascade that orchestrates DNA repair, cell cycle arrest, and, in cases of irreparable damage, apoptosis.[2][4][5] This intricate network of downstream targets includes key proteins like p53, CHK2, and BRCA1, highlighting ATM's central role in maintaining genomic integrity.[2][3][4]
The critical function of ATM is underscored by the devastating genetic disorder ataxia-telangiectasia (A-T), which arises from mutations in the ATM gene. A-T patients exhibit severe symptoms, including neurodegeneration, immunodeficiency, and a high predisposition to cancer.[1][6]
ATM-Deficient Cell Lines: A Powerful Tool for Target Validation
The absence of functional ATM protein in certain cancer cell lines, or the ability to engineer this deficiency using techniques like shRNA or CRISPR/Cas9, provides an invaluable negative control for studying the DDR.[1][6][7] These cell lines allow researchers to unequivocally demonstrate that the effects of a particular drug are dependent on the presence and activity of ATM.
A prime example is the study of Poly (ADP-ribose) polymerase (PARP) inhibitors. While highly effective in cancers with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), their efficacy in the context of ATM status has been a subject of intense investigation.[1][7] Studies have consistently shown that ATM-deficient cell lines are significantly more sensitive to PARP inhibitors compared to their ATM-proficient counterparts.[1][8]
Similarly, inhibitors of the related kinase, ATR (Ataxia-Telangiectasia and Rad3-related), which is activated by single-stranded DNA, have shown synthetic lethality in combination with PARP inhibitors specifically in ATM-deficient cells.[6][7] This highlights the dependency of ATM-deficient cells on the ATR pathway for survival, a vulnerability that can be exploited therapeutically.[9]
Comparative Performance: ATM-Proficient vs. ATM-Deficient Cell Lines
The following tables summarize the differential responses of ATM-proficient and ATM-deficient cell lines to various DNA damaging agents and targeted inhibitors.
| Cell Line Pair | Treatment | Endpoint | ATM-Proficient Response | ATM-Deficient Response | Reference |
| HCT116 (p53+/+) vs. HCT116 shATM | Olaparib (3 µM) | Clonogenic Survival | >20% survival | ~0.3% survival | [1] |
| PC-3 vs. PC-3 ATM-deficient (CRISPR) | Olaparib (1 µM) + AZD6738 (0.3 µM) | Cell Viability (144h) | Minimal effect | 83% decrease | [6] |
| Panc 10.05 vs. Panc 10.05 shATM | Olaparib + AZD6738 | Apoptosis (Annexin V) | No significant increase | Significant increase in cell death | [6] |
| MCL cell lines (Z138, UPN1) vs. MCL cell lines (Granta-519, UPN2) | Ionizing Radiation (2 Gy) | Radiosensitivity | Less sensitive | Significantly more radiosensitive | [8] |
| A549 vs. A549 shATM | Olaparib | Cell Cycle | Normal progression | Reversible G2 arrest | [6][7] |
| Cell Line | ATM Status | p53 Status | Key Finding | Reference |
| SK-CO-1 | Deficient | Wild-type | Sensitive to olaparib | [1] |
| HCT116 | Proficient | Wild-type | Resistant to olaparib alone | [1] |
| HCT116 shATM | Deficient | Wild-type | Sensitive to olaparib | [1] |
| HCT116 p53-/- shATM | Deficient | Null | Enhanced sensitivity to olaparib | [1] |
| PC-3 | Proficient | Null | Resistant to olaparib or ATRi alone | [6][7] |
| PC-3 ATM-deficient | Deficient | Null | Sensitive to combination of olaparib and ATRi | [6][7] |
Visualizing the ATM Signaling Pathway and Experimental Workflow
To better understand the central role of ATM and how ATM-deficient cell lines are utilized in experiments, the following diagrams illustrate the ATM signaling pathway and a typical experimental workflow.
References
- 1. ATM-Deficient Colorectal Cancer Cells Are Sensitive to the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. ATM-deficiency sensitizes Mantle Cell Lymphoma cells to PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Landscape of ATM Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic window of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors is paramount for their successful clinical translation. This guide provides a comparative analysis of different ATM inhibitors, summarizing key preclinical and clinical data to aid in the assessment of their therapeutic potential.
ATM kinase is a critical regulator of the DNA damage response (DDR), making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy and chemotherapy.[1] The therapeutic window, a measure of a drug's efficacy versus its toxicity, is a crucial determinant of its clinical utility. This guide synthesizes available data on several ATM inhibitors to facilitate a comparative assessment of their therapeutic windows.
Comparative Analysis of ATM Inhibitors
The following tables summarize key preclinical and clinical data for several ATM inhibitors. This information is crucial for comparing their potency, selectivity, and safety profiles, which collectively define their therapeutic window.
Preclinical Efficacy and Potency
| Inhibitor | Target IC50 (nM) | Cell-based IC50 (nM) | Combination Synergy | Key Preclinical Findings |
| KU-55933 | 13 | - | Radiosensitization, Chemosensitization (Topoisomerase poisons) | First selective ATM inhibitor; enhanced cytotoxicity of DNA-damaging agents in vitro.[2] |
| KU-60019 | 6.3 | - | Radiosensitization (Glioblastoma) | More potent and soluble successor to KU-55933; effective in radiosensitizing glioma cells.[3] |
| KU59403 | - | - | Chemosensitization (Topoisomerase poisons) | Demonstrated in vivo chemosensitization in human cancer xenograft models without major toxicity.[4] |
| AZD0156 | 0.58 | 0.58 (in cells) | Radiosensitization, PARP inhibitors (Olaparib), Chemosensitization (Irinotecan) | Potent and selective inhibitor; impedes repair of olaparib-induced DNA damage.[2][5] |
| AZD1390 | 0.78 | - | Radiosensitization (Glioblastoma) | High potency, selectivity, and ability to cross the blood-brain barrier.[6][7] |
| M3541 | < 1 | - | Radiosensitization | Highly potent and selective; enhances antitumor activity of ionizing radiation in vivo.[8] |
| M4076 | - | - | DNA-damaging therapy, other DDR inhibitors | Potent and selective oral inhibitor.[9][10] |
Clinical Trial Data and Safety Profile
| Inhibitor | Phase I Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Treatment-Related Adverse Events (TRAEs) | Clinical Trial Identifier |
| AZD1390 | 300 mg (with IMRT in newly diagnosed GBM), 400 mg (with IMRT in recurrent GBM) | Skeletal muscle toxicity, radiation skin injury | Fatigue, nausea, headache, radiation skin injury[7][11] | NCT03423628 |
| M4076 | 300 mg once daily (monotherapy) | Not specified | Rash, anemia, hypersensitivity[9][10] | NCT04882917 |
| AZD0156 | - | Hematologic toxicity (in combination with PARP inhibitors) | - | NCT02588105 |
| M3541 | Not established (in combination with palliative RT) | Reported in one patient | Gastrointestinal side effects, hematopoietic and lymphatic system effects, skin radiotoxicity[8] | - |
Key Experimental Methodologies
The assessment of the therapeutic window of ATM inhibitors relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compounds.[12]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[12][13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[12][14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[14]
Western Blotting for ATM Signaling
Western blotting is used to detect specific proteins in a sample and can be employed to assess the inhibition of ATM signaling by measuring the phosphorylation of its downstream targets.
-
Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).[15]
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a 6% gel is suitable for the large ATM protein).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ATM, phospho-CHK2) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[15]
In Vivo Toxicity Studies in Animal Models
In vivo studies are essential for evaluating the systemic toxicity of ATM inhibitors.
-
Animal Model: Utilize appropriate animal models, such as immunodeficient mice bearing human tumor xenografts.[4]
-
Drug Administration: Administer the ATM inhibitor via a clinically relevant route (e.g., oral gavage) at various doses.[4]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Hematological and Biochemical Analysis: Collect blood samples at specified time points for complete blood counts and serum chemistry analysis to assess for hematological and organ-specific toxicities.
-
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any drug-related tissue damage.
Visualizing ATM Signaling and Experimental Logic
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for Assessing ATM Inhibitor Therapeutic Window.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aacr.org [aacr.org]
- 8. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol for ATM Antibody (NB100-307): Novus Biologicals [novusbio.com]
- 17. Western blot protocol | Abcam [abcam.com]
Unlocking Synergistic Potential: A Comparative Guide to ATM Inhibitors in Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Ataxia Telangiectasia Mutated (ATM) inhibitors when combined with conventional chemotherapy agents. Supported by experimental data, this document delves into the enhanced anti-tumor efficacy of these combinations, offering insights into their mechanisms of action and outlining detailed experimental protocols.
The inhibition of ATM, a key protein kinase in the DNA damage response (DDR) pathway, has emerged as a promising strategy to sensitize cancer cells to the cytotoxic effects of chemotherapy.[1][2] By disabling the cell's ability to repair the DNA double-strand breaks (DSBs) induced by many chemotherapeutic agents, ATM inhibitors can lead to a synergistic increase in cancer cell death.[3] This guide explores the preclinical evidence for this synergy across various cancer types and drug combinations.
Quantitative Analysis of Synergy
The synergistic effect of combining ATM inhibitors with chemotherapy has been quantified in numerous preclinical studies. The combination index (CI), a widely used metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, provides a clear measure of this enhanced efficacy.
| ATM Inhibitor | Chemotherapy Agent | Cancer Cell Line(s) | Combination Index (CI) / Synergy Score | Key Findings |
| AZD0156 | Irinotecan (SN-38) | Colorectal Cancer Models | Bliss Synergy Score > 1 | Enhanced effects on cellular proliferation and regrowth, with increased G2/M arrest.[4] |
| M4076 | PARP Inhibitors (e.g., Olaparib, Talazoparib) | Various Cancer Cell Lines | Strong synergistic effect (Median Bliss excess > 0.1) | PARP inhibitors were identified as the most synergistic combination partners out of 79 anticancer drugs.[5] |
| M4076 | Topoisomerase I Inhibitors (Irinotecan, Topotecan) | Various Cancer Cell Lines | Strong synergistic effect (Median Bliss excess > 0.1) | Demonstrated a pronounced and broad synergistic combination effect.[5] |
| KU-60019 | Topoisomerase II Inhibitors | Lung Cancer Cells | Synergistic | Significantly increased chemosensitization and cell death.[6] |
| AZ31 | Irinotecan | Colorectal Cancer Models | Synergistic | Enhanced antitumor effects observed in preclinical models.[6] |
| AZD1390 | Cisplatin | Breast Cancer Cells (MCF-7, MDA-MB-231) | Synergistic | Enhanced cisplatin-mediated apoptosis at low doses. |
| KU55933 | Doxorubicin | Not specified | Synergistic | Doxorubicin-induced ATM phosphorylation was dramatically inhibited.[7] |
Signaling Pathways and Experimental Workflows
To understand the basis of this synergy, it is crucial to visualize the underlying molecular mechanisms and the experimental approaches used to evaluate them.
ATM Signaling Pathway in DNA Damage Response
Chemotherapeutic agents that induce DNA double-strand breaks activate the ATM signaling cascade. ATM, in turn, phosphorylates a host of downstream targets to initiate cell cycle arrest and DNA repair. Inhibition of ATM abrogates these repair mechanisms, leading to the accumulation of lethal DNA damage.
Caption: ATM signaling pathway in response to chemotherapy-induced DNA damage.
Experimental Workflow for Evaluating Synergy
A typical preclinical workflow to assess the synergistic potential of an ATM inhibitor with a chemotherapy agent involves a series of in vitro and in vivo experiments.
Caption: A standard workflow for the preclinical evaluation of ATM inhibitor and chemotherapy synergy.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating drug synergy. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single agents and their combination on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the ATM inhibitor, the chemotherapeutic agent, and their combination for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis following treatment.
Protocol:
-
Cell Treatment: Treat cells with the ATM inhibitor, chemotherapy agent, or their combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups: vehicle control, ATM inhibitor alone, chemotherapy alone, and the combination. Administer the treatments according to a predefined schedule and route (e.g., oral gavage for the ATM inhibitor, intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition in the combination group compared to the single-agent and control groups.[5]
Conclusion
The combination of ATM inhibitors with conventional chemotherapy represents a compelling therapeutic strategy with the potential to overcome drug resistance and enhance treatment efficacy. The data presented in this guide highlight the robust synergistic effects observed in preclinical models across a range of cancer types and chemotherapeutic agents. The provided experimental protocols offer a framework for researchers to further investigate and validate these promising combinations, ultimately paving the way for their clinical translation.
References
- 1. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Clinical Trial Outcomes of ATM Inhibitors
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Its central role in orchestrating cell cycle arrest and DNA repair has made it an attractive target for cancer therapy. Inhibiting ATM can enhance the efficacy of DNA-damaging treatments like radiotherapy and certain chemotherapies by preventing cancer cells from repairing the induced damage. This guide provides a comparative overview of the clinical trial outcomes for several ATM inhibitors, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and trial designs.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from recent clinical trials of different ATM inhibitors.
| Inhibitor | Trial Phase | Patient Population | Combination Therapy | Key Efficacy Outcomes | Key Safety/Tolerability Outcomes |
| AZD1390 | Phase I | Recurrent & Newly Diagnosed Glioblastoma (GBM) | Intensity-Modulated Radiation Therapy (IMRT) | Recurrent GBM: Median Overall Survival (OS) of 12.7 months in patients at tolerated doses. | Recurrent GBM MTD: 400 mg once daily. Newly Diagnosed GBM MTD: 300 mg once daily. 15.7% of patients had Grade 3/4 treatment-related adverse events (AEs). |
| M4076 | Phase I | Advanced Solid Tumors | Monotherapy & Combination with Tuvusertib (ATR inhibitor) | Monotherapy: Target engagement confirmed by pharmacodynamic markers. Combination: 6 patients had stable disease >16 weeks. | Monotherapy MTD: 300 mg once daily. Dose-limiting toxicities (DLTs) in 4/22 patients. Common AEs: rash, anemia. Combination AEs: Anemia (62%), nausea (45%), fatigue (43%). |
| M3541 | Phase I | Solid Tumors | Palliative Radiotherapy | Overall Response: 20% (3/15 patients) had a confirmed complete or partial response. | Doses up to 300 mg were well tolerated. One patient experienced DLTs. Note: Further development was discontinued due to a non-optimal pharmacokinetic profile and lack of dose-response relationship. |
Experimental Protocols and Methodologies
The clinical evaluation of ATM inhibitors has primarily involved Phase I trials designed to assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
AZD1390 Phase I Trial (NCT03423628)
-
Study Design: A global, multi-arm Phase I trial. Arm A enrolled patients with recurrent GBM, and Arm C enrolled patients with newly diagnosed, MGMT-unmethylated GBM. The study followed a dose-escalation design to determine the MTD.
-
Methodology: Patients received escalating once-daily oral doses of AZD1390. This was combined with standard-of-care IMRT. Patients in Arm A received 35 Gy in 10 fractions, while those in Arm C received 60 Gy in 30 fractions. Following radiotherapy, patients received adjuvant AZD1390 for two weeks.
-
Pharmacodynamic Assessment: A parallel Phase 0/1b study (NCT05182905) evaluated ATM inhibition by measuring the suppression of phosphorylated RAD50 (pRAD50), a downstream target of ATM, in tumor tissue after ex vivo radiation. This provided direct evidence of target engagement in the brain.
M4076 Phase I Trial (DDRiver Solid Tumors 410; NCT04882917)
-
Study Design: An open-label, dose-escalation (Part 1A) study to evaluate M4076 as a monotherapy in patients with advanced solid tumors.
-
Methodology: Patients received M4076 orally once daily in 21-day cycles at escalating dose levels (100-400 mg). Dose escalation was guided by safety data and a Bayesian analysis.
-
Pharmacodynamic Assessment: Target engagement was evaluated by measuring the modulation of γ-H2AX, a direct ATM target, in ex vivo stimulated lymphocytes using flow cytometry. Preliminary results showed a significant reduction in γ-H2AX levels, indicating effective ATM inhibition.
M3541 Phase I Trial (NCT03225105)
-
Study Design: A Phase I dose-escalation study in patients with solid tumors.
-
Methodology: Fifteen patients received palliative radiotherapy (30 Gy in 10 fractions) combined with escalating doses of oral M3541 (50–300 mg) on the days of radiation treatment. A Bayesian logistic regression model was used to guide dose escalation.
-
Pharmacokinetic and Pharmacodynamic Assessment: Plasma levels of M3541 were measured to assess PK. PD was evaluated by measuring the ratio of phosphorylated to total ATM in immune cells, though no relationship with dose was observed.
Visualizations
ATM Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of ATM in the DNA double-strand break (DSB) repair pathway. Upon DNA damage, ATM is activated and phosphorylates a cascade of downstream targets, including CHK2 and RAD50, to initiate cell cycle arrest and DNA repair. ATM inhibitors block this initial signaling step.
Caption: ATM's role in the DNA damage response pathway and the mechanism of ATM inhibitors.
Generalized Phase I Dose-Escalation Trial Workflow
This diagram outlines the typical workflow for a Phase I clinical trial of a new ATM inhibitor, as derived from the methodologies of the trials for AZD1390, M4076, and M3541.
Caption: A simplified workflow of a "3+3" Phase I dose-escalation clinical trial.
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of ATM Inhibitor-2
This document provides a comprehensive protocol for the proper and safe disposal of ATM Inhibitor-2, a potent chemical agent used in laboratory research. Adherence to these guidelines is essential to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined are based on general best practices for handling and disposing of hazardous chemical waste, including kinase inhibitors.
Immediate Safety and Handling
Before handling or preparing for disposal, it is critical to be aware of the potential hazards associated with this compound and similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for the exact product in use. If an SDS is not available, treat the compound as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling the powder form outside of a fume hood, a respirator may be necessary.[1]
Hazard Classification Summary
The following table summarizes common hazard classifications for kinase inhibitors based on Globally Harmonized System (GHS) criteria. Researchers must assume this compound falls under similar categories unless a specific SDS states otherwise.
| Hazard Classification | Category | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed.[1][2] | P264, P270, P301+P310[2] |
| Skin Corrosion/Irritation | Category 1A / 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][2] | P260, P280, P303+P361+P353[2] |
| Serious Eye Damage | Category 1 / 2A | Causes serious eye damage or irritation.[1][2] | P280, P305+P351+P338+P310[2] |
| Aquatic Hazard (Chronic) | Category 3 | Harmful to aquatic life with long lasting effects.[2] | P273, P501[2] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4] Evaporation in a fume hood is not a permissible disposal method.[3][4]
Step 1: Segregate Waste
-
Keep this compound waste separate from all other waste streams, including non-hazardous materials.
-
Segregate solid waste (e.g., contaminated pipette tips, tubes, gloves) from liquid waste (e.g., unused solutions, solvents).
-
Store incompatible wastes separately to prevent dangerous reactions. For instance, keep acids and bases in different containers.[4][5]
Step 2: Use Appropriate Waste Containers
-
Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant container with a secure screw-top cap. The original container is often a suitable choice if available.[6]
-
Solid Waste: Collect in a clearly marked, durable plastic bag or container. Chemically contaminated sharps (needles, blades) must be placed in a designated, puncture-resistant sharps container.[6]
Step 3: Label Containers Correctly
-
All waste containers must be clearly labeled.[7]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and quantity
-
The date accumulation started
-
Relevant hazard warnings (e.g., "Toxic," "Corrosive")
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
Store the labeled waste containers in a designated SAA within the laboratory.[4]
-
The SAA must be at or near the point of generation.
-
Keep waste containers closed at all times, except when adding waste.[4][5]
-
Utilize secondary containment, such as a tray or tub, to contain potential leaks or spills.[3][5]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) or a certified hazardous waste disposal service to schedule a pickup.[4][6]
-
Follow their specific procedures for waste collection and documentation.
Decontamination Procedures
Empty Containers:
-
An "empty" container that held a hazardous chemical must be triple-rinsed with a suitable solvent (e.g., water, ethanol) capable of removing the residue.[3][5]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[5][7] Subsequent rinses may be permissible for drain disposal, but check with institutional guidelines.[7]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular trash or glass waste.[3]
Contaminated Labware:
-
Glassware: Submerge in a suitable decontamination solution, then wash thoroughly.
-
Sharps: Dispose of all chemically contaminated needles, blades, and pipettes in a designated sharps container for hazardous waste.[6]
Visual Guides and Diagrams
ATM Signaling Pathway and Inhibition
The diagram below illustrates the role of the ATM kinase in the DNA Damage Response (DDR) pathway and how this compound intervenes. ATM is a critical kinase that detects DNA double-strand breaks and activates downstream pathways to arrest the cell cycle and initiate repair.[8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. scbt.com [scbt.com]
Personal protective equipment for handling ATM Inhibitor-2
Essential Safety and Handling Guide for ATM Inhibitor-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on available safety data for comparable ATM kinase inhibitors and general laboratory best practices.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. Based on available safety data for similar compounds, this compound is presumed to be toxic if swallowed or in contact with skin, and may cause severe skin burns and eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Consider double-gloving for added protection.[1] |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a splash hazard.[1] |
| Body Protection | Lab Coat/Protective Clothing | A buttoned lab coat or chemical-resistant suit is necessary to protect the body and clothing from potential spills.[1] |
| Respiratory Protection | Respirator | Use a respirator with an appropriate filter (e.g., P3) if dust is generated or if working outside a ventilated enclosure.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and a safety shower.
-
Prepare all necessary materials and equipment before handling the compound.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
Note: All disposal must be in accordance with local, state, and federal regulations.
Experimental Protocols and Signaling Pathways
ATM (Ataxia Telangiectasia Mutated) kinase is a critical regulator of the DNA damage response (DDR) pathway.[2] ATM inhibitors block the activity of this kinase, thereby preventing the repair of DNA damage in cancer cells and potentially enhancing the efficacy of DNA-damaging therapies.[2]
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for testing the effects of an ATM inhibitor on cancer cells in culture.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
ATM Signaling Pathway in DNA Damage Response
Upon DNA double-strand breaks (DSBs), the MRN complex (Mre11-Rad50-Nbs1) recruits ATM to the site of damage.[3] ATM is then activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[4][5] this compound blocks this signaling cascade.
Caption: The ATM signaling pathway in response to DNA damage and its inhibition by this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
